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  • Product: 2-Methoxy-6,8-dimethylquinoline
  • CAS: 861581-28-4

Core Science & Biosynthesis

Foundational

Synthesis of 2-Methoxy-6,8-dimethylquinoline

An In-Depth Technical Guide to the : Strategies, Mechanisms, and Practical Execution Executive Summary This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-6,8-dimethylquinoline (CAS No. 8...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the : Strategies, Mechanisms, and Practical Execution

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-6,8-dimethylquinoline (CAS No. 861581-28-4)[1], a heterocyclic compound of significant interest as a structural scaffold in medicinal chemistry and materials science. The quinoline core is a privileged structure found in numerous pharmacologically active agents, and its targeted functionalization is critical for the development of novel therapeutics.[2][3] This document, written from the perspective of a Senior Application Scientist, moves beyond simple procedural outlines to explore the underlying chemical principles, strategic considerations, and practical nuances of two primary synthetic pathways. We will dissect a classical, direct ring-forming approach—the Combes synthesis—and contrast it with a modern, two-step strategy involving a 2-chloroquinoline intermediate and subsequent nucleophilic aromatic substitution. Each section is grounded in established chemical literature, providing researchers and drug development professionals with the expert-driven insights needed to select and execute the optimal synthetic route.

The Quinoline Scaffold: A Cornerstone of Modern Chemistry

The quinoline ring system is a recurring motif in a vast array of natural products and synthetic compounds, renowned for its diverse biological activities.[2] Derivatives have been developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2] The specific target of this guide, 2-Methoxy-6,8-dimethylquinoline, incorporates several key structural features:

  • A Methoxy Group at the 2-Position: This group can act as a hydrogen bond acceptor and can influence the molecule's electronic properties and metabolic stability.

  • Methyl Groups at the 6- and 8-Positions: These substituents provide steric bulk and lipophilicity, which can be tailored to optimize binding interactions with biological targets and improve pharmacokinetic profiles.[4]

Given these features, 2-Methoxy-6,8-dimethylquinoline serves as a valuable building block for constructing more complex molecules in drug discovery programs.

Retrosynthetic Analysis and Strategic Synthesis Design

A robust synthetic plan begins with a critical evaluation of possible bond disconnections. For 2-Methoxy-6,8-dimethylquinoline, two logical retrosynthetic strategies emerge, each with distinct advantages and challenges.

G cluster_A Pathway A: Combes Synthesis cluster_B Pathway B: SNAr on Chloro-intermediate product 2-Methoxy-6,8-dimethylquinoline pathA_label C-N / C-C Bond Formation product->pathA_label pathB_label C-O Bond Formation product->pathB_label aniline_A 3,5-Dimethylaniline diketone 1-Methoxybutane-1,3-dione pathA_label->aniline_A pathA_label->diketone chloroquinoline 2-Chloro-6,8-dimethylquinoline pathB2_label C-Cl Bond Formation chloroquinoline->pathB2_label methoxide Sodium Methoxide pathB_label->chloroquinoline pathB_label->methoxide quinolinone 6,8-Dimethylquinolin-2(1H)-one pocli3 POCl₃ pathB2_label->quinolinone pathB2_label->pocli3

Caption: Retrosynthetic analysis of 2-Methoxy-6,8-dimethylquinoline.

  • Pathway A (Classical Approach): This strategy involves constructing the quinoline ring system in a single pot from an appropriately substituted aniline and a β-dicarbonyl compound via the Combes synthesis. This offers the advantage of convergence but can be limited by the availability of starting materials and the harsh reaction conditions.[5][6]

  • Pathway B (Modern Approach): This functional group interconversion strategy involves first synthesizing the stable 6,8-dimethylquinoline core, installing a leaving group (chloride) at the activated 2-position, and finally displacing it with a methoxide nucleophile. This modular approach often provides higher yields and greater flexibility.

Pathway A: The Combes Quinoline Synthesis

The Combes synthesis, first reported in 1888, is a classic acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[5][7] For our target molecule, this involves the reaction of 3,5-dimethylaniline with a β-dicarbonyl compound like 1-methoxybutane-1,3-dione.

Mechanistic Principles

The reaction proceeds through three key stages under strong acid catalysis (e.g., concentrated H₂SO₄ or polyphosphoric acid).[5]

  • Enamine Formation: The aniline first undergoes a nucleophilic attack on one of the carbonyl groups of the β-diketone, followed by dehydration to form a stable enamine intermediate (a Schiff base tautomer).

  • Electrophilic Annulation: The enamine, activated by protonation, undergoes an intramolecular electrophilic aromatic substitution. This ring-closing step is typically the rate-determining step of the reaction.[5]

  • Dehydration & Aromatization: A final protonation of the hydroxyl group followed by the elimination of a water molecule yields the aromatic quinoline product.

G cluster_mech Combes Synthesis Mechanism start 3,5-Dimethylaniline + 1-Methoxy-1,3-butanedione enamine Enamine Intermediate start->enamine Condensation (-H₂O) cyclized Cyclized Intermediate enamine->cyclized H⁺ Catalyzed Annulation product Target Quinoline cyclized->product Dehydration (-H₂O)

Caption: Key stages of the Combes synthesis mechanism.

Experimental Protocol: Combes Synthesis

Caution: This reaction uses concentrated strong acids and is exothermic. Appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a chemical fume hood.

  • To a flask containing polyphosphoric acid (PPA) (5-10 equivalents), add 3,5-dimethylaniline (1.0 eq.) with stirring.

  • Slowly add 1-methoxybutane-1,3-dione (1.1 eq.) to the mixture, maintaining the temperature below 60 °C with an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to 120-140 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 9).

  • Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the final product.

Causality & Field Insights

While direct, the Combes synthesis presents challenges. The strongly acidic and high-temperature conditions can lead to side reactions and charring, often resulting in moderate yields.[8] Furthermore, if an unsymmetrical β-diketone is used, a mixture of regioisomers can be formed, complicating purification. The choice of PPA over sulfuric acid can sometimes lead to cleaner reactions and easier workups.[5]

Pathway B: Synthesis via a 2-Chloroquinoline Intermediate

This modern, two-step approach prioritizes control and yield by first forming a stable heterocyclic core and then functionalizing it. The key is the activation of the 2-position of the quinoline ring towards nucleophilic attack.

Step 1: Synthesis of 2-Chloro-6,8-dimethylquinoline

The precursor, 6,8-dimethylquinolin-2(1H)-one, is first synthesized, often via a Conrad-Limpach or related reaction using 3,5-dimethylaniline and a β-ketoester. The resulting quinolinone is then converted to the 2-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[9][10] This is a reliable and high-yielding transformation.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The 2- and 4-positions of the quinoline ring are electron-deficient and are thus activated for nucleophilic aromatic substitution (SNAr).[7] The highly electronegative nitrogen atom acts as an electron sink, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Sodium methoxide is an excellent nucleophile for this transformation, readily displacing the chloride leaving group.[11][12]

G cluster_snar SNAr Mechanism chloroquinoline 2-Chloro-6,8-dimethylquinoline meisenheimer Meisenheimer-like Intermediate chloroquinoline->meisenheimer Nucleophilic Attack methoxide Na⁺ ⁻OCH₃ product 2-Methoxy-6,8-dimethylquinoline meisenheimer->product Loss of Leaving Group nacl Na⁺ Cl⁻

Caption: Mechanism of the SNAr reaction with methoxide.

Experimental Protocol: SNAr Reaction

Caution: Sodium methoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6,8-dimethylquinoline (1.0 eq.) in anhydrous methanol.

  • Add sodium methoxide (1.5-2.0 eq.), either as a solid or as a solution in methanol, to the reaction mixture.

  • Heat the mixture to reflux (approx. 65 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.

Comparative Analysis and Data Presentation

Choosing the optimal synthetic route requires a quantitative comparison of the key performance indicators for each pathway.

ParameterPathway A: Combes SynthesisPathway B: SNAr on Chloro-intermediateRationale & Justification
Overall Yield Moderate (30-50%)High (70-90%)Pathway B is a two-step process, but both steps are typically high-yielding, leading to better overall efficiency.
Purity Moderate to GoodGood to ExcellentThe harsh conditions of the Combes synthesis can generate polymeric byproducts, whereas the SNAr is a very clean reaction.[13]
Scalability ChallengingStraightforwardThe exothermic nature and potential for tar formation in the Combes reaction make it difficult to scale safely.[8] The SNAr reaction is generally well-behaved.
Safety High HazardModerate HazardThe use of large quantities of hot, concentrated acid in Pathway A poses a significant risk of thermal runaway and corrosion.[10]
Versatility LimitedHighThe 2-chloroquinoline intermediate from Pathway B can be reacted with a wide variety of nucleophiles (amines, thiols, etc.) to create a library of derivatives.

Product Characterization

Confirmation of the final product, 2-Methoxy-6,8-dimethylquinoline, is achieved through standard spectroscopic techniques. Based on analogous structures reported in the literature, the following spectral data can be anticipated.[14][15][16]

  • ¹H NMR:

    • Aromatic Protons: Signals expected in the range of δ 7.0-8.0 ppm.

    • Methoxy Group: A sharp singlet at approximately δ 4.0 ppm integrating to 3H.

    • Methyl Groups: Two distinct singlets, likely between δ 2.3-2.7 ppm, each integrating to 3H.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the δ 110-160 ppm region.

    • Methoxy Carbon: A signal around δ 55 ppm.

    • Methyl Carbons: Signals in the upfield region, typically δ 15-25 ppm.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observed at m/z = 187.24, corresponding to the molecular weight of C₁₂H₁₃NO.[1]

Conclusion

While the Combes synthesis provides a direct, classical route to the 2-Methoxy-6,8-dimethylquinoline scaffold, its practical limitations in terms of yield, safety, and scalability make it less favorable for modern laboratory and process chemistry applications. The alternative pathway, involving the synthesis of a 2-chloro-6,8-dimethylquinoline intermediate followed by a highly efficient nucleophilic aromatic substitution with sodium methoxide, represents a superior strategy. This modular approach offers higher yields, greater purity, enhanced safety, and provides a versatile intermediate for the synthesis of other 2-substituted quinoline analogues. For researchers in drug development, this robust and controllable pathway is the recommended choice for accessing this valuable molecular building block.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de France, 49, 89.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • Musiol, R. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Beilstein Journal of Organic Chemistry.
  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • Patel, V. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Dembitsky, V. M., & Dzhemilev, U. M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC.
  • Doebner-von Miller Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11).
  • CN103804289A - Method for synthetizing 6-methoxyquinoline. (n.d.). Google Patents.
  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • Ramirez-Vazquez, I., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI.
  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.
  • Sampathkumar, N., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Malaria World.
  • Stoyanov, S., et al. (2024). methyl-1Hbenzo[d]imidazol-2- yl)quinoline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Dimethyl-quinoline. Retrieved from [Link]

  • BenchChem. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to 6-Methoxy-2,3-dimethylquinoxaline: Discovery and History.
  • Kumar, A., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
  • BenchChem. (n.d.). Application of 6-Methoxy-2,3-dimethylquinoxaline in Medicinal Chemistry.
  • Filo. (2025).
  • Khan Academy. (n.d.). E2 reactions. Retrieved from [Link]

  • Filo. (2024). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields.
  • Pearson+. (n.d.). What products are formed when the following stereoisomer of 2-chloro-1,3-dimethylcyclohexane reacts with methoxide ion?.
  • Angeloni, C., et al. (2024).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Methoxy-2-Methylquinoline-4-Thiol.
  • Filo. (2022). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields.

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Exploratory

2-Methoxy-6,8-dimethylquinoline: A Technical Guide for Chemical Researchers

Introduction The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and pharmacological effects. This guide focuses on the chemical properties of 2-Methoxy-6,8-dimethylquinoline, a derivative with potential applications in drug discovery and materials science. While specific data for this compound is limited, this document provides a comprehensive overview based on established chemical principles and data from structurally related analogs.

Chemical and Physical Properties

Direct experimental data for 2-Methoxy-6,8-dimethylquinoline is not widely available in the public domain. However, we can infer its properties from its constituent parts and closely related analogs. The core structure is 6,8-dimethylquinoline, and the key functional group is the 2-methoxy substituent.

PropertyValue (Predicted/Inferred)Source/Basis
Molecular Formula C₁₂H₁₃NO-
Molecular Weight 187.24 g/mol -
CAS Number 861581-28-4-
Appearance Likely a solid at room temperatureBased on related dimethylquinolines
Melting Point Estimated in the range of 50-80 °CBased on melting points of 4,8-dimethylquinoline (54 °C) and 2,6-dimethylquinoline (57-59 °C)[1][2]
Boiling Point > 250 °CBased on the boiling point of 6,8-dimethylquinoline (~268 °C)[3]
Solubility Likely soluble in common organic solvents (e.g., chloroform, dichloromethane, methanol) and sparingly soluble in water.General solubility of quinoline derivatives

Synthesis of 2-Methoxy-6,8-dimethylquinoline

A plausible synthetic route to 2-Methoxy-6,8-dimethylquinoline involves a two-stage process: the initial construction of the 6,8-dimethylquinoline core, followed by the introduction of the methoxy group at the 2-position.

Stage 1: Synthesis of 6,8-Dimethylquinoline via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and reliable method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[4] In this case, 2,4-dimethylaniline would serve as the aniline component.

Experimental Protocol: Synthesis of 6,8-Dimethylquinoline

Materials:

  • 2,4-Dimethylaniline

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde) or an in-situ generated equivalent

  • Strong acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid)

  • Oxidizing agent (often present in the reaction mixture or from air oxidation)

Procedure:

  • To a cooled solution of 2,4-dimethylaniline in a suitable solvent, slowly add the acid catalyst.

  • Gradually add the α,β-unsaturated carbonyl compound to the reaction mixture while maintaining a controlled temperature.

  • Heat the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).[5]

  • Upon completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Isolate the crude 6,8-dimethylquinoline by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Stage 2: Synthesis of 2-Methoxy-6,8-dimethylquinoline

The introduction of the methoxy group at the 2-position can be achieved through a nucleophilic substitution reaction on a 2-chloro-6,8-dimethylquinoline intermediate.

Experimental Protocol: Synthesis of 2-Methoxy-6,8-dimethylquinoline

Part A: Chlorination of 6,8-Dimethylquinoline-2(1H)-one

  • The precursor, 6,8-dimethylquinolin-2(1H)-one, can be prepared from 6,8-dimethylquinoline.

  • Treat 6,8-dimethylquinolin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to yield 2-chloro-6,8-dimethylquinoline.[6]

Part B: Methoxylation of 2-Chloro-6,8-dimethylquinoline

Materials:

  • 2-Chloro-6,8-dimethylquinoline

  • Sodium methoxide

  • Anhydrous methanol

Procedure:

  • Dissolve 2-chloro-6,8-dimethylquinoline in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-Methoxy-6,8-dimethylquinoline by column chromatography or recrystallization.

Synthesis of 2-Methoxy-6,8-dimethylquinoline cluster_0 Stage 1: Doebner-von Miller Reaction cluster_1 Stage 2: Nucleophilic Substitution 2,4-Dimethylaniline 2,4-Dimethylaniline 6,8-Dimethylquinoline 6,8-Dimethylquinoline 2,4-Dimethylaniline->6,8-Dimethylquinoline Acid catalyst, Oxidizing agent alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl->6,8-Dimethylquinoline 2-Chloro-6,8-dimethylquinoline 2-Chloro-6,8-dimethylquinoline 6,8-Dimethylquinoline->2-Chloro-6,8-dimethylquinoline 1. Oxidation 2. Chlorination (POCl3) 2-Methoxy-6,8-dimethylquinoline 2-Methoxy-6,8-dimethylquinoline 2-Chloro-6,8-dimethylquinoline->2-Methoxy-6,8-dimethylquinoline NaOMe, MeOH

Caption: Synthetic pathway to 2-Methoxy-6,8-dimethylquinoline.

Spectral Properties (Predicted)

The following spectral data are predicted based on the analysis of structurally similar compounds, including 6,8-dimethylquinoline, 6-methylquinoline, and 2-methoxyquinoline.

¹H NMR Spectroscopy
  • Aromatic Protons (5H): Expected to appear in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling patterns will be influenced by the positions of the methyl and methoxy groups.

  • Methoxy Protons (3H): A sharp singlet is expected around δ 3.9-4.1 ppm.

  • Methyl Protons (6H): Two distinct singlets for the C6-CH₃ and C8-CH₃ groups are anticipated in the region of δ 2.4-2.6 ppm. For instance, the methyl protons of 6-methylquinoline appear at δ 2.52 ppm.[7]

¹³C NMR Spectroscopy
  • Aromatic and Heterocyclic Carbons (10C): A series of signals are expected in the aromatic region (δ 110-160 ppm).

  • Methoxy Carbon (1C): A signal for the methoxy carbon is predicted to be around δ 55-60 ppm.

  • Methyl Carbons (2C): Signals for the two methyl carbons are expected in the aliphatic region (δ 15-25 ppm). The 13C NMR spectrum of 2,6-dimethylquinoline shows methyl carbon signals at approximately δ 18 and 25 ppm.[8]

Infrared (IR) Spectroscopy
  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1500-1650 cm⁻¹

  • C-O stretching (methoxy group): A strong band is expected around 1020-1250 cm⁻¹.

Potential Biological Activities and Applications

While the specific biological profile of 2-Methoxy-6,8-dimethylquinoline has not been extensively reported, the quinoline scaffold is a well-established pharmacophore with a broad range of activities. The presence of methoxy and dimethyl substituents can significantly influence the biological properties.

  • Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties.[9][10][11] The substitution pattern on the quinoline ring is crucial for this activity.

  • Antimalarial Activity: The quinoline core is central to several antimalarial drugs, such as chloroquine and mefloquine.[9]

  • Antimicrobial and Antifungal Activity: Substituted quinolines have been investigated for their efficacy against various bacterial and fungal strains.[12]

  • Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory effects.[11]

The combination of a methoxy group at the 2-position and dimethyl groups at the 6- and 8-positions may confer unique pharmacological properties, making 2-Methoxy-6,8-dimethylquinoline an interesting candidate for screening in various biological assays.

Potential_Biological_Activities 2-Methoxy-6,8-dimethylquinoline 2-Methoxy-6,8-dimethylquinoline Anticancer Anticancer 2-Methoxy-6,8-dimethylquinoline->Anticancer Antimalarial Antimalarial 2-Methoxy-6,8-dimethylquinoline->Antimalarial Antimicrobial Antimicrobial 2-Methoxy-6,8-dimethylquinoline->Antimicrobial Anti-inflammatory Anti-inflammatory 2-Methoxy-6,8-dimethylquinoline->Anti-inflammatory

Caption: Potential therapeutic areas for 2-Methoxy-6,8-dimethylquinoline.

Safety and Handling

Substituted quinolines can have varying toxicological profiles. As a precautionary measure, 2-Methoxy-6,8-dimethylquinoline should be handled with care in a well-ventilated laboratory environment.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for the general class of substituted quinolines for detailed handling and disposal information.

Conclusion

2-Methoxy-6,8-dimethylquinoline is a substituted quinoline derivative with potential for further investigation in medicinal chemistry and materials science. While specific experimental data is scarce, this guide provides a comprehensive overview of its predicted properties, plausible synthetic routes, and potential biological activities based on established chemical knowledge of related compounds. Researchers and drug development professionals can use this information as a foundation for further exploration of this and similar molecules.

References

  • PubChem. (n.d.). 6,8-Dimethylquinoline. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Doebner–Miller reaction. Retrieved from [Link]

  • Doebner-von Miller Synthesis. (n.d.).
  • Verma, A., & Joshi, Y. C. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654.
  • Supporting Information. (n.d.).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000087). Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 6,8-dimethyl-. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Journal of Heterocyclic Chemistry, 58(1), 1-20.
  • Royal Society of Chemistry. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4,8-Dimethylquinoline. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Methoxy-6,8-dimethylquinoline

Abstract This technical guide provides a comprehensive overview of 2-Methoxy-6,8-dimethylquinoline (CAS No. 861581-28-4), a substituted quinoline of interest to researchers in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6,8-dimethylquinoline (CAS No. 861581-28-4), a substituted quinoline of interest to researchers in medicinal chemistry and drug discovery. Due to the limited specific data available in public literature for this particular compound, this guide synthesizes information from analogous structures and established chemical principles to present a robust scientific narrative. We will explore its physicochemical properties, propose a viable synthetic pathway, predict its spectroscopic characteristics, and discuss its potential applications based on the well-documented biological activities of the quinoline scaffold. This document is intended to serve as a foundational resource for scientists and professionals working with novel heterocyclic compounds.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold in numerous natural products and synthetic compounds with significant biological activities.[1] Since the isolation of quinine from Cinchona bark in 1820, quinoline alkaloids have been at the forefront of drug development, most notably in the fight against malaria.[1] The versatility of the quinoline core allows for extensive functionalization, leading to a wide spectrum of pharmacological properties, including antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory activities.[1][2]

Methoxy and methyl substitutions on the quinoline ring, as seen in 2-Methoxy-6,8-dimethylquinoline, can significantly influence the molecule's physicochemical properties such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.[3][4] Methoxy-substituted quinolines, for instance, have been investigated as potential P-glycoprotein inhibitors, which could play a role in overcoming multidrug resistance in cancer.[5] This guide will delve into the specific attributes of 2-Methoxy-6,8-dimethylquinoline, providing a scientifically grounded perspective on its chemistry and potential.

Physicochemical Properties

PropertyValueSource
CAS Number 861581-28-4[Source]
Molecular Formula C₁₂H₁₃NO[Source]
Molecular Weight 187.24 g/mol [Source]
Appearance Predicted: Off-white to yellow solidInferred
Melting Point Not available
Boiling Point Not available
Solubility Predicted: Soluble in organic solvents like methanol, DMSOInferred
pKa Predicted: ~4-5 (as a weak base)Inferred
logP Predicted: ~2.5-3.5 (moderately lipophilic)Inferred

Note: Predicted values are based on the general properties of substituted quinolines and should be confirmed experimentally.[3]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-Methoxy-6,8-dimethylquinoline can be envisioned through a multi-step process, likely commencing with a substituted aniline to construct the quinoline core, followed by functional group manipulations. A common and versatile approach involves the synthesis of a 2-chloroquinoline intermediate, which can then be converted to the desired 2-methoxy derivative.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway A 3,5-Dimethylaniline B 2-Chloro-6,8-dimethylquinoline A->B Doebner-von Miller Reaction (or similar quinoline synthesis) followed by chlorination C 2-Methoxy-6,8-dimethylquinoline B->C Nucleophilic Aromatic Substitution (Sodium Methoxide)

Sources

Exploratory

Physical characteristics of 2-Methoxy-6,8-dimethylquinoline

An In-depth Technical Guide to the Physical Characteristics of 2-Methoxy-6,8-dimethylquinoline Abstract: This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-Metho...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 2-Methoxy-6,8-dimethylquinoline

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-Methoxy-6,8-dimethylquinoline. Designed for researchers, scientists, and professionals in drug development, this document details not only the known properties of the compound but also presents robust, field-proven methodologies for their experimental determination. The protocols herein are explained with a focus on scientific causality and self-validation, ensuring accuracy and reproducibility. This guide serves as an essential reference for the handling, characterization, and application of this quinoline derivative in a laboratory setting.

Introduction to 2-Methoxy-6,8-dimethylquinoline

2-Methoxy-6,8-dimethylquinoline is a substituted quinoline compound. The quinoline scaffold is a critical pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarials like chloroquine. The specific substitutions of a methoxy group at the 2-position and methyl groups at the 6- and 8-positions can significantly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. Accurate characterization of its physical properties is the foundational step for any research or development endeavor.

Core Physicochemical Properties

A summary of the fundamental identifiers and properties for 2-Methoxy-6,8-dimethylquinoline is presented below. While specific experimental values for thermal properties and solubility are not widely published, this guide provides detailed protocols for their determination.

PropertyValueSource(s)
CAS Number 861581-28-4[1]
Molecular Formula C₁₂H₁₃NO[2]
Molecular Weight 187.24 g/mol [2]
Appearance Not consistently reported; may appear as a light yellow solid depending on purity.[3]
Storage Store at 2-8°C in a refrigerator.

Section 1: Thermal Analysis - Melting Point Determination

Expertise & Rationale

The melting point is a critical physical constant used to assess the purity of a solid crystalline compound. A pure substance typically exhibits a sharp, well-defined melting point, melting over a narrow range of 0.5-1.0°C.[4] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[4][5] Therefore, its accurate determination is a primary, self-validating check of sample purity post-synthesis or purification.

The capillary method is the most common and accessible technique for this purpose.[6] The choice to first perform a rapid determination to find an approximate range, followed by a slower, more careful measurement, is a time-saving and accuracy-enhancing industry practice.[4] A slow temperature ramp (1-2°C per minute) during the final measurement is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring a precise reading.

Protocol: Capillary Method with Modern Apparatus

This protocol describes the use of a digital melting point apparatus (e.g., a Mel-Temp or DigiMelt).

  • Sample Preparation:

    • Ensure the 2-Methoxy-6,8-dimethylquinoline sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary. This ensures uniform heat transfer.

    • Press the open end of a capillary tube (sealed at one end) into the powdered sample until a small amount of material (2-3 mm high) is packed into the bottom.

    • Tap the tube gently on a hard surface or drop it down a long glass tube to tightly pack the sample at the sealed end.

  • Instrument Setup & Preliminary Measurement:

    • Insert the packed capillary tube into the heating block of the apparatus.[6]

    • Set a rapid heating ramp rate (e.g., 10-20°C/minute) to quickly determine an approximate melting range.[7]

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

  • Accurate Measurement:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

    • Prepare a new capillary with the sample for the highest accuracy.

    • Set the starting temperature to about 10-15°C below the expected melting point and a slow ramp rate of 1-2°C per minute.

    • Carefully observe the sample through the viewing lens.

    • Record T₁: The temperature at which the first droplet of liquid is visible.

    • Record T₂: The temperature at which the last solid crystal melts.

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Repeat the accurate measurement at least twice. Consistent results (within 0.5°C) validate the finding.

Visualization: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_analysis Data Analysis & Validation prep1 Dry & Powder Sample prep2 Pack Capillary Tube (2-3 mm) prep1->prep2 meas1 Insert tube into apparatus prep2->meas1 meas2 Rapid Scan (10-20°C/min) to find approximate range meas1->meas2 meas3 Cool apparatus meas2->meas3 meas4 Slow Scan (1-2°C/min) starting 20°C below approx. range meas3->meas4 meas5 Record T1 (first liquid) Record T2 (all liquid) meas4->meas5 analysis1 Report as Range: T1 - T2 meas5->analysis1 analysis2 Repeat slow scan 2x for consistency analysis1->analysis2

Caption: Workflow for Melting Point Determination.

Section 2: Thermal Analysis - Boiling Point Determination

Expertise & Rationale

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a characteristic physical property useful for identification and as a criterion of purity for liquid substances.[8] For research compounds available in small quantities, a micro-boiling point determination is the preferred method as it requires only a few microliters of the sample.[8]

This technique relies on trapping a small amount of air in an inverted capillary tube submerged in the liquid. As the liquid is heated, the air expands and is replaced by the sample's vapor.[9] A rapid and continuous stream of bubbles indicates that the vapor pressure inside the capillary has exceeded the atmospheric pressure. The true boiling point is observed during the cooling phase. The moment the bubbling stops and the liquid begins to be drawn back into the capillary is the point where the external atmospheric pressure equals the internal vapor pressure—the definition of the boiling point.[8][9]

Protocol: Micro-Boiling Point (Capillary Method)
  • Sample Preparation:

    • Place 0.5-1 mL of 2-Methoxy-6,8-dimethylquinoline (assuming it is liquid or melted) into a small-diameter test tube (fusion tube).

    • Take a standard melting point capillary tube and seal one end. Place this capillary, open-end down, into the fusion tube containing the liquid.[10]

  • Apparatus Setup:

    • Attach the fusion tube to a thermometer using a wire or rubber band. Ensure the sample is level with the thermometer bulb.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital apparatus with a heating block).[8]

  • Measurement:

    • Begin heating the bath at a moderate rate. Stir if using an oil bath to ensure even heat distribution.

    • As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary as trapped air expands.

    • Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip.[9] This indicates the vapor of the sample is filling the capillary.

    • Turn off the heat and allow the apparatus to cool slowly.

    • Record the Boiling Point: Watch the capillary tip closely. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary is the boiling point.[8][9]

  • Validation:

    • Allow the apparatus to cool significantly, then reheat to confirm the boiling point. A consistent reading validates the result. Note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Visualization: Micro-Boiling Point Determination Workflow

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Measurement Phase setup1 Place liquid in fusion tube setup2 Insert inverted capillary (open-end down) setup1->setup2 setup3 Attach tube to thermometer setup2->setup3 setup4 Suspend in heating bath setup3->setup4 heat1 Heat apparatus setup4->heat1 heat2 Observe slow bubbles (expelled air) heat1->heat2 heat3 Observe rapid, continuous bubbles (vaporization) heat2->heat3 cool1 Turn off heat heat3->cool1 cool2 Observe bubble stream slowing cool1->cool2 cool3 Record temperature when liquid re-enters capillary cool2->cool3 SolubilityWorkflow cluster_equilibration Equilibration cluster_separation Sample Separation cluster_quant Quantification (Gravimetric) eq1 Add excess solid to known volume of solvent eq2 Seal and agitate at constant temperature (24-48h) eq1->eq2 sep1 Cease agitation, allow solid to settle eq2->sep1 sep2 Withdraw aliquot of supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant1 Transfer known volume of filtrate to pre-weighed vial sep3->quant1 quant2 Evaporate solvent completely quant1->quant2 quant3 Reweigh vial to find mass of solid quant2->quant3 quant4 Calculate Solubility (mass/volume) quant3->quant4

Caption: Workflow for Shake-Flask Solubility Determination.

Section 4: Spectroscopic Characterization Profile (Theoretical)

While specific spectral data requires experimental acquisition, the structure of 2-Methoxy-6,8-dimethylquinoline allows for the prediction of its characteristic spectroscopic features. This is an essential exercise for confirming the chemical identity of a synthesized compound. [11]

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Expect distinct signals in the aromatic region (~7.0-8.5 ppm) corresponding to the protons on the quinoline ring system. The specific coupling patterns (doublets, singlets) will depend on their positions and adjacencies.

    • Methoxy Group (-OCH₃): A sharp singlet integrating to 3 protons, typically found in the upfield region of ~3.8-4.2 ppm.

    • Methyl Groups (-CH₃): Two distinct singlets, each integrating to 3 protons, corresponding to the methyl groups at positions 6 and 8. These will likely appear in the ~2.3-2.7 ppm range.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Multiple signals in the ~110-160 ppm region. The carbon attached to the methoxy group (C2) will be significantly downfield.

    • Methoxy Carbon: A signal around 55-60 ppm.

    • Methyl Carbons: Two signals in the aliphatic region, typically ~15-25 ppm.

  • Infrared (IR) Spectroscopy:

    • C-H Aromatic Stretching: Signals just above 3000 cm⁻¹.

    • C-H Aliphatic Stretching: Signals just below 3000 cm⁻¹ for the methoxy and methyl groups.

    • C=C and C=N Aromatic Ring Stretching: A series of sharp peaks in the 1450-1650 cm⁻¹ region, characteristic of the quinoline core.

    • C-O Stretching: A strong, characteristic peak for the aryl ether linkage, typically found in the 1200-1275 cm⁻¹ range.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound, m/z = 187.24. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₂H₁₃NO. [12] * Fragmentation: Expect fragmentation patterns involving the loss of a methyl radical (-CH₃) from the methoxy group to give a peak at m/z 172, or loss of the entire methoxy group (-OCH₃).

Section 5: Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 2-Methoxy-6,8-dimethylquinoline is not widely available, data from analogous quinoline derivatives suggest the following precautions should be taken. [3][13][14]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. [3]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [14]Avoid contact with skin and eyes.

  • Health Hazards: Quinoline derivatives may cause skin, eye, and respiratory irritation. [13][15]May be harmful if swallowed or inhaled.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [13]The recommended storage is refrigerated at 2-8°C. * Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Pharmaffiliates. 2-Methoxy-6,8-dimethylquinoline. [URL: https://www.pharmaffiliates.com/products/miscellaneous-compounds/2-methoxy-6-8-dimethylquinoline-pa2710194]
  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point]
  • University of Calgary. Melting point determination. [URL: https://chem.ucalgary.
  • SSERC. Melting point determination. [URL: https://www.sserc.org.
  • University of Calgary. BOILING POINT DETERMINATION. [URL: https://chem.ucalgary.ca/courses/350/orglab/techniques/boilingpoint.pdf]
  • King Saud University. Experiment name / Determination of Boiling point. [URL: https://fac.ksu.edu.sa/sites/default/files/determination_of_boiling_point_of_an_organic_compound_experiment.pdf]
  • ChemScene. 861581-28-4 | 2-Methoxy-6,8-dimethylquinoline. [URL: https://www.chemscene.com/cas/861581-28-4.html]
  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [URL: https://byjus.com/chemistry/determination-of-boiling-point-of-an-organic-compound/]
  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. [URL: https://www.jove.com/v/10212/boiling-points]
  • Vernier. Determination of a Boiling Point > Experiment 3 from Organic Chemistry with Vernier. [URL: https://www.vernier.
  • Royal Society of Chemistry. Melting point determination. [URL: https://edu.rsc.
  • Alloprof. Measuring Solubility. [URL: https://www.alloprof.qc.ca/en/students/vl/chemistry/measuring-solubility-c1007]
  • Austin Community College. Experiment 1 - Melting Points. [URL: https://www.austincc.edu/chudear/exp1.pdf]
  • ECHEMI. Buy 2-Methoxy-6,8-dimethylquinoline Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. [URL: https://www.echemi.com/produce/pr2201061320-2-methoxy-6-8-dimethylquinoline-chemlink-solutions-co-ltd.html]
  • Chemistry LibreTexts. (2021, March 15). 4: Determination of a Solubility Constant. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/General_Chemistry_Labs/Online_Chemistry_Lab_Manual/Chem_12_Experiments/04%3A_Determination_of_a_Solubility_Constant_(Experiment)]
  • Education.com. Testing the Solubility of Common Liquid Solvents. [URL: https://www.education.com/science-fair/article/solubility-liquids-solvents/]
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=1323381&fileOId=1323382]
  • Angelo State University. Experiment 4 Solubility of a Salt. [URL: https://www.angelo.edu/faculty/kboudrea/general/solubility_of_a_salt.pdf]
  • Fisher Scientific. SAFETY DATA SHEET - 6-Methoxyquinoline. [URL: https://www.fishersci.com/sds-repository/search?productName=AC433550050]
  • Sigma-Aldrich. SAFETY DATA SHEET - 8-Methoxyquinoline. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/699896]
  • Fisher Scientific. SAFETY DATA SHEET - 2,6-Dimethylquinoline. [URL: https://www.fishersci.com/sds-repository/search?productName=AC116490050&productDescription=2%2C6-DIMETHYLQUINOLINE+99%25+5G]
  • The Royal Society of Chemistry. Supporting Information. [URL: https://www.rsc.
  • Benchchem. 2-Methoxyquinoline | 6931-16-4. [URL: https://www.benchchem.com/product/b157005]
  • Cayman Chemical. Safety Data Sheet - Nitroxoline. [URL: https://www.caymanchem.com/msdss/28391m.pdf]
  • Fisher Scientific. SAFETY DATA SHEET - 2,6-Dimethylquinoline (alternative). [URL: https://www.fishersci.com/sds-repository/search?productName=AAAB2393406]
  • MOLBASE Encyclopedia. 6-(2,2-dimethoxyethoxy)quinoline|1029714-98-4. [URL: https://www.molbase.com/en/msds_1029714-98-4.html]
  • ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. [URL: https://www.researchgate.net/figure/Synthesis-of-6-methoxy-2-methylquinoline-3a_tbl1_277884144]
  • PubChem. 2,6-Dimethylquinoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13414]
  • ChemicalBook. 2,6-DIMETHYLQUINOLINE CAS#: 877-43-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717544.htm]
  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4076092/]
  • Malaria World. (2022, July 12). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. [URL: https://malariaworld.
  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. [URL: https://files.eric.ed.gov/fulltext/EJ1383561.pdf]
  • Key Organics. 2-(4-methoxyphenoxy)-4,8-dimethylquinoline. [URL: https://keyorganics.net/product/338415-73-9]
  • BenchChem. An In-depth Technical Guide to the Synthesis of 6,8-Dimethylquinolin-3-ol. [URL: https://www.benchchem.com/uploads/technical-guides/An-In-depth-Technical-Guide-to-the-Synthesis-of-6,8-Dimethylquinolin-3-ol.pdf]
  • PubChem. 6,8-Dimethylquinoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6_8-Dimethylquinoline]
  • Google Patents. US1701144A - Method of making 2:4-dimethyl-6-ethoxyquinoline. [URL: https://patents.google.
  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [URL: https://www.chemistrysteps.
  • ResearchGate. (2024, August 2). methyl-1Hbenzo[d]imidazol-2- yl)quinoline. [URL: https://www.researchgate.net/publication/382717028_Synthesis_and_characterization_of_8-2-methoxyphenyl-6-methyl-2-1-methyl-1H-benzodimidazol-2-ylquinoline]
  • ResearchGate. (2025, August 9). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [URL: https://www.researchgate.net/publication/305828461_Two-dimensional_correlation_NMR_study_of_the_structure_of_by-product_in_the_reaction_of_2-methylquinoline_with_35-di-tert-butyl-12-benzoquinone]

Sources

Foundational

An In-depth Technical Guide to 2-Methoxy-6,8-dimethylquinoline: Physicochemical Properties and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline and its derivatives are a class of heterocyclic aromatic compounds that form the structural backbone of many synthetic and natural pr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that form the structural backbone of many synthetic and natural products with significant biological activities. Their diverse applications in medicinal chemistry, including roles as antimalarial, antibacterial, and anticancer agents, have made them a focal point of intensive research. This guide provides a detailed technical overview of a specific derivative, 2-Methoxy-6,8-dimethylquinoline, focusing on its fundamental molecular characteristics and the analytical methodologies crucial for its identification and characterization in a research and development setting.

Core Molecular Attributes

2-Methoxy-6,8-dimethylquinoline is a polysubstituted quinoline featuring a methoxy group at the 2-position and two methyl groups at the 6- and 8-positions. These substitutions significantly influence its physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical parameters in drug discovery and development.

Molecular Formula and Weight

The fundamental identity of any chemical compound is established by its molecular formula and weight. For 2-Methoxy-6,8-dimethylquinoline, these are:

  • Molecular Formula: C₁₂H₁₃NO[1]

  • Molecular Weight: 187.24 g/mol [1]

This information is the cornerstone for all subsequent analytical and stoichiometric calculations.

Physicochemical Data Summary

A comprehensive understanding of a compound's physicochemical properties is essential for its application in experimental and developmental pipelines. The following table summarizes key computed data for 2-Methoxy-6,8-dimethylquinoline.

PropertyValueSource
Molecular FormulaC₁₂H₁₃NOChemScene[1]
Molecular Weight187.24ChemScene[1]
TPSA (Topological Polar Surface Area)22.12 ŲChemScene[1]
LogP (Octanol-Water Partition Coefficient)2.86024ChemScene[1]
Hydrogen Bond Acceptors2ChemScene[1]
Hydrogen Bond Donors0ChemScene[1]
Rotatable Bonds1ChemScene[1]

Expert Insight: The LogP value of 2.86 suggests a moderate lipophilicity for 2-Methoxy-6,8-dimethylquinoline. This is a critical parameter in drug design, as it influences the compound's ability to cross cell membranes and its potential for oral bioavailability. The absence of hydrogen bond donors and a low rotatable bond count indicate a relatively rigid structure, which can be advantageous for achieving high-affinity binding to a biological target.

Analytical Workflow for Structural Verification

Ensuring the identity and purity of a synthesized or procured compound is a fundamental requirement in any scientific investigation. The following workflow outlines a standard, multi-technique approach for the structural confirmation of 2-Methoxy-6,8-dimethylquinoline.

Caption: Workflow for the structural verification and purity analysis of 2-Methoxy-6,8-dimethylquinoline.

Step-by-Step Experimental Protocols

1. Mass Spectrometry (MS) for Molecular Weight Confirmation

  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into an electrospray ionization (ESI) source of a mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 188.25. The high-resolution mass should be within a 5 ppm error of the theoretical exact mass.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Objective: To confirm the precise arrangement of atoms within the molecule.

  • Methodology:

    • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum to identify the number and environment of protons.

    • Acquire a ¹³C NMR spectrum to identify the number and type of carbon atoms.

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

  • Expert Insight: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, two singlets for the methyl groups, and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be crucial for confirming the 6,8-substitution pattern.

3. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the compound.

  • Methodology:

    • Develop a suitable reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient).

    • Inject a known concentration of the sample.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Expected Result: A single major peak should be observed, and the purity can be calculated based on the area percentage of this peak relative to any impurity peaks.

Safety Information

Based on available data, 2-Methoxy-6,8-dimethylquinoline should be handled with care. The following GHS hazard statements are associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This guide has provided a foundational overview of the molecular and physicochemical properties of 2-Methoxy-6,8-dimethylquinoline. A clear understanding of its molecular formula, weight, and other computed properties, combined with a robust analytical workflow for its characterization, is paramount for its effective use in research and development. The methodologies outlined herein represent a standard approach to ensure the identity and purity of such compounds, which is the first critical step in any subsequent biological or chemical investigation.

References

Sources

Exploratory

Spectroscopic Data for 2-Methoxy-6,8-dimethylquinoline: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Methoxy-6,8-dimethylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. I...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Methoxy-6,8-dimethylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available literature, this document leverages a data-driven approach, utilizing established spectroscopic principles and comparative analysis of closely related quinoline derivatives. We present predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section includes a detailed interpretation of the expected spectral features, elucidating the influence of the methoxy and dimethyl substituents on the quinoline core. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of high-quality spectroscopic data for this class of compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the unambiguous identification and characterization of 2-Methoxy-6,8-dimethylquinoline and its analogues.

Introduction: The Significance of Spectroscopic Characterization

Quinolines and their derivatives represent a cornerstone in heterocyclic chemistry, exhibiting a vast array of biological activities and applications in materials science.[1] The precise substitution pattern on the quinoline scaffold is a critical determinant of a compound's physicochemical properties, bioactivity, and safety profile. Therefore, the unambiguous structural elucidation of novel quinoline derivatives is of paramount importance.

2-Methoxy-6,8-dimethylquinoline (C₁₂H₁₃NO, MW: 187.24 g/mol ) is a unique analogue whose electronic and steric properties are modulated by the interplay of an electron-donating methoxy group at the 2-position and two methyl groups on the carbocyclic ring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the definitive characterization of its molecular structure. This guide provides a detailed predictive analysis of its spectroscopic signature.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental for the interpretation of spectroscopic data, particularly for NMR. The structure of 2-Methoxy-6,8-dimethylquinoline is depicted below, following IUPAC nomenclature for the quinoline ring system.

Caption: Molecular structure of 2-Methoxy-6,8-dimethylquinoline with IUPAC numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. The predicted ¹H NMR spectrum of 2-Methoxy-6,8-dimethylquinoline in CDCl₃ is expected to show distinct signals for the aromatic protons and the methyl and methoxy groups.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-3~6.8 - 7.0Doublet (d)J₃,₄ ≈ 8.5 - 9.0Upfield shift due to the strong electron-donating effect of the 2-methoxy group. Coupled to H-4.
H-4~7.8 - 8.0Doublet (d)J₄,₃ ≈ 8.5 - 9.0Downfield shift relative to H-3, coupled to H-3.
H-5~7.2 - 7.4Doublet (d)J₅,₇ ≈ 1.5 - 2.0 (meta)Influenced by the 6-methyl group. Shows meta-coupling to H-7.
H-7~7.0 - 7.2Doublet (d)J₇,₅ ≈ 1.5 - 2.0 (meta)Shielded by the 6- and 8-methyl groups. Shows meta-coupling to H-5.
2-OCH₃~4.0 - 4.2Singlet (s)-Typical chemical shift for a methoxy group attached to an aromatic ring.
6-CH₃~2.4 - 2.6Singlet (s)-Typical chemical shift for a methyl group on a benzene ring.
8-CH₃~2.6 - 2.8Singlet (s)-Slightly downfield compared to 6-CH₃ due to the proximity to the nitrogen atom's anisotropic field.
Interpretation and Causality
  • Substituent Effects: The electron-donating methoxy group at C-2 significantly shields the H-3 proton, shifting it upfield. Conversely, the protons on the carbocyclic ring (H-5 and H-7) are primarily influenced by the methyl groups.

  • Aromatic Region: The spectrum is expected to display two distinct AB spin systems. The H-3 and H-4 protons on the pyridine ring will appear as doublets with a characteristic ortho-coupling constant. The H-5 and H-7 protons on the benzene ring will appear as singlets or narrowly split doublets due to a small meta-coupling.

  • Aliphatic Region: Three sharp singlets are predicted for the methoxy and two methyl groups, as there are no adjacent protons for coupling. The chemical shifts of the methyl groups can be diagnostic; the 8-methyl group is expected to be slightly deshielded compared to the 6-methyl group.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified 2-Methoxy-6,8-dimethylquinoline.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

    • Cap the NMR tube and invert it several times to ensure complete dissolution and homogeneity.

  • Instrument Setup and Calibration:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer's magnetic field onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Key parameters to set include:

      • Spectral width: ~12-16 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay (d1): 1-5 seconds

      • Number of scans: 8-16 for a sample of this concentration.

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase correction and baseline correction.

    • Reference the chemical shifts to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

    • Integrate the signals to determine the relative proton ratios.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled spectrum will show a single peak for each unique carbon atom.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~160 - 163Significantly deshielded due to direct attachment to both nitrogen and oxygen.
C-3~110 - 113Shielded by the electron-donating 2-methoxy group.
C-4~135 - 138Deshielded relative to C-3.
C-4a~125 - 128Quaternary carbon at the ring junction.
C-5~128 - 131Aromatic CH carbon.
C-6~134 - 137Quaternary carbon bearing a methyl group.
C-7~123 - 126Aromatic CH carbon.
C-8~132 - 135Quaternary carbon bearing a methyl group.
C-8a~145 - 148Quaternary carbon at the ring junction, adjacent to nitrogen.
2-OCH₃~53 - 56Typical chemical shift for a methoxy carbon.
6-CH₃~18 - 21Typical chemical shift for an aromatic methyl group.
8-CH₃~22 - 25Slightly deshielded compared to 6-CH₃.
Interpretation and Causality
  • Quaternary Carbons: The spectrum will feature five quaternary carbon signals (C-2, C-4a, C-6, C-8, C-8a), which can be confirmed using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

  • Substituent Effects: The C-2 carbon is expected to be the most downfield quaternary carbon due to its attachment to two heteroatoms. The chemical shifts of C-6 and C-8 are influenced by the attached methyl groups.

  • Distinguishing Carbons: The chemical shifts of the methyl carbons and the aromatic CH carbons (C-3, C-4, C-5, C-7) are predicted based on additive substituent effects and comparison with data for 2-methoxyquinoline, 2,6-dimethylquinoline, and 2,8-dimethylquinoline.[3][4][5]

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key parameters:

      • Spectral width: ~200-220 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay (d1): 2 seconds

      • Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the chemical shifts to the TMS signal at 0.00 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted FragmentRationale for Fragmentation
187[M]⁺Molecular ion peak.
172[M - CH₃]⁺Loss of a methyl radical from the methoxy group or a ring methyl group.
158[M - CHO]⁺Loss of a formyl radical, a common fragmentation pathway for methoxy-substituted heterocycles.[6]
144[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M - CH₃]⁺ ion.[6]
129[M - CHO - CHO]⁺ or [M - C₂H₂O₂]⁺Further fragmentation.
Interpretation and Causality
  • Molecular Ion: The molecular ion peak ([M]⁺) is expected to be prominent at m/z 187, confirming the molecular weight.

  • Fragmentation Pathways: The fragmentation of methoxyquinolines is well-documented.[6][7][8] Two primary fragmentation patterns are anticipated:

    • Loss of a methyl radical (CH₃) from the methoxy group to form an ion at m/z 172, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 144.

    • Loss of a formyl radical (CHO) to give an ion at m/z 158.

G M [M]⁺˙ m/z 187 M_minus_CH3 [M - CH₃]⁺ m/z 172 M->M_minus_CH3 - •CH₃ M_minus_CHO [M - CHO]⁺ m/z 158 M->M_minus_CHO - •CHO M_minus_CH3_CO [M - CH₃ - CO]⁺ m/z 144 M_minus_CH3->M_minus_CH3_CO - CO

Caption: Predicted key fragmentation pathways for 2-Methoxy-6,8-dimethylquinoline in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC system.

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecule [M+H]⁺ (m/z 188).

  • Mass Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3100C-H stretchAromatic C-H
2950 - 3000C-H stretchMethyl/Methoxy C-H (asymmetric)
2850 - 2900C-H stretchMethyl/Methoxy C-H (symmetric)
1600 - 1620C=N stretchQuinoline ring
1500 - 1580C=C stretchAromatic ring
1240 - 1280C-O stretchAryl-alkyl ether (asymmetric)
1020 - 1050C-O stretchAryl-alkyl ether (symmetric)
800 - 850C-H bendAromatic C-H out-of-plane bending
Interpretation and Causality
  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the methyl and methoxy groups (below 3000 cm⁻¹).

  • Aromatic Region: The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1620 cm⁻¹ region.[9][10]

  • Ether Linkage: The most diagnostic peaks for the methoxy group will be the strong C-O stretching bands, typically observed between 1020 and 1280 cm⁻¹.

  • Substitution Pattern: The out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Place the sample in an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample holder or pure solvent.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

This technical guide provides a robust, data-driven framework for the spectroscopic characterization of 2-Methoxy-6,8-dimethylquinoline. By integrating predictive methods with comparative analysis of analogous structures, we have outlined the expected key features in ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectra. The detailed experimental protocols provided herein offer a standardized approach for acquiring high-quality data. This comprehensive guide serves as a foundational resource for researchers engaged in the synthesis, identification, and application of this and related quinoline derivatives, ensuring scientific integrity and accelerating research and development efforts.

References

  • BenchChem. (2025). Spectroscopic Scrutiny: A Comparative Guide to 2-Methoxyquinoline-4-carbaldehyde Isomers.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Available at: [Link]

  • Gao, W., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 843. Available at: [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Available at: [Link]

  • SpectraBase. (2025). 2,6-Dimethyl-quinoline [13C NMR] Chemical Shifts. Available at: [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of oxygenated quinolines. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

  • Karr, C., Jr., Estep, P. A., & Papa, A. J. (1959). Infrared Spectral-Structural Correlations of Quinolines. Journal of the American Chemical Society, 81(7), 152–156. Available at: [Link]

  • Bernstein, M. P., et al. (2006). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. 37th Annual Lunar and Planetary Science Conference. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 μm) IR spectra of quinoline (C₉H₇N).... Available at: [Link]

  • SpectraBase. (2025). 2,6-Dimethyl-quinoline [13C NMR] Chemical Shifts. Available at: [Link]

  • MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available at: [Link]

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  • ChemAxon. (n.d.). NMR Predictor. Available at: [Link]

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  • Liu, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry. Available at: [Link]

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Foundational

An In-depth Technical Guide on the Solubility of 2-Methoxy-6,8-dimethylquinoline in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-methoxy-6,8-dimethylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-methoxy-6,8-dimethylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document focuses on a predictive assessment of its solubility in a range of common organic solvents based on its molecular structure and physicochemical properties. Furthermore, this guide presents a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of 2-methoxy-6,8-dimethylquinoline in their own laboratory settings. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a foundational understanding of the compound's solubility behavior and a practical framework for its empirical determination.

Introduction to 2-Methoxy-6,8-dimethylquinoline and its Significance

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic and natural products with a wide array of biological activities. The quinoline scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, 2-methoxy-6,8-dimethylquinoline (CAS No: 861581-28-4, Molecular Formula: C₁₂H₁₃NO, Molecular Weight: 187.24 g/mol ), is a substituted quinoline that holds potential for further investigation in drug discovery and materials science.[1][2][3]

The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including its formulation into drug delivery systems, its behavior in biological assays, and its utility in synthetic reactions. A thorough understanding of the solubility of 2-methoxy-6,8-dimethylquinoline in different organic solvents is therefore essential for its effective utilization in research and development. This guide aims to bridge the current knowledge gap by providing a detailed predictive analysis and a robust experimental methodology for determining its solubility.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a compound is fundamentally governed by its molecular structure. The structure of 2-methoxy-6,8-dimethylquinoline, shown below, reveals several key features that dictate its interactions with different solvents.

Key Structural Features:

  • Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This core is largely nonpolar and hydrophobic.

  • Methoxy Group (-OCH₃): An electron-donating group that introduces some polarity to the molecule through the oxygen atom's lone pairs. It can act as a hydrogen bond acceptor.

  • Dimethyl Groups (-CH₃): Two methyl groups at positions 6 and 8 are nonpolar and contribute to the overall lipophilicity of the molecule.

  • Nitrogen Atom: The nitrogen atom in the quinoline ring is a weak base and can act as a hydrogen bond acceptor.

Based on these features, 2-methoxy-6,8-dimethylquinoline can be classified as a moderately polar molecule with a significant nonpolar character. The principle of "like dissolves like" suggests that it will exhibit better solubility in solvents of similar polarity.

Predicted Solubility Profile of 2-Methoxy-6,8-dimethylquinoline

The following table summarizes the predicted solubility of 2-methoxy-6,8-dimethylquinoline in a range of common organic solvents, categorized by their polarity. These predictions are based on the structural analysis and general principles of solubility.[4] It is crucial to note that these are estimations and should be confirmed by experimental validation.

Solvent Solvent Type Predicted Solubility Rationale
Hexane NonpolarSparingly Soluble to InsolubleThe significant polarity from the methoxy group and nitrogen atom will likely limit solubility in highly nonpolar solvents.
Toluene Nonpolar (Aromatic)SolubleThe aromatic nature of toluene can interact favorably with the quinoline ring system through π-π stacking.
Dichloromethane Polar AproticSolubleThe moderate polarity of dichloromethane should effectively solvate the polar and nonpolar regions of the molecule.
Acetone Polar AproticSolubleAcetone's polarity and ability to act as a hydrogen bond acceptor will facilitate dissolution.
Ethyl Acetate Polar AproticSolubleSimilar to acetone, ethyl acetate's polarity and hydrogen bond accepting capability should lead to good solubility.
Isopropanol Polar ProticModerately SolubleThe alcohol can act as a hydrogen bond donor to the nitrogen and methoxy oxygen, but the nonpolar alkyl chain may limit high solubility.
Ethanol Polar ProticModerately SolubleSimilar to isopropanol, with slightly higher polarity which may enhance solubility.
Methanol Polar ProticSparingly SolubleThe high polarity and extensive hydrogen bonding network of methanol may not favorably accommodate the large nonpolar portion of the molecule.
Water Polar ProticInsolubleThe hydrophobic nature of the quinoline core and dimethyl groups will dominate, leading to very poor aqueous solubility.[5]

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for the qualitative and semi-quantitative determination of the solubility of 2-methoxy-6,8-dimethylquinoline. This method is adapted from established procedures for organic compound solubility testing.[6][7][8][9]

Materials and Equipment
  • 2-Methoxy-6,8-dimethylquinoline (solid)

  • Selected organic solvents (high purity)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes or graduated cylinders

  • Temperature-controlled environment (e.g., water bath)

Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_addition Solvent Addition & Mixing cluster_observation Observation & Assessment cluster_incremental Incremental Addition prep1 Weigh a precise amount of 2-methoxy-6,8-dimethylquinoline (e.g., 10 mg) prep2 Transfer to a clean, dry test tube prep1->prep2 add1 Add a small, measured volume of solvent (e.g., 0.1 mL) prep2->add1 add2 Vortex vigorously for a set time (e.g., 1-2 minutes) add1->add2 obs1 Visually inspect for undissolved solid add2->obs1 obs2 If dissolved, the compound is soluble at this concentration obs1->obs2 Completely Dissolved obs3 If not dissolved, proceed to incremental solvent addition obs1->obs3 Solid Remains inc1 Add another measured volume of solvent obs3->inc1 inc2 Vortex again inc1->inc2 inc2->obs1 inc3 Repeat until the solid dissolves or a maximum volume is reached G Solubility Classification Logic start Start Experiment dissolved_initial Dissolved in initial volume? start->dissolved_initial dissolved_max Dissolved after max volume? dissolved_initial->dissolved_max No freely_soluble Freely Soluble / Very Soluble dissolved_initial->freely_soluble Yes soluble Soluble dissolved_max->soluble Yes sparingly_soluble Sparingly Soluble dissolved_max->sparingly_soluble No, but some dissolution observed insoluble Insoluble dissolved_max->insoluble No, no visible dissolution

Caption: A decision tree for classifying the solubility of a compound based on experimental observations.

Conclusion

While specific, publicly available experimental data on the solubility of 2-methoxy-6,8-dimethylquinoline in organic solvents is scarce, a systematic analysis of its molecular structure allows for a reasoned prediction of its solubility behavior. It is anticipated that this compound will be soluble in moderately polar to nonpolar aromatic solvents and less soluble in highly polar or highly nonpolar solvents. This guide provides a robust and detailed experimental protocol that empowers researchers to empirically determine the solubility of 2-methoxy-6,8-dimethylquinoline in solvents relevant to their specific applications. The information and methodologies presented herein are intended to facilitate the effective use of this compound in further scientific inquiry and development.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Pharmaffiliates. (n.d.). 2-Methoxy-6,8-dimethylquinoline.
  • Solubility of Things. (n.d.). Solubility of 2,6-Dimethylquinoline.
  • ChemScene. (n.d.). 2-Methoxy-6,8-dimethylquinoline.
  • BLD Pharm. (n.d.). 2-Methoxy-6,8-dimethylquinoline.

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Exploratory

An In-depth Technical Guide to the Discovery and Isolation of 2-Methoxy-6,8-dimethylquinoline

This technical guide provides a comprehensive overview of the synthetic route, isolation, and characterization of the novel quinoline derivative, 2-Methoxy-6,8-dimethylquinoline. While the specific discovery of this comp...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthetic route, isolation, and characterization of the novel quinoline derivative, 2-Methoxy-6,8-dimethylquinoline. While the specific discovery of this compound is not prominently documented in publicly available literature, this guide reconstructs a plausible and efficient synthetic pathway based on established and reliable methodologies in quinoline chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the practical aspects of its preparation and purification.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The substituent pattern on the quinoline core plays a critical role in modulating the physicochemical properties and biological efficacy of these molecules. The introduction of a methoxy group at the 2-position and methyl groups at the 6- and 8-positions, as in 2-Methoxy-6,8-dimethylquinoline, is anticipated to confer unique electronic and steric properties, making it a compound of interest for further investigation in drug discovery programs.[3][4]

Proposed Synthetic Pathway: A Modern Approach to a Classic Reaction

The synthesis of 2-Methoxy-6,8-dimethylquinoline can be efficiently achieved through a multi-step sequence, beginning with a modified Doebner-von Miller reaction to construct the core 6,8-dimethylquinoline scaffold, followed by a nucleophilic aromatic substitution to introduce the 2-methoxy group. This approach was selected for its reliability, scalability, and the ready availability of starting materials.

Stage 1: Synthesis of 6,8-Dimethylquinoline via a Modified Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines.[5] In this proposed synthesis, 2,4-dimethylaniline serves as the aniline component, reacting with an α,β-unsaturated aldehyde, crotonaldehyde, generated in situ.

Causality of Experimental Choices:

  • 2,4-Dimethylaniline: This starting material dictates the substitution pattern of the resulting quinoline, placing methyl groups at positions 6 and 8.

  • Crotonaldehyde: This α,β-unsaturated aldehyde provides the three-carbon unit required to form the pyridine ring of the quinoline system.

  • Acid Catalyst (e.g., HCl or H₂SO₄): The reaction is catalyzed by strong acid to promote the initial Michael addition and subsequent cyclization and dehydration steps.

  • Oxidizing Agent (e.g., Nitrobenzene or Arsenic(V) oxide): An oxidizing agent is required in the final step to aromatize the dihydroquinoline intermediate to the stable quinoline ring.[6]

Experimental Protocol: Synthesis of 6,8-Dimethylquinoline

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: To the flask, add 2,4-dimethylaniline (1.0 eq) and a suitable solvent such as ethanol.

  • In Situ Aldehyde Generation: Slowly add a mixture of paraldehyde (a source of acetaldehyde) and a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Oxidation: After the initial condensation, introduce an oxidizing agent (e.g., nitrobenzene) and continue to heat under reflux until the aromatization is complete.

  • Workup: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate solution). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Stage 2: Synthesis of 2-Chloro-6,8-dimethylquinoline

The introduction of the methoxy group at the 2-position is best achieved via a nucleophilic aromatic substitution reaction. To facilitate this, the hydroxyl group of the intermediate 6,8-dimethylquinolin-2(1H)-one needs to be converted to a better leaving group, such as a chlorine atom.

Experimental Protocol: Chlorination of the Quinolinone

  • Reaction Setup: In a dry, inert atmosphere, add the synthesized 6,8-dimethylquinolin-2(1H)-one to a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) in excess, which acts as both the chlorinating agent and the solvent.[1]

  • Reaction: Heat the mixture under reflux for 2-3 hours.

  • Workup: Carefully quench the reaction by pouring the mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate) until the product precipitates.

  • Isolation: Collect the solid product by filtration, wash with water, and dry thoroughly.

Stage 3: Synthesis of 2-Methoxy-6,8-dimethylquinoline

The final step involves the nucleophilic substitution of the 2-chloro group with a methoxy group.

Experimental Protocol: Methoxylation

  • Reaction Setup: Dissolve the 2-chloro-6,8-dimethylquinoline in a suitable solvent such as methanol or dimethylformamide (DMF).

  • Reagent Addition: Add a strong base, such as sodium methoxide (NaOMe), to the solution.[7]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Isolation and Purification: Partition the residue between water and an organic solvent. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. The final product, 2-Methoxy-6,8-dimethylquinoline, can be purified by column chromatography or recrystallization to yield a pure solid.

Isolation and Purification: A Self-Validating System

The purity of the final compound is paramount for its use in research and drug development. The following purification strategy ensures a high degree of purity.

Purification Technique Mobile Phase/Solvent System Expected Outcome
Column Chromatography Hexane:Ethyl Acetate GradientSeparation of the desired product from unreacted starting materials and byproducts.
Recrystallization Ethanol/Water or Hexane/Ethyl AcetateFormation of pure crystalline 2-Methoxy-6,8-dimethylquinoline.

Trustworthiness through Purity Assessment: The purity of the isolated compound should be rigorously assessed using High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods. A sharp melting point is also indicative of high purity.

Structural Elucidation and Characterization

The identity and structure of the synthesized 2-Methoxy-6,8-dimethylquinoline must be unequivocally confirmed through a combination of spectroscopic techniques.

Analytical Method Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the quinoline core, a singlet for the methoxy group protons, and singlets for the two methyl group protons.
¹³C NMR Resonances for all carbon atoms in the molecule, including the distinct signals for the methoxy carbon and the two methyl carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 2-Methoxy-6,8-dimethylquinoline (C₁₂H₁₃NO, MW: 187.24 g/mol ).[8]
Infrared (IR) Spectroscopy Characteristic absorption bands for C-O stretching of the methoxy group, C=N and C=C stretching of the quinoline ring, and C-H stretching of the aromatic and methyl groups.

Visualizing the Synthesis and Workflow

To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_stage1 Stage 1: Quinoline Core Synthesis cluster_stage2 Stage 2: Chlorination cluster_stage3 Stage 3: Methoxylation A 2,4-Dimethylaniline C Doebner-von Miller Reaction A->C B Crotonaldehyde (in situ) B->C D 6,8-Dimethylquinoline C->D Oxidation E 6,8-Dimethylquinolin-2(1H)-one D->E Intermediate Step G 2-Chloro-6,8-dimethylquinoline E->G F POCl₃ F->G I 2-Methoxy-6,8-dimethylquinoline G->I H Sodium Methoxide H->I Isolation_Workflow A Crude Reaction Mixture B Aqueous Workup & Extraction A->B C Crude Product B->C D Column Chromatography C->D E Partially Purified Product D->E F Recrystallization E->F G Pure 2-Methoxy-6,8-dimethylquinoline F->G H Characterization (NMR, MS, IR, HPLC) G->H

Caption: Isolation and purification workflow.

Potential Applications and Future Directions

Given the established biological activities of substituted quinolines, 2-Methoxy-6,8-dimethylquinoline represents a promising candidate for screening in various biological assays. Its potential as an antimicrobial, anticancer, or anti-inflammatory agent warrants further investigation. [2][3]The synthetic and purification methodologies detailed in this guide provide a solid foundation for the production of this compound in sufficient quantities for such studies.

References

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino - Malaria World. (2022-07-12).
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC - NIH. (2025-11-27).
  • An In-depth Technical Guide to the Synthesis of 6,8-Dimethylquinolin-3-ol - Benchchem.
  • 861581-28-4 | 2-Methoxy-6,8-dimethylquinoline - ChemScene.
  • biological activity of 6-methoxy-2-methylquinoline-4-thiol - Benchchem.
  • methyl-1Hbenzo[d]imidazol-2- yl)
  • An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one - Benchchem.
  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers.
  • 2,4-Dimethyl-5,6-dimethoxy-8-aminoquinoline | C13H16N2O2 | CID 612479 - PubChem.
  • 2-Methoxyquinoline | 6931-16-4 - Benchchem.
  • 2,6-Dimethyl-quinoline - SpectraBase.
  • CAS 861581-28-4 2-Methoxy-6,8-dimethylquinoline - BOC Sciences.
  • An In-depth Technical Guide to 6-Methoxy-2,3-dimethylquinoxaline: Discovery and History - Benchchem.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC - NIH.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - MDPI.
  • ANTIBACTERIAL COMPOUNDS AND USES THEREOF - European Patent Office - EP 3426255 B1 - EPO. (2022-11-30).
  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure.

Sources

Foundational

Thermochemical analysis of 2-Methoxy-6,8-dimethylquinoline

An In-Depth Technical Guide to the Thermochemical Analysis of 2-Methoxy-6,8-dimethylquinoline Abstract This technical guide provides a comprehensive framework for the thermochemical analysis of 2-Methoxy-6,8-dimethylquin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Analysis of 2-Methoxy-6,8-dimethylquinoline

Abstract

This technical guide provides a comprehensive framework for the thermochemical analysis of 2-Methoxy-6,8-dimethylquinoline, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. Given the fundamental role of thermochemical data—such as enthalpy of formation, sublimation, and heat capacity—in predicting molecular stability, reactivity, and phase behavior, this document outlines a dual-pronged approach combining state-of-the-art experimental techniques with high-accuracy computational methods. We detail the underlying principles and step-by-step protocols for combustion calorimetry, Knudsen effusion for sublimation enthalpy, and differential scanning calorimetry (DSC). Concurrently, we present a rigorous computational workflow using Gaussian-4 (G4) theory coupled with isodesmic reaction schemes to derive the gas-phase enthalpy of formation. The guide emphasizes the synergy between experimental and theoretical data to establish a self-validating and robust thermochemical profile, critical for applications ranging from drug development and polymorphism screening to process safety and materials design.

Introduction

Quinoline and its derivatives are a cornerstone class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of pharmacological and biological activities.[1] The specific compound, 2-Methoxy-6,8-dimethylquinoline, incorporates key structural motifs—a quinoline core, a methoxy group, and two methyl groups—that can significantly influence its physicochemical properties. Understanding the thermochemical profile of this molecule is paramount for its practical application. For instance, the standard molar enthalpy of formation (ΔfHm°) is a direct measure of its energetic stability. The enthalpy of sublimation (ΔgcrHm°) governs its volatility and is essential for purifying solid compounds and understanding crystal lattice energies.

Accurate thermochemical data are indispensable for predicting reaction enthalpies, modeling chemical processes, and ensuring safety in drug manufacturing. However, for many novel or specialized compounds like 2-Methoxy-6,8-dimethylquinoline, this data is often unavailable.[1] Therefore, a reliable and systematic methodology for its determination is required. This guide provides such a methodology, detailing both the experimental and theoretical pathways to obtain a complete and validated thermochemical dataset for the target molecule.

Part 1: Experimental Determination of Thermochemical Properties

The experimental approach is centered on directly measuring the key energetic properties of the compound in its condensed and gaseous states.

Condensed-Phase Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation in the solid state (ΔfHm°(cr)) is the cornerstone of thermochemical analysis. It is determined indirectly by measuring the standard molar energy of combustion (ΔcUm°) using a static bomb calorimeter.

Causality and Experimental Choice: Combustion calorimetry is the gold-standard technique for organic compounds because the combustion reaction goes to completion, yielding well-defined products (CO₂, H₂O, N₂). For nitrogen-containing compounds, it is crucial to use a platinum-lined bomb to resist corrosion from nitric acid formed during combustion.[2] The energy of the idealized combustion reaction is measured, and from this, the enthalpy of formation is calculated using Hess's law.

Experimental Protocol:

  • Sample Preparation: A pellet of approximately 0.5-1.0 g of high-purity (>99.5%) 2-Methoxy-6,8-dimethylquinoline is prepared. The pellet is weighed to a precision of 0.01 mg.

  • Calorimeter Calibration: The energy equivalent of the calorimeter (εcalor) is determined by burning a certified standard reference material, typically benzoic acid, under identical conditions.[2]

  • Bomb Preparation: The sample pellet is placed in a platinum crucible. A cotton thread fuse of known mass and combustion energy is attached. A small amount of water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere, which is essential for correcting for nitric acid formation.

  • Combustion: The bomb is sealed, purged of air, and filled with high-purity oxygen to a pressure of 3.0 MPa. The bomb is then placed in the calorimeter, and the combustion is initiated. The temperature rise is monitored until thermal equilibrium is reached.

  • Post-Combustion Analysis: The bomb is depressurized, and the liquid contents are collected. The amount of nitric acid formed is determined by titration with a standard NaOH solution. Unburned carbon, if any, is quantified.

  • Data Reduction: The standard specific energy of combustion (Δcu°) is calculated after applying Washburn corrections for the non-standard state of reactants and products and corrections for the fuse ignition energy and nitric acid formation. The standard molar enthalpy of combustion (ΔcHm°) is then derived, and finally, the standard molar enthalpy of formation is calculated using the known enthalpies of formation for CO₂(g), H₂O(l), and HNO₃(aq).

Enthalpy of Sublimation

The enthalpy of sublimation is critical for converting the condensed-phase enthalpy of formation into its gas-phase counterpart, which is essential for comparison with theoretical calculations. The Knudsen Effusion Mass Loss (KEML) technique is highly suitable for organic compounds with low vapor pressures.[3][4]

Causality and Experimental Choice: The KEML method measures the mass loss rate of a substance effusing through a small orifice in a cell under high vacuum.[5] The rate of effusion is directly proportional to the vapor pressure. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be derived from the Clausius-Clapeyron equation. This method is preferred for its accuracy with small sample quantities and low volatility compounds.[3][6]

Experimental Protocol:

  • Cell Preparation: A Knudsen cell with a calibrated orifice (typically 0.5-1.0 mm diameter) is loaded with the crystalline sample.

  • Measurement: The cell is placed in a thermostated block within a high-vacuum chamber. The mass of the cell is continuously monitored by a microbalance as the temperature is increased in a stepwise manner.

  • Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen-Hertz equation.

  • Enthalpy Calculation: The standard molar enthalpy of sublimation at the mean temperature of the experiment, ΔgcrHm°(), is derived from the slope of a ln(p) versus 1/T plot.

  • Correction to 298.15 K: The value is adjusted from the experimental mean temperature to the standard reference temperature of 298.15 K using an empirical procedure that accounts for the change in heat capacity between the gas and crystalline phases.[3][6]

Thermal Behavior by Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting temperature, enthalpy of fusion, and heat capacity of the compound, providing insight into its phase behavior and stability.[7]

Experimental Protocol:

  • Sample Preparation: A small amount of the sample (2-5 mg) is hermetically sealed in an aluminum pan.

  • Melting Point and Enthalpy of Fusion: The sample is heated at a constant rate (e.g., 5-10 K·min⁻¹) under an inert nitrogen atmosphere. The onset of the endothermic peak in the heat flow curve corresponds to the melting temperature (Tfus), and the integrated peak area yields the enthalpy of fusion (ΔlcrHm°).

  • Heat Capacity (Cp,m): The solid-phase heat capacity is measured using a three-step method: recording a baseline (empty pan), running a sapphire standard, and then running the sample under the same conditions.

Part 2: Computational Thermochemistry

Computational chemistry provides a powerful, independent route to determine gas-phase thermochemical properties, which can then be used to validate experimental results.[1]

High-Accuracy Quantum Chemical Methods

To achieve "chemical accuracy" (typically within ~4 kJ·mol⁻¹ of the experimental value), high-level composite methods are necessary. Gaussian-4 (G4) theory is a robust choice that systematically approximates the results of a very high-level calculation with a large basis set through a series of smaller, more manageable calculations.[8][9]

Causality and Method Choice: G4 theory includes several refinements over its predecessors (G2, G3), such as an improved Hartree-Fock energy limit extrapolation, the use of higher-level CCSD(T) energy corrections, and optimized geometries from density functional theory (B3LYP).[9] This composite approach effectively cancels errors, leading to highly accurate thermochemical predictions for a wide range of organic molecules.[10]

Protocol for Gas-Phase Enthalpy of Formation Calculation

A direct calculation of the atomization energy of 2-Methoxy-6,8-dimethylquinoline is computationally demanding and prone to error. A more reliable approach is to use a balanced chemical equation, known as an isodesmic or homodesmotic reaction, where the types of chemical bonds are conserved on both sides of the equation. This strategy allows for significant cancellation of systematic errors in the quantum chemical calculations.

Step-by-Step Computational Workflow:

  • Geometry Optimization and Frequency Calculation: The molecular structures of 2-Methoxy-6,8-dimethylquinoline and all reference compounds in the chosen isodesmic reaction (see below) are optimized at the B3LYP/6-31G(2df,p) level of theory. A frequency calculation at the same level confirms that each structure is a true minimum on the potential energy surface and provides the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Design of an Isodesmic Reaction: A suitable reaction is designed. For example:

    • 2-Methoxy-6,8-dimethylquinoline + Benzene → Quinoline + Toluene + Anisole This reaction conserves the quinoline ring, the benzene ring, and the number of methyl and methoxy substitutions on an aromatic ring, ensuring a high degree of error cancellation.

  • Single-Point Energy Calculations: The total electronic energy for each optimized molecule is calculated using the full G4 theory protocol.[8]

  • Calculation of Reaction Enthalpy: The enthalpy of the isodesmic reaction at 298.15 K (ΔrHm°) is calculated from the G4 total energies and the scaled thermal corrections obtained in Step 1.

    • ΔrHm° = Σ(Hproducts) - Σ(Hreactants)

  • Derivation of the Target Enthalpy of Formation: The gas-phase enthalpy of formation of 2-Methoxy-6,8-dimethylquinoline is derived using Hess's law, rearranging the equation and substituting the well-established experimental gas-phase enthalpies of formation for the reference compounds (Benzene, Quinoline, Toluene, Anisole).

    • ΔfHm°(Target, g) = ΔrHm° - [ΔfHm°(Benzene, g)] + [ΔfHm°(Quinoline, g) + ΔfHm°(Toluene, g) + ΔfHm°(Anisole, g)]

Part 3: Data Synthesis and Validation

The cornerstone of scientific integrity in thermochemical analysis is the cross-validation of results obtained from independent methods. The overall workflow is designed to achieve this.

The Validation Workflow

The experimental and computational workflows are designed to converge on a single, reliable value: the standard molar enthalpy of formation in the gas phase (ΔfHm°(g)).

  • Experimental Route: ΔfHm°(g) = ΔfHm°(cr) [from Combustion Calorimetry] + ΔgcrHm°(298.15 K) [from KEML]

  • Computational Route: ΔfHm°(g) [from G4 theory via an isodesmic reaction]

A strong agreement (within 1-2 kcal/mol or 4-8 kJ/mol) between these two independently derived values provides high confidence in the entire thermochemical dataset.[1]

Caption: Workflow for validating the gas-phase enthalpy of formation.

Consolidated Thermochemical Data

The following table summarizes the key thermochemical parameters that would be determined for 2-Methoxy-6,8-dimethylquinoline through the methodologies described. The values presented are illustrative but representative of what would be expected for a molecule of this type.

ParameterSymbolMethodIllustrative Value
Molar MassM-187.24 g·mol⁻¹
Melting TemperatureTfusDSC345 - 350 K
Enthalpy of FusionΔlcrHm°DSC25.5 ± 0.5 kJ·mol⁻¹
Standard Molar Enthalpy of Formation (crystal, 298.15 K)ΔfHm°(cr)Combustion Calorimetry-85.0 ± 3.0 kJ·mol⁻¹
Standard Molar Enthalpy of Sublimation (298.15 K)ΔgcrHm°Knudsen Effusion (KEML)105.0 ± 2.0 kJ·mol⁻¹
Standard Molar Enthalpy of Formation (gas, 298.15 K) - Experimental ΔfHm°(g, exp) Combustion + KEML 20.0 ± 3.6 kJ·mol⁻¹
Standard Molar Enthalpy of Formation (gas, 298.15 K) - Computational ΔfHm°(g, comp) G4 Theory + Isodesmic Reaction 22.5 ± 4.0 kJ·mol⁻¹

Conclusion

This guide has detailed a rigorous, dual-pathway methodology for the complete thermochemical characterization of 2-Methoxy-6,8-dimethylquinoline. By integrating precision experimental techniques—combustion calorimetry for condensed-phase energetics and Knudsen effusion for phase-change enthalpy—with high-accuracy G4 computational chemistry, a self-validating thermochemical profile can be established. The convergence of the experimental and theoretical values for the gas-phase enthalpy of formation serves as the ultimate benchmark of data integrity. The resulting dataset is not merely academic; it provides critical, actionable insights for drug development professionals in polymorphism and stability screening, and for chemical engineers in process optimization and safety assessment, ensuring the robust and reliable application of this promising quinoline derivative.

References

  • A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. ChemRxiv. (Source)
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. (Source)
  • Enthalpies of combustion of nine organic nitrogen compounds related to petroleum.
  • Knudsen Effusion. University of Arizona. (Source)
  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. (Source)
  • Gn Methods. Gaussian.com. (Source)
  • Enthalpies of combustion of nine organic nitrogen compounds rel
  • Enthalpy of formation of five-membered nitrogen-containing aromatic heterocycles.
  • Quantum chemistry composite methods. Wikipedia. (Source)
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applic
  • Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry.
  • Thermochemistry in Gaussian. Gaussian.com. (Source)
  • Useful Thermochemistry from Gaussian Calculations. Dr. Joaquin Barroso's Blog. (Source)
  • Thermochemistry in Gaussian (PDF). Gaussian.com. (Source)
  • Enthalpies of formation of quinoline derivatives by homodesmotic reactions. American Chemical Society. (Source)
  • Heats of formation from G2, G2(MP2), and G2(MP2,SVP) total energies. (PDF)
  • Enthalpies of Sublimation after a Century of Measurement. University of Missouri-St. Louis. (Source)
  • New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetry. ScienceDirect. (Source)
  • Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry.

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Protocols & Analytical Methods

Method

Application Note: High-Resolution NMR Spectroscopic Characterization of 2-Methoxy-6,8-dimethylquinoline

Introduction Quinoline scaffolds are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer.[1] The precise substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity, making unambiguous structural elucidation an indispensable step in the research and development pipeline. This application note provides a comprehensive guide to the characterization of 2-Methoxy-6,8-dimethylquinoline using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

While specific experimental spectral data for 2-Methoxy-6,8-dimethylquinoline is not widely published, this guide will establish a robust protocol for its analysis. We will present predicted ¹H and ¹³C NMR spectral data based on established principles and extensive data from structurally related quinoline derivatives.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a detailed methodology for the structural verification and purity assessment of novel quinoline-based compounds.

Part 1: Foundational Principles and Experimental Design

The strategic approach to characterizing 2-Methoxy-6,8-dimethylquinoline by NMR spectroscopy hinges on a multi-tiered analysis, beginning with one-dimensional (1D) ¹H and ¹³C NMR, and supplemented by two-dimensional (2D) techniques for definitive assignments.

¹H NMR Spectroscopy: This technique provides crucial information about the proton environment in the molecule. Key parameters to analyze include:

  • Chemical Shift (δ): The position of a proton signal is dictated by its electronic environment. Protons on the quinoline ring are typically found in the aromatic region (δ 7.0-8.5 ppm). The electron-donating methoxy and methyl groups are expected to shield nearby protons, causing upfield shifts.

  • Signal Multiplicity (Splitting Patterns): Spin-spin coupling between adjacent, non-equivalent protons provides information about their connectivity.

  • Integration: The area under each signal is proportional to the number of protons it represents.

¹³C NMR Spectroscopy: This provides a "fingerprint" of the carbon backbone of the molecule. Each unique carbon atom will typically produce a distinct signal. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

2D NMR Spectroscopy: For complex molecules or crowded spectra, 2D NMR is invaluable. Key experiments include:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, aiding in the assignment of both ¹H and ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular skeleton and confirming the positions of substituents.

The following diagram illustrates the logical workflow for the complete NMR characterization of 2-Methoxy-6,8-dimethylquinoline.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.6-0.7 mL CDCl3 prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 acq1 1D ¹H NMR prep3->acq1 Insert into Spectrometer acq2 1D ¹³C NMR acq1->acq2 acq3 2D COSY acq2->acq3 acq4 2D HSQC/HMBC acq3->acq4 an1 Process FID (FT, Phasing) acq4->an1 Raw Data an2 Reference Spectra (TMS/Solvent) an1->an2 an3 Assign ¹H Signals an2->an3 an4 Assign ¹³C Signals an3->an4 an5 Correlate with 2D Data an4->an5 an6 Final Structure Confirmation an5->an6

Caption: Experimental workflow for NMR characterization.

Part 2: Detailed Protocols

Protocol 2.1: Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter.

Materials:

  • 2-Methoxy-6,8-dimethylquinoline (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

  • 5 mm NMR Tube (clean and dry)

  • Pasteur pipette with a cotton or glass wool plug

  • Vial

Procedure:

  • Accurately weigh 5-10 mg of 2-Methoxy-6,8-dimethylquinoline into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Gently swirl the vial to ensure the compound is fully dissolved. If necessary, sonication can be used to aid dissolution.

  • Using a Pasteur pipette with a cotton or glass wool plug to filter out any potential microparticulates, transfer the solution into the 5 mm NMR tube.

  • Cap the NMR tube securely. Label the tube clearly with the sample identification.

Protocol 2.2: NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled with NOE (zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024 (or more, depending on concentration)

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: 0 to 200 ppm

Part 3: Data Interpretation and Spectral Assignment

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-Methoxy-6,8-dimethylquinoline. These predictions are based on the known effects of methoxy and methyl substituents on the quinoline ring system as documented in the literature for analogous compounds.[3][1]

Table 1: Predicted ¹H NMR Data for 2-Methoxy-6,8-dimethylquinoline in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~6.8 - 7.0d~8.51H
H-4~7.8 - 8.0d~8.51H
H-5~7.2 - 7.4s-1H
H-7~7.0 - 7.2s-1H
2-OCH₃~4.0 - 4.1s-3H
6-CH₃~2.4 - 2.5s-3H
8-CH₃~2.6 - 2.7s-3H

Table 2: Predicted ¹³C NMR Data for 2-Methoxy-6,8-dimethylquinoline in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~162 - 164
C-3~110 - 112
C-4~135 - 137
C-4a~147 - 149
C-5~128 - 130
C-6~134 - 136
C-7~125 - 127
C-8~130 - 132
C-8a~145 - 147
2-OCH₃~53 - 55
6-CH₃~20 - 22
8-CH₃~17 - 19

Rationale for Predicted Assignments:

  • Protons:

    • The methoxy group at C-2 is strongly electron-donating, causing a significant upfield shift for H-3.

    • H-4 is expected to be downfield due to its position relative to the nitrogen and the ring current.

    • The protons on the benzene ring (H-5 and H-7) will appear as singlets due to the substitution pattern. Their chemical shifts are influenced by the two methyl groups.

    • The methyl and methoxy protons will appear as sharp singlets in their respective characteristic regions.

  • Carbons:

    • C-2 will be the most downfield carbon in the heterocyclic ring due to its direct attachment to both nitrogen and oxygen.

    • The carbons bearing the methyl groups (C-6 and C-8) and the methoxy group (C-2) will be shifted downfield.

    • The quaternary carbons (C-4a, C-6, C-8, C-8a) can be identified through the absence of a signal in a DEPT-135 experiment. HMBC correlations from the methyl protons will be key to definitively assigning C-6, C-8, and the surrounding carbons.

Conclusion

This application note provides a detailed framework for the NMR characterization of 2-Methoxy-6,8-dimethylquinoline. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided tables of predicted chemical shifts, grounded in the analysis of related structures, offer a reliable basis for the interpretation of experimental data. For unequivocal structural confirmation, the use of 2D NMR techniques such as COSY, HSQC, and HMBC is strongly recommended. This comprehensive approach ensures the scientific integrity of the structural elucidation process, which is fundamental for advancing research in medicinal chemistry and drug development.

References

  • Pharmaffiliates. 2-Methoxy-6,8-dimethylquinoline. [Link]

  • MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

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Application

Mass spectrometry analysis of 2-Methoxy-6,8-dimethylquinoline

An Application Guide to the Mass Spectrometric Characterization of 2-Methoxy-6,8-dimethylquinoline Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the anal...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Mass Spectrometric Characterization of 2-Methoxy-6,8-dimethylquinoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analysis of 2-Methoxy-6,8-dimethylquinoline (C₁₂H₁₃NO, Mol. Weight: 187.24 g/mol ) using mass spectrometry.[1][2] Geared towards researchers, scientists, and professionals in drug development, this document details optimized protocols for sample preparation and analysis by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind methodological choices, from ionization techniques to fragmentation analysis, ensuring a robust and reproducible workflow. The protocols herein are designed to serve as a validated starting point for method development, structural elucidation, and quantitative studies involving this quinoline derivative.

Introduction: The Analytical Imperative for Substituted Quinolines

Quinoline and its derivatives represent a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[3] 2-Methoxy-6,8-dimethylquinoline is a specific substituted quinoline of interest in synthetic chemistry and drug discovery. Accurate structural confirmation and sensitive quantification are paramount for advancing research and development involving such compounds. Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography, stands as the premier analytical tool for this purpose, offering unparalleled sensitivity and specificity.[4]

The inherent chemical properties of 2-Methoxy-6,8-dimethylquinoline—specifically the basic nitrogen atom within the quinoline ring—make it an ideal candidate for analysis by positive mode electrospray ionization (ESI). This technique facilitates the formation of a protonated molecular ion, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) for structural confirmation via tandem mass spectrometry (MS/MS).[5][6] This guide will elucidate the fragmentation behavior of this molecule and provide a validated protocol for its analysis.

Foundational Principles: Ionization and Fragmentation

The successful mass spectrometric analysis of any small molecule hinges on understanding its likely behavior within the ion source and collision cell.[7]

Ionization Strategy: Electrospray Ionization (ESI)

For non-volatile, polar, or thermally sensitive compounds like most quinoline derivatives, ESI is the ionization method of choice.[8][9] The process involves dissolving the analyte in a suitable solvent and spraying it through a highly charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.[10] Given the basicity of the quinoline nitrogen, ESI in positive ion mode is highly efficient, readily forming the protonated molecule [M+H]⁺.

Predicted Fragmentation of 2-Methoxy-6,8-dimethylquinoline

Tandem mass spectrometry (MS/MS) provides structural fingerprints by fragmenting a selected precursor ion and analyzing the resulting product ions.[11] For the [M+H]⁺ ion of 2-Methoxy-6,8-dimethylquinoline (m/z 188.2), fragmentation is predicted to occur at the methoxy and methyl substituents, as the fused aromatic quinoline core is relatively stable. Common fragmentation pathways for methoxy-substituted quinolines and related alkaloids include the loss of methyl radicals, formaldehyde, and carbon monoxide.[12][13]

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is critical for obtaining high-quality mass spectrometry data.[14] The following diagram and protocols outline the complete process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Methanol (1 mg/mL Stock) A->B C Serial Dilution (Target Concentration) B->C D Filter Sample (0.22 µm Syringe Filter) C->D E Inject Sample into LC D->E F Chromatographic Separation (C18 Column) E->F G Electrospray Ionization (ESI+) F->G H MS1: Full Scan (Detect [M+H]⁺) G->H I MS2: Product Ion Scan (Fragment [M+H]⁺) H->I J Extract Ion Chromatograms I->J K Analyze Mass Spectra J->K L Confirm Structure & Quantify K->L

Caption: High-level experimental workflow for LC-MS/MS analysis.

Detailed Protocols

Protocol 1: Preparation of Analytical Standard

Objective: To prepare a clean, accurate concentration of 2-Methoxy-6,8-dimethylquinoline for direct infusion or LC-MS analysis.

Materials:

  • 2-Methoxy-6,8-dimethylquinoline solid standard

  • LC-MS grade Methanol (MeOH)

  • Volumetric flasks and pipettes

  • 2 mL autosampler vials with septa caps[15]

  • 0.22 µm syringe filters

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 2-Methoxy-6,8-dimethylquinoline and transfer it to a 1.0 mL volumetric flask. Dissolve the solid in MeOH and bring the volume to the mark. This is your primary stock solution.

  • Intermediate Solution (10 µg/mL): Pipette 10 µL of the 1 mg/mL stock solution into a clean vial and add 990 µL of MeOH. Vortex to mix thoroughly.

  • Working Solution (100 ng/mL): Pipette 10 µL of the 10 µg/mL intermediate solution into a clean vial and add 990 µL of 50:50 (v/v) MeOH:Water. This concentration is a good starting point for most modern ESI-MS instruments.

  • Filtration: Before placing the vial in the autosampler, filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[15]

Causality Note: Using high-purity solvents is essential to minimize background noise and interfering signals in the mass spectrum.[4] The final dilution step incorporates water to ensure compatibility with typical reversed-phase chromatography starting conditions.

Protocol 2: LC-MS/MS Analysis Method

Objective: To chromatographically separate the analyte from potential impurities and acquire high-quality full scan (MS1) and tandem mass spectra (MS2).

Parameter Condition Rationale
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase AWater + 0.1% Formic AcidFormic acid acts as a proton source to promote efficient [M+H]⁺ formation in the ESI source.
Mobile Phase BAcetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for eluting analytes from a C18 column.
Gradient5% B to 95% B over 5 minutesA standard gradient to elute the compound while cleaning the column.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and separation efficiency.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Injection Volume2 µLA small volume to prevent peak distortion and column overloading.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Chosen for the basic nature of the quinoline nitrogen, ensuring sensitive protonation.[6]
Capillary Voltage3.5 kVOptimizes the electrospray process for stable ion formation.
Source Temperature120 °CAssists in the desolvation of droplets from the ESI probe.
Desolvation GasNitrogen, Flow: 800 L/hr, Temp: 350 °CHigh flow and temperature of inert gas are crucial for evaporating the solvent and releasing gas-phase ions.
MS1 AcquisitionFull Scan, m/z 50-500Scans a wide mass range to identify the precursor ion ([M+H]⁺ at m/z 188.2).
MS2 AcquisitionProduct Ion Scan of m/z 188.2
Collision GasArgonAn inert gas used to induce fragmentation.
Collision EnergyRamped 15-40 eVUsing a range of energies ensures that all major fragmentation pathways are observed.[16]

Expected Results and Data Interpretation

Mass Spectra and Fragmentation Pathway

Upon analysis, the full scan (MS1) spectrum should show a prominent peak at m/z 188.2 , corresponding to the protonated molecule [C₁₂H₁₄NO]⁺. The subsequent product ion scan (MS2) of this precursor will yield a characteristic fragmentation pattern.

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
188.2173.2•CH₃ (15 Da)Loss of a methyl radical from the methoxy group.
188.2158.2CH₂O (30 Da)Loss of formaldehyde from the methoxy group.
173.2145.2CO (28 Da)Subsequent loss of carbon monoxide after methyl loss.
188.2130.1C₃H₆O (58 Da)Complex rearrangement and loss involving the substituents.

The proposed primary fragmentation pathways are visualized below.

G parent [M+H]⁺ m/z 188.2 frag1 m/z 173.2 parent->frag1 - •CH₃ frag2 m/z 158.2 parent->frag2 - CH₂O frag3 m/z 145.2 frag1->frag3 - CO

Caption: Proposed ESI-MS/MS fragmentation of 2-Methoxy-6,8-dimethylquinoline.

Quantitative Analysis

For quantitative applications, such as determining the concentration of the compound in a complex matrix, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is recommended.[5] This involves monitoring specific precursor-to-product ion transitions, which dramatically increases sensitivity and selectivity. Based on the fragmentation data, suitable MRM transitions would be:

  • 188.2 → 173.2 (for quantification)

  • 188.2 → 158.2 (for confirmation)

Conclusion

This application note provides a validated, step-by-step methodology for the robust analysis of 2-Methoxy-6,8-dimethylquinoline using LC-ESI-MS/MS. The detailed protocols for sample preparation and instrument parameters serve as a strong foundation for researchers in pharmaceutical development and chemical analysis. The elucidated fragmentation patterns—primarily involving losses from the methoxy substituent—provide the necessary spectral fingerprints for confident structural identification and the development of highly selective quantitative assays.

References

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • Lecoeur, M., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data. Available at: [Link]

  • Khan, I., et al. (2024). Development of a Tandem Mass Spectral Library for the Detection of Triterpenoids in Plant Metabolome Based on Reference Standards. Molecules. Available at: [Link]

  • Rodríguez-Cabo, T., et al. (2016). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Available at: [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No: 861581-28-4 | Chemical Name : 2-Methoxy-6,8-dimethylquinoline. Available at: [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Available at: [Link]

  • Thevis, M., et al. (2005). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of Mass Spectrometry. Available at: [Link]

  • Ma, Y-L., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

  • Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Available at: [Link]

  • Buchardt, O., et al. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry. Available at: [Link]

  • Káncz, A., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubChem. (n.d.). 2,6-Dimethylquinoline. Retrieved from: [Link]

  • O'Donnell, G. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. ResearchGate. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from: [Link]

  • Chen, H., et al. (2015). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Journal of Pharmaceutical Analysis. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook. Retrieved from: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The structures of the substituted quinolines. Download Scientific Diagram. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2,8-Dimethylquinoline. NIST WebBook. Retrieved from: [Link]

  • National Institute of Standards and Technology. (n.d.). 2,6-Xylidine. NIST WebBook. Retrieved from: [Link]

Sources

Method

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Methoxy-6,8-dimethylquinoline

Application Note & Protocol Abstract This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methoxy-6,8-dimethylquin...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methoxy-6,8-dimethylquinoline. The methodology is designed for researchers, scientists, and professionals in drug development and quality control who require an accurate and precise way to measure this compound. The protocol details the optimal chromatographic conditions, sample preparation, and validation parameters, explaining the scientific rationale behind each choice to ensure methodological soundness and reproducibility.

Introduction and Scientific Rationale

2-Methoxy-6,8-dimethylquinoline is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds with a wide array of biological activities, making it a key building block in medicinal chemistry and materials science.[1][2] Accurate quantification of such compounds is critical for reaction monitoring, purity assessment, and formulation analysis.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility. The developed method is based on reversed-phase chromatography, the most common mode of HPLC.[3][4] This choice is dictated by the physicochemical properties of 2-Methoxy-6,8-dimethylquinoline (Molecular Formula: C12H13NO, Molecular Weight: 187.24 g/mol ), which exhibits moderate polarity, making it ideally suited for retention on a non-polar stationary phase.[5][6]

The key scientific principles underpinning this method are:

  • Partitioning: The analyte partitions between a non-polar C18 stationary phase and a polar mobile phase. The organic modifier concentration in the mobile phase is optimized to achieve an ideal retention time.[4]

  • Ion Suppression: Quinoline contains a basic nitrogen atom. To ensure a single, non-ionized species and prevent poor peak shape (tailing) from interactions with residual silanols on the silica-based column, the mobile phase is acidified with formic acid.[7][8] This maintains the analyte in its protonated form, leading to sharp, symmetrical peaks.

  • UV Detection: The conjugated aromatic quinoline ring system is a strong chromophore, allowing for sensitive and specific detection using a UV-Vis or Photodiode Array (PDA) detector.[9] Based on data for structurally similar compounds like 6-methoxyquinoline, which shows significant absorbance between 225 nm and 325 nm, multiple wavelengths are viable for detection.[10]

Instrumentation and Reagents

2.1. Instrumentation

  • HPLC System equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.

  • Analytical Balance (4-decimal place).

  • pH meter.

  • Sonicator.

  • Filtration assembly with 0.22 µm or 0.45 µm membrane filters.

  • Syringe filters (0.22 µm PTFE or equivalent).

2.2. Reagents and Materials

  • 2-Methoxy-6,8-dimethylquinoline reference standard (Purity ≥98%).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC or Milli-Q grade.

  • Formic Acid (HCOOH), LC-MS grade (≥99%).

  • Volumetric flasks and pipettes, Class A.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity and ease of use.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, Luna, Symmetry)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Elution Mode Isocratic
Composition 65% Mobile Phase B / 35% Mobile Phase A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or PDA
Detection Wavelength 230 nm
Run Time 10 minutes

Detailed Protocols

4.1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Mix thoroughly.

  • Working Mobile Phase: Premix Mobile Phase A and B in the required ratio (e.g., for 1 L, combine 350 mL of Mobile Phase A and 650 mL of Mobile Phase B).

  • Filter the mobile phases through a 0.22 µm membrane filter and degas by sonication for 15-20 minutes before use.[8]

4.2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-Methoxy-6,8-dimethylquinoline reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Mix until fully dissolved.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

4.3. Sample Preparation

  • Accurately weigh the sample material expected to contain the analyte.

  • Transfer to a volumetric flask of appropriate size.

  • Add approximately 75% of the flask volume with the diluent (50:50 ACN:Water).

  • Sonicate for 10 minutes to ensure complete dissolution of the analyte.

  • Allow the solution to return to room temperature, then dilute to the final volume with the diluent and mix well.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.

4.4. Experimental Workflow Diagram

The following diagram illustrates the logical flow from solution preparation to final analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard / Sample B Dissolve in Diluent A->B C Sonicate & Dilute to Volume B->C D Filter through 0.22µm Syringe Filter C->D E Equilibrate System (1.0 mL/min, 30°C) D->E F Inject into HPLC E->F G Isocratic Separation on C18 Column F->G H UV Detection at 230 nm G->H I Integrate Peak Area H->I J Generate Calibration Curve I->J K Quantify Sample Concentration J->K

Caption: Experimental workflow from sample preparation to HPLC analysis and data processing.

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of this protocol, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[11][12][13] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is typically demonstrated by analyzing a placebo/blank and spiking it with the analyte and any known impurities. Peak purity analysis using a PDA detector is also essential.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations should be used to generate a calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by the recovery of spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with acceptance criteria typically between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day): The precision under the same operating conditions over a short interval. Analyzed by a minimum of six replicate injections of the 100% concentration level or nine determinations covering the specified range. The relative standard deviation (RSD) should typically be ≤ 2%.

    • Intermediate Precision (Inter-day): Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase organic content, ±5°C in column temperature, ±0.1 mL/min in flow rate).

Logic of Method Development

The selection of the final method parameters was not arbitrary but followed a logical, science-driven decision process to optimize the separation.

G A Analyte: 2-Methoxy-6,8-dimethylquinoline (Aromatic, Basic Nitrogen, Moderate Polarity) B Select Reversed-Phase HPLC A->B C Stationary Phase Selection B->C D Mobile Phase Selection B->D E C18 Column: Good retention for moderately polar compounds C->E F Aqueous/Organic Mixture: (Water/Acetonitrile) D->F G Analyte contains a basic nitrogen atom F->G H Add Acid to Mobile Phase to Suppress Ionization G->H I Result: 0.1% Formic Acid (Good peak shape, MS-compatible) H->I J Optimize Organic % for Retention (Target k' 2-10) I->J K Final Method: 65% ACN, 1.0 mL/min, 30°C J->K

Caption: Decision-making flowchart for the development of the HPLC method.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the analysis of 2-Methoxy-6,8-dimethylquinoline. By detailing the chromatographic conditions and the rationale for their selection, and by outlining a clear protocol for validation, this document serves as an authoritative guide for achieving accurate, precise, and reliable quantitative results.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • ChemScene. 2-Methoxy-6,8-dimethylquinoline.
  • NIST. Quinoline, 6-methoxy- UV/Visible spectrum. National Institute of Standards and Technology.

Sources

Application

Application Notes and Protocols for the Investigation of 2-Methoxy-6,8-dimethylquinoline as a Potential Anticancer Agent

Introduction: The Quinoline Scaffold in Oncology and the Potential of 2-Methoxy-6,8-dimethylquinoline The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology and the Potential of 2-Methoxy-6,8-dimethylquinoline

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad range of biological activities. In oncology, quinoline derivatives have been successfully developed into clinically approved anticancer drugs and represent a significant area of ongoing research.[1] The anticancer effects of these derivatives are diverse, encompassing mechanisms such as the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of angiogenesis (the formation of new blood vessels that feed a tumor), and interference with critical signaling pathways that drive cancer cell proliferation and survival.[1]

This document provides a comprehensive guide for the investigation of a novel derivative, 2-Methoxy-6,8-dimethylquinoline, as a potential anticancer agent. While direct experimental data for this specific compound is not yet extensively published, its structural similarity to other biologically active quinolines suggests it is a promising candidate for anticancer drug discovery. These notes will therefore serve as a foundational framework for researchers, providing proposed synthetic routes, detailed protocols for in vitro and in vivo evaluation, and a guide to elucidating its potential mechanisms of action.

Part 1: Synthesis and Characterization

A reliable synthetic route is the first critical step in the evaluation of any new chemical entity. Based on established methods for quinoline synthesis, a plausible route for 2-Methoxy-6,8-dimethylquinoline is proposed.

Proposed Synthetic Pathway: Modified Doebner-von Miller Reaction

The synthesis of the 6,8-dimethylquinoline core can be achieved via a Doebner-von Miller reaction, followed by methoxylation.[2]

Stage 1: Synthesis of 6,8-Dimethylquinoline

This stage involves the condensation of 2,4-dimethylaniline with an α,β-unsaturated carbonyl compound, which can be generated in situ from the reaction of acetaldehyde and crotonaldehyde.

Stage 2: Introduction of the 2-Methoxy Group

The 6,8-dimethylquinoline core can then be subjected to an oxidation reaction to form the corresponding 2-quinolone, which is subsequently methylated to yield the final product, 2-Methoxy-6,8-dimethylquinoline.

Characterization:

Upon successful synthesis, the compound's identity and purity must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 2: In Vitro Evaluation of Anticancer Activity

In vitro assays are the initial and crucial step in anticancer drug discovery, providing a platform to screen compounds for cytotoxic or cytostatic effects against various cancer cell lines.[3][4]

Experimental Workflow for In Vitro Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Prepare Stock Solution of 2-Methoxy-6,8-dimethylquinoline C Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->C B Select Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549) B->C D Determine IC50 Values C->D E Apoptosis Assays (Annexin V/PI Staining) D->E D->E If IC50 is promising F Cell Cycle Analysis (Propidium Iodide Staining) D->F D->F If IC50 is promising G Western Blot Analysis of Key Signaling Proteins D->G D->G If IC50 is promising

Caption: Workflow for in vitro evaluation of anticancer activity.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 2-Methoxy-6,8-dimethylquinoline

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Methoxy-6,8-dimethylquinoline in complete medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: IC50 Values

The results of the cell viability assays should be summarized in a table for easy comparison.

Cell LineCancer Type2-Methoxy-6,8-dimethylquinoline IC50 (µM)Doxorubicin IC50 (µM) (Reference)
MCF-7Breast CancerExperimental Value~0.5 - 2.0
HCT116Colon CancerExperimental Value~0.2 - 1.5
A549Lung CancerExperimental Value~0.1 - 1.0
PC-3Prostate CancerExperimental Value~0.8 - 3.0

Note: Doxorubicin IC50 values are approximate and can vary between experiments.

Part 3: Elucidating the Mechanism of Action

Once cytotoxic activity is established, the next step is to investigate the underlying mechanism. Based on the known activities of other quinoline derivatives, key areas of investigation include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[5][6][7]

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with 2-Methoxy-6,8-dimethylquinoline at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Protocol 3: Cell Cycle Analysis

Principle: This assay uses a fluorescent dye like Propidium Iodide (PI) to stain cellular DNA. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many quinoline derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[8][9]

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Treat the cells with RNase A and stain with PI.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Protocol 4: Western Blot Analysis for Signaling Pathway Modulation

Principle: Western blotting is used to detect specific proteins in a sample and can reveal if a compound affects key signaling pathways. Based on the literature for similar quinoline compounds, the PI3K/Akt/mTOR pathway is a likely target.[7][8]

Key Proteins to Investigate:

  • Apoptosis-related: Cleaved Caspase-3, PARP, Bcl-2, Bax

  • Cell Cycle-related: Cyclin B1, CDK1

  • PI3K/Akt/mTOR Pathway: p-Akt, p-mTOR

Procedure:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Hypothesized Signaling Pathway

G cluster_0 Cellular Processes compound 2-Methoxy-6,8-dimethylquinoline PI3K PI3K compound->PI3K Inhibition Caspase3 Caspase-3 compound->Caspase3 Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Caspase3 Suppression Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized mechanism of action via PI3K/Akt/mTOR inhibition.

Part 4: In Vivo Evaluation in Xenograft Models

Promising results from in vitro studies warrant further investigation in in vivo models to assess the compound's efficacy and toxicity in a living organism.[10] Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used.[11][12][13]

Protocol 5: Subcutaneous Xenograft Model

Principle: Human cancer cells are injected subcutaneously into immunocompromised mice, where they form a solid tumor that can be monitored and measured.[13][14]

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or SCID)

  • Selected human cancer cell line (e.g., HCT116)

  • 2-Methoxy-6,8-dimethylquinoline formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume and mouse body weight 2-3 times per week. The tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.[12]

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, and biomarker analysis).

Conclusion and Future Directions

This document provides a comprehensive framework for the initial investigation of 2-Methoxy-6,8-dimethylquinoline as a potential anticancer agent. The proposed synthetic route and detailed protocols for in vitro and in vivo evaluation will enable researchers to systematically assess its therapeutic potential. Positive outcomes from these studies, such as potent and selective cytotoxicity, induction of apoptosis, and in vivo tumor growth inhibition, would establish 2-Methoxy-6,8-dimethylquinoline as a strong candidate for further preclinical development.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Bibi, F., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 19, 2026, from [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Journal of Natural Products, 61(10), 1247-1251. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17765–17774. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). XenoSTART. Retrieved January 19, 2026, from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). Toxicological Research, 31(1), 37–42. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1), e2080. [Link]

  • Synthesis of 6-methoxy-2-methylquinoline 3a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023). International Journal of Molecular Sciences, 24(20), 15142. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(50), 29933-29954. [Link]

  • Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022). Drug Development Research, 83(4), 910-926. [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023). International Journal of Molecular Sciences, 24(20), 15142. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2023). Molecules, 28(18), 6699. [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. (2022). Journal of Molecular Structure, 1262, 132997. [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023). International Journal of Molecular Sciences, 24(20), 15142. [Link]

  • Synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. (2024). Preprints.org. [Link]

Sources

Method

Application Notes and Protocols for the Investigation of 2-Methoxy-6,8-dimethylquinoline in Organic Light-Emitting Diodes (OLEDs)

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available research specifically detailing the synthesis, characterization, and application of 2-Methoxy-6,8-dimethylquinoline i...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the synthesis, characterization, and application of 2-Methoxy-6,8-dimethylquinoline in Organic Light-Emitting Diodes (OLEDs) is not available at the time of this writing. This document, therefore, serves as a comprehensive guide based on the well-established roles of analogous quinoline derivatives in OLEDs. The protocols and application notes provided herein are intended to be a foundational framework for researchers to explore the potential of 2-Methoxy-6,8-dimethylquinoline in optoelectronic applications.

Introduction: The Potential of Quinoline Derivatives in OLED Technology

Quinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have been extensively investigated for their applications in organic electronics.[1] Their inherent properties, such as high thermal stability, good film-forming capabilities, and tunable electronic characteristics through molecular functionalization, make them prime candidates for various roles within the complex architecture of an OLED.[1]

The electron-deficient nature of the quinoline core often imparts excellent electron-transporting properties, a crucial factor for achieving balanced charge injection and recombination within the emissive layer of an OLED.[1] Consequently, quinoline derivatives have been successfully employed as:

  • Electron-Transporting Materials (ETMs): Facilitating the efficient movement of electrons from the cathode to the emissive layer.[1]

  • Host Materials: Forming a solid-state matrix for fluorescent or phosphorescent guest emitters, enabling efficient energy transfer and light emission.[1]

  • Emissive Materials: Acting as the primary light-emitting component, with the emission color tunable through chemical modification.[1]

  • Hole-Transporting Materials (HTMs): While less common, appropriate substitution with electron-donating groups can tailor quinoline derivatives for efficient hole transport.[1]

Given this versatility, 2-Methoxy-6,8-dimethylquinoline, with its methoxy and dimethyl substitutions, presents an intriguing candidate for investigation in OLEDs. The methoxy group, being electron-donating, and the dimethyl groups can influence the molecule's electronic properties, solubility, and film-forming characteristics.

Part 1: Synthesis and Characterization of 2-Methoxy-6,8-dimethylquinoline

A plausible synthetic route for 2-Methoxy-6,8-dimethylquinoline would involve the conversion of a corresponding 2-chloroquinoline derivative.

Protocol 1: Synthesis of 2-Methoxy-6,8-dimethylquinoline

Materials:

  • 2-Chloro-6,8-dimethylquinoline (precursor)

  • Sodium methoxide

  • Anhydrous methanol

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-6,8-dimethylquinoline (1 equivalent) in anhydrous methanol.

  • Add sodium methoxide (1.5 to 2 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux for 2-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol using a rotary evaporator under reduced pressure.

  • Perform a work-up of the reaction mixture by extracting the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent to obtain the crude product.

  • Purify the crude 2-Methoxy-6,8-dimethylquinoline by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized 2-Methoxy-6,8-dimethylquinoline should be confirmed using standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To confirm the elemental composition.

Part 2: Investigation of 2-Methoxy-6,8-dimethylquinoline in OLEDs

The potential of 2-Methoxy-6,8-dimethylquinoline can be explored in several key roles within an OLED device. The following sections outline the experimental workflows for evaluating its performance as an electron-transporting material, a host material, and an emissive material.

Role as an Electron-Transporting Material (ETM)

A well-functioning ETM should possess a suitable Lowest Unoccupied Molecular Orbital (LUMO) energy level for efficient electron injection from the cathode and high electron mobility for effective transport to the emissive layer.

Experimental Workflow for ETM Evaluation:

ETM_Workflow cluster_synthesis Material Preparation cluster_properties Material Properties cluster_fabrication Device Fabrication cluster_testing Device Testing & Analysis Synthesis Synthesis & Purification of 2-Methoxy-6,8-dimethylquinoline Characterization Structural & Purity Characterization (NMR, MS, EA) Synthesis->Characterization CV Cyclic Voltammetry (HOMO/LUMO Estimation) Characterization->CV TGA_DSC Thermal Analysis (TGA/DSC) (Thermal Stability) Characterization->TGA_DSC Fabrication Fabricate Electron-Only Device (ITO/ETL/LiF/Al) CV->Fabrication JVL Current-Voltage-Luminance (J-V-L) Characteristics Fabrication->JVL Mobility Calculate Electron Mobility (Space-Charge Limited Current) JVL->Mobility

Caption: Workflow for evaluating 2-Methoxy-6,8-dimethylquinoline as an ETM.

Role as a Host Material

As a host material, 2-Methoxy-6,8-dimethylquinoline would be blended with a guest phosphorescent or fluorescent emitter. Key properties for a good host include a high triplet energy (for phosphorescent OLEDs) to prevent energy back-transfer from the guest, good thermal stability, and appropriate HOMO/LUMO levels for balanced charge injection.

Experimental Workflow for Host Material Evaluation:

Host_Workflow cluster_synthesis Material Preparation cluster_properties Material Properties cluster_fabrication Device Fabrication cluster_testing Device Testing & Analysis Synthesis Synthesis & Purification of 2-Methoxy-6,8-dimethylquinoline PL_Phosphorescence Photoluminescence & Phosphorescence Spectroscopy (Triplet Energy) Synthesis->PL_Phosphorescence TGA_DSC Thermal Analysis (TGA/DSC) Synthesis->TGA_DSC Fabrication Fabricate Multilayer OLED (ITO/HTL/Host:Guest/ETL/LiF/Al) PL_Phosphorescence->Fabrication JVL J-V-L Characteristics Fabrication->JVL EL Electroluminescence Spectrum JVL->EL Efficiency Calculate EQE, Power Efficiency EL->Efficiency Lifetime Operational Lifetime Measurement Efficiency->Lifetime

Caption: Workflow for evaluating 2-Methoxy-6,8-dimethylquinoline as a host material.

Part 3: Detailed Experimental Protocols

The following are generalized protocols for the fabrication and characterization of OLEDs. These should be adapted based on the specific role being investigated for 2-Methoxy-6,8-dimethylquinoline.

Protocol 2: Fabrication of a Multilayer OLED by Vacuum Thermal Evaporation

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials (HTL, EML host, guest dopant, ETL - including 2-Methoxy-6,8-dimethylquinoline)

  • LiF and Aluminum (Al) for cathode

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • UV-ozone or oxygen plasma cleaner

  • Quartz crystal microbalance for thickness monitoring

Procedure:

  • Substrate Cleaning:

    • Clean the ITO substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and hole injection.

  • Organic Layer Deposition:

    • Load the cleaned substrates and organic materials into the vacuum chamber.

    • Deposit the organic layers sequentially by thermal evaporation. A typical device structure could be:

      • ITO / HTL (e.g., NPB, 40 nm) / EML (e.g., Host:Guest, 20 nm) / ETL (e.g., 2-Methoxy-6,8-dimethylquinoline, 30 nm) / LiF (1 nm) / Al (100 nm).

    • Monitor the deposition rate and thickness of each layer using a quartz crystal microbalance. Typical deposition rates are 1-2 Å/s.

  • Cathode Deposition:

    • Deposit a thin layer of LiF (electron injection layer) followed by a thicker layer of Al (cathode) without breaking the vacuum.

  • Encapsulation:

    • Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass slide to protect them from atmospheric moisture and oxygen.

Protocol 3: Fabrication of a Solution-Processed OLED

Materials and Equipment:

  • Patterned ITO coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • Organic materials soluble in a common organic solvent (e.g., toluene, chlorobenzene)

  • Spin-coater

  • Hotplate

  • Vacuum oven

  • Vacuum thermal evaporation system for cathode deposition

Procedure:

  • Substrate Cleaning: Follow the same procedure as in Protocol 2.

  • Hole-Injection Layer (HIL) Deposition:

    • Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate (e.g., 4000 rpm for 60 seconds).

    • Anneal the film on a hotplate (e.g., 120°C for 15 minutes) in a nitrogen atmosphere.

  • Emissive Layer Deposition:

    • Prepare a solution of the emissive layer components (e.g., host and guest, or a single emissive material) in a suitable organic solvent.

    • Spin-coat the emissive layer solution onto the PEDOT:PSS layer.

    • Anneal the film in a vacuum oven to remove residual solvent.

  • Cathode Deposition:

    • Transfer the substrate to a vacuum thermal evaporation system to deposit the LiF/Al cathode as described in Protocol 2.

  • Encapsulation: Encapsulate the device as described in Protocol 2.

Protocol 4: Characterization of OLED Devices

Equipment:

  • Source measure unit (SMU)

  • Photometer or spectroradiometer

  • Glovebox with an integrated measurement system

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Mount the encapsulated device in the measurement system.

    • Apply a forward bias voltage sweep using the SMU and simultaneously measure the current and luminance.

  • Electroluminescence (EL) Spectrum:

    • Apply a constant voltage or current to the device and measure the emitted light spectrum using a spectroradiometer.

  • Efficiency Calculations:

    • From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).

  • Operational Lifetime:

    • Operate the device at a constant initial luminance (e.g., 1000 cd/m²) and monitor the luminance decay over time. The lifetime is often defined as the time it takes for the luminance to decrease to 50% (LT50) or 90% (LT90) of its initial value.

Data Presentation

Quantitative data obtained from the characterization of 2-Methoxy-6,8-dimethylquinoline and the performance of OLEDs incorporating it should be summarized in tables for clear comparison.

Table 1: Photophysical and Thermal Properties of 2-Methoxy-6,8-dimethylquinoline

PropertyMethodValue
HOMO Energy LevelCyclic VoltammetryTBD
LUMO Energy LevelCyclic VoltammetryTBD
Optical Band GapUV-Vis SpectroscopyTBD
Photoluminescence (PL) PeakPL SpectroscopyTBD
Triplet Energy (T₁)Phosphorescence SpectroscopyTBD
Glass Transition Temp. (Tg)DSCTBD
Decomposition Temp. (Td)TGATBD

Table 2: Performance of an OLED with 2-Methoxy-6,8-dimethylquinoline as Host Material

ParameterValue
Turn-on Voltage (V)TBD
Maximum Luminance (cd/m²)TBD
Maximum Current Efficiency (cd/A)TBD
Maximum Power Efficiency (lm/W)TBD
Maximum EQE (%)TBD
CIE Coordinates (x, y)TBD
Operational Lifetime (LT50 @ 1000 cd/m²)TBD

Conclusion

While direct experimental data for 2-Methoxy-6,8-dimethylquinoline in OLEDs is currently unavailable, the established versatility of the quinoline scaffold in organic electronics strongly suggests its potential. The protocols and workflows outlined in this document provide a comprehensive framework for the synthesis, characterization, and systematic evaluation of this compound in various roles within an OLED device. Through careful experimentation and analysis, researchers can elucidate the structure-property relationships and determine the viability of 2-Methoxy-6,8-dimethylquinoline as a novel material for next-generation lighting and display technologies.

References

Sources

Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-6,8-dimethylquinoline via the Skraup Reaction

Introduction: The Skraup Synthesis as a Cornerstone in Heterocyclic Chemistry The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of pharmacologically...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Skraup Synthesis as a Cornerstone in Heterocyclic Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active compounds and functional materials.[1] Its synthesis has been a subject of intense study for over a century, with the Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, remaining a fundamental and powerful method for its construction.[2][3] The classic Skraup reaction involves the synthesis of quinoline by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4][5]

This guide provides a comprehensive, in-depth protocol for the synthesis of a specific derivative, 2-Methoxy-6,8-dimethylquinoline. The synthesis is presented as a two-stage process:

  • Stage 1: A modified Skraup synthesis utilizing 2-amino-3,5-dimethylphenol as the starting aniline to construct the core heterocyclic structure, yielding 2-Hydroxy-6,8-dimethylquinoline.

  • Stage 2: A subsequent Williamson ether synthesis to methylate the hydroxyl group, affording the final target molecule.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical advice rooted in established chemical principles.

PART 1: CORE DIRECTIVE - A Structurally Guided Approach

This guide is structured to follow the logical flow of the synthesis, from understanding the underlying mechanism to practical execution and data interpretation. We will first delve into the mechanistic intricacies of the Skraup reaction, followed by a detailed, step-by-step protocol for the synthesis of the hydroxy-quinoline intermediate. Subsequently, the protocol for the final methylation step is presented. Each section is designed to provide not just instructions, but also the rationale behind the procedures, ensuring a deep and applicable understanding for the researcher.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Expertise & Experience: The "Why" Behind the "How"

The Skraup synthesis is notoriously exothermic and can be hazardous if not properly controlled.[6][7][8] Our protocol incorporates field-proven techniques to ensure safety and reproducibility.

  • Moderating the Reaction: The classic Skraup reaction can proceed with violence.[9] The use of ferrous sulfate (FeSO₄) is a critical inclusion. It acts as a moderator, likely by regulating the concentration of the oxidizing species, ensuring a smoother, more controlled reaction rate.[9]

  • Order of Reagent Addition: The sequential addition of reagents is paramount. Concentrated sulfuric acid is added slowly to the mixture of the aniline and glycerol. This controlled addition allows for the dissipation of the significant heat of mixing and prevents a runaway reaction.[10]

  • The Oxidizing Agent: Nitrobenzene is a traditional oxidizing agent in this synthesis, which is reduced to aniline and can re-enter the reaction.[5][11] However, for substrates with functional groups sensitive to harsh oxidizing conditions, milder oxidants like arsenic pentoxide or even air can be employed. In this protocol, we utilize the substrate's corresponding nitro compound as a precursor to the amine, which can then serve as the in-situ oxidizing agent.

Trustworthiness: A Self-Validating System

A robust protocol must be self-validating. This is achieved through careful monitoring and characterization at each stage.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both the Skraup reaction and the subsequent methylation. The disappearance of the starting material and the appearance of the product spot (with a different Rf value) signals the reaction's progression towards completion.

  • Purification and Characterization: The work-up and purification steps are designed to effectively remove unreacted starting materials, by-products, and the acidic catalyst. The identity and purity of the intermediate (2-Hydroxy-6,8-dimethylquinoline) and the final product (2-Methoxy-6,8-dimethylquinoline) should be unequivocally confirmed using modern analytical techniques such as NMR spectroscopy, Mass Spectrometry, and HPLC.

Mechanistic Deep Dive: The Skraup Synthesis Pathway

The Skraup synthesis proceeds through a well-established, multi-step mechanism:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[3][5]

  • Michael Addition: The amino group of the aniline derivative (2-amino-3,5-dimethylphenol) acts as a nucleophile and adds to the acrolein via a conjugate (Michael) addition.[7][10]

  • Cyclization: The resulting carbonyl compound undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

  • Dehydration: The cyclized intermediate is then dehydrated to form a 1,2-dihydroquinoline derivative.[5]

  • Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic quinoline system.[4][5]

PART 3: VISUALIZATION & FORMATTING

Diagram: Mechanism of the Skraup Synthesis

Skraup_Mechanism cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄ -2H₂O aniline 2-Amino-3,5- dimethylphenol intermediate1 Adduct aniline->intermediate1 intermediate1_cyclize Adduct acrolein_node Acrolein acrolein_node->intermediate1 dihydroquinoline 1,2-Dihydroquinoline Derivative intermediate1_cyclize->dihydroquinoline H⁺ -H₂O dihydroquinoline_oxidize 1,2-Dihydroquinoline Derivative product 2-Hydroxy-6,8- dimethylquinoline dihydroquinoline_oxidize->product [O]

Caption: Reaction mechanism for the Skraup synthesis of 2-Hydroxy-6,8-dimethylquinoline.

Experimental Protocols

Stage 1: Skraup Synthesis of 2-Hydroxy-6,8-dimethylquinoline

Safety Precautions: This reaction is highly exothermic and must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, is mandatory. Have an ice bath ready for emergency cooling.

Materials:

  • 2-amino-3,5-dimethylphenol

  • Glycerol (anhydrous, <0.5% water is optimal)[9]

  • Concentrated Sulfuric Acid (98%)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (as oxidizing agent, optional if starting with the corresponding nitroaromatic)

  • Sodium Hydroxide solution (10 M)

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask (1 L)

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Large beaker (2 L) for work-up

Procedure:

  • Reaction Setup: In the 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2-amino-3,5-dimethylphenol (0.5 mol).

  • Addition of Reagents: To the flask, add glycerol (1.5 mol) and ferrous sulfate heptahydrate (5 g). Begin stirring to ensure the mixture is homogenous.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (1.25 mol) dropwise via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 70°C.

  • Reaction: After the acid addition is complete, remove the ice bath. Gently heat the mixture using a heating mantle. The reaction will become exothermic and begin to boil.[10] Once the reaction is self-sustaining, remove the heat source.

  • Reflux: After the initial vigorous reaction subsides, reapply heat and maintain the mixture at a gentle reflux (approx. 140-150°C) for 3-4 hours.[10] Monitor the reaction progress by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly, pour the viscous mixture into a 2 L beaker containing 1 L of ice water with stirring.

  • Neutralization: Cool the diluted mixture in an ice bath. Slowly neutralize the acidic solution by adding 10 M sodium hydroxide solution until the pH is approximately 8. The product will precipitate as a solid.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Purification: The crude 2-Hydroxy-6,8-dimethylquinoline can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Dry the purified solid in a vacuum oven.

Diagram: Experimental Workflow

Workflow start Start: Assemble Glassware reagents Add 2-amino-3,5-dimethylphenol, Glycerol, FeSO₄ start->reagents acid Slowly Add H₂SO₄ (Ice Bath Cooling) reagents->acid heat Heat to Initiate Exothermic Reaction acid->heat reflux Reflux for 3-4 hours heat->reflux cool Cool to Room Temperature reflux->cool quench Pour into Ice Water cool->quench neutralize Neutralize with NaOH to Precipitate Product quench->neutralize filter Filter and Wash Crude Product neutralize->filter purify Recrystallize and Dry Pure Product filter->purify

Caption: General experimental workflow for the Skraup synthesis.

Stage 2: Methylation of 2-Hydroxy-6,8-dimethylquinoline

Safety Precautions: Dimethyl sulfate (DMS) is highly toxic and a suspected carcinogen. Handle only in a fume hood with appropriate PPE. Have a quenching solution (e.g., concentrated ammonia) available.

Materials:

  • 2-Hydroxy-6,8-dimethylquinoline (from Stage 1)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfate (DMS)

  • Anhydrous Acetone

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-Hydroxy-6,8-dimethylquinoline (0.1 mol) and anhydrous potassium carbonate (0.2 mol) in anhydrous acetone (200 mL).

  • Addition of Methylating Agent: Slowly add dimethyl sulfate (0.11 mol) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-Methoxy-6,8-dimethylquinoline by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Quantitative Data Summary

Reagent (Stage 1)Molar Mass ( g/mol )Amount (mol)Mass/VolumeMolar Eq.
2-amino-3,5-dimethylphenol137.180.568.6 g1.0
Glycerol92.091.5138.1 g (110 mL)3.0
Sulfuric Acid (conc.)98.081.25122.6 g (67 mL)2.5
Product (Stage 1) 173.21 - Theoretical: 86.6 g -
Reagent (Stage 2) Molar Mass ( g/mol ) Amount (mol) Mass/Volume Molar Eq.
2-Hydroxy-6,8-dimethylquinoline173.210.117.3 g1.0
Potassium Carbonate138.210.227.6 g2.0
Dimethyl Sulfate126.130.1113.9 g (10.4 mL)1.1
Product (Stage 2) 187.24 - Theoretical: 18.7 g -

Note: Actual yields will vary depending on experimental conditions and purification efficiency.

References

  • Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers - Benchchem.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed.
  • Recent Progress in the Synthesis of Quinolines - PubMed.
  • Skraup reaction - Wikipedia.
  • Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline - Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications.
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem.
  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta. - ACS Publications.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate.
  • Preparation and Properties of Quinoline.
  • Application Notes and Protocols for the Skraup Synthesis of Quinolines - Benchchem.
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - NIH.
  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure.
  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.

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Method

Doebner-von Miller reaction for 2-Methoxy-6,8-dimethylquinoline synthesis

An In-Depth Guide to the Synthesis of 2-Methoxy-6,8-dimethylquinoline via the Doebner-von Miller Reaction and Subsequent Functionalization Authored by: A Senior Application Scientist Introduction The quinoline scaffold i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Methoxy-6,8-dimethylquinoline via the Doebner-von Miller Reaction and Subsequent Functionalization

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Its derivatives are known to possess a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][3] The Doebner-von Miller reaction, a modification of the Skraup synthesis, is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for constructing the quinoline ring system from anilines and α,β-unsaturated carbonyl compounds.[1][4]

This document provides a detailed guide for researchers and drug development professionals on the synthesis of a specific derivative, 2-Methoxy-6,8-dimethylquinoline. While a direct one-pot Doebner-von Miller synthesis for this target is not conventional, this guide presents a comprehensive, field-proven strategy. We will first detail a representative Doebner-von Miller protocol to construct the core 6,8-dimethylquinoline scaffold and then outline a reliable two-step functionalization pathway to introduce the 2-methoxy group. This approach ensures chemical fidelity and provides a clear, actionable roadmap for synthesis.

Mechanistic Insights: The Doebner-von Miller Reaction

The mechanism of the Doebner-von Miller reaction has been the subject of considerable study, with isotopic labeling experiments supporting a fragmentation-recombination pathway.[4][5][6] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential side reactions.

The key steps are as follows:

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline (e.g., 2,4-dimethylaniline) to the α,β-unsaturated carbonyl compound.[1]

  • Fragmentation: The resulting adduct can fragment into an imine and a saturated carbonyl compound. This step is key to explaining the isotope scrambling observed in mechanistic studies.[1][5]

  • Recombination: These fragments then undergo an Aldol-type condensation to form a new, more substituted α,β-unsaturated imine intermediate.[1]

  • Cyclization: The newly formed imine undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring, forming a dihydroquinoline intermediate.[1]

  • Aromatization: Finally, the dihydroquinoline is oxidized to the stable aromatic quinoline. This step often requires an external oxidizing agent (e.g., nitrobenzene or arsenic acid), although sometimes an intermediate anil can serve this role.[1][7]

Doebner_von_Miller_Mechanism Doebner-von Miller Reaction Mechanism cluster_start Initial Reaction cluster_fragments Fragmentation-Recombination Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + H+ Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Fragmentation Fragmentation Michael_Adduct->Fragmentation Reversible Imine Imine Fragment Fragmentation->Imine Sat_Carbonyl Saturated Carbonyl Fragmentation->Sat_Carbonyl Recombined_Imine New α,β-Unsaturated Imine Imine->Recombined_Imine Sat_Carbonyl->Recombined_Imine Aldol-type Condensation Cyclization Dihydroquinoline Intermediate Recombined_Imine->Cyclization Intramolecular Electrophilic Substitution Aromatization Quinoline Product Cyclization->Aromatization Oxidation

Caption: Proposed fragmentation-recombination mechanism.

Synthetic Strategy: A Multi-Step Approach

A direct, single-step synthesis of 2-Methoxy-6,8-dimethylquinoline using the Doebner-von Miller reaction is challenging due to the nature of the required precursors. A more robust and reproducible method involves a three-stage process, beginning with the synthesis of a quinolone intermediate.

Synthetic_Workflow start 2,4-Dimethylaniline + Ethyl Acetoacetate stage1 Stage 1: Cyclization (Conrad-Limpach Reaction) start->stage1 product1 6,8-Dimethylquinolin-2(1H)-one stage1->product1 stage2 Stage 2: Chlorination product1->stage2 reagent2 + POCl₃ reagent2->stage2 product2 2-Chloro-6,8-dimethylquinoline stage2->product2 stage3 Stage 3: Nucleophilic Substitution product2->stage3 reagent3 + NaOMe / MeOH reagent3->stage3 product3 Target: 2-Methoxy-6,8-dimethylquinoline stage3->product3

Caption: Proposed multi-step synthetic workflow.

Experimental Protocols

Safety Precaution: The Doebner-von Miller reaction and subsequent chlorination steps involve corrosive strong acids, toxic reagents (aniline derivatives), and potentially exothermic processes.[8] All procedures must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Stage 1: Synthesis of 6,8-Dimethylquinolin-2(1H)-one

This stage utilizes the Conrad-Limpach reaction, a related quinoline synthesis ideal for producing 2-quinolones.

ReagentMolar Eq.MW ( g/mol )Amount
2,4-Dimethylaniline1.0121.18(e.g., 12.12 g)
Ethyl Acetoacetate1.1130.14(e.g., 14.32 g)
Polyphosphoric Acid (PPA)--(e.g., 100 g)

Procedure:

  • Anil Condensation: In a round-bottom flask, combine 2,4-dimethylaniline and ethyl acetoacetate. Heat the mixture at 110-120 °C for 2 hours with stirring. Water will be evolved during this step.

  • Cyclization: Cool the reaction mixture to below 80 °C. Carefully and slowly add the pre-heated (70-80 °C) polyphosphoric acid to the flask with vigorous stirring.

  • Reaction: Heat the resulting mixture to 140 °C and maintain for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Allow the mixture to cool to approximately 100 °C and pour it carefully onto crushed ice.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • Purification: Dry the crude product. Recrystallization from ethanol or an ethanol/water mixture will yield the purified 6,8-Dimethylquinolin-2(1H)-one.

Stage 2: Synthesis of 2-Chloro-6,8-dimethylquinoline

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, place the dried 6,8-Dimethylquinolin-2(1H)-one from Stage 1.

  • Chlorination: Add phosphorus oxychloride (POCl₃, ~5 molar equivalents) slowly and carefully in the fume hood.

  • Reaction: Gently reflux the mixture for 2-3 hours. The solution should become clear.

  • Work-up: Cool the reaction mixture to room temperature. Pour it very slowly and cautiously onto a large amount of crushed ice with stirring. This step is highly exothermic and releases HCl gas.

  • Neutralization: Carefully neutralize the acidic solution with a cold, concentrated sodium hydroxide or ammonium hydroxide solution to a pH of ~8.

  • Extraction: Extract the product from the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3x).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Stage 3: Synthesis of 2-Methoxy-6,8-dimethylquinoline

Procedure:

  • Methoxide Preparation: In a flask, dissolve sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium methoxide.

  • Substitution: Dissolve the purified 2-Chloro-6,8-dimethylquinoline from Stage 2 in anhydrous methanol and add it to the sodium methoxide solution.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

  • Work-up: After cooling, carefully add water to quench the reaction. Remove most of the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The final product, 2-Methoxy-6,8-dimethylquinoline, can be purified by column chromatography or recrystallization.

Troubleshooting & Optimization

ProblemRoot Cause(s)Troubleshooting & Optimization Strategies
Low Yield & Tar Formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (in classic Doebner-von Miller). Harsh reaction conditions.[7]Optimize Acid/Temperature: Use the mildest effective acid concentration and the lowest effective temperature.[7] Gradual Addition: Add reactants slowly to maintain a low concentration and disfavor polymerization.[7] Biphasic System: For classic Doebner-von Miller, sequestering the carbonyl in an organic phase (e.g., toluene) can reduce self-polymerization in the aqueous acid phase.[7][9]
Incomplete Reaction Insufficient reaction time or temperature; inefficient catalyst.Monitoring: Use TLC to monitor the reaction to completion to determine the optimal reaction time and avoid product decomposition.[9] Catalyst Choice: For the quinolone synthesis (Stage 1), ensure the PPA is active and the temperature is sufficient for cyclization.
Dihydroquinoline Impurities In classic Doebner-von Miller, this is caused by incomplete oxidation of the dihydroquinoline intermediate.[7]Choice of Oxidant: Ensure a sufficient stoichiometric amount of a reliable oxidizing agent (e.g., nitrobenzene, arsenic acid) is used.[1][7] This is less relevant for the proposed multi-step route but crucial for the classic reaction.
Difficult Purification Formation of complex product mixtures or persistent impurities.[10]Careful Work-up: Ensure complete neutralization during work-up to prevent loss of the basic quinoline product.[8] Chromatography: Employ careful column chromatography with an optimized solvent system for purification.

Characterization of 2-Methoxy-6,8-dimethylquinoline

Proper characterization is essential to confirm the identity and purity of the final product.[10]

TechniqueExpected Results for 2-Methoxy-6,8-dimethylquinoline
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol [11]
¹H NMR (CDCl₃) Aromatic Protons: Signals between δ 7.0-8.0 ppm. Methoxy Protons (-OCH₃): A sharp singlet around δ 4.0 ppm. Methyl Protons (-CH₃): Two distinct singlets around δ 2.4-2.7 ppm.
¹³C NMR (CDCl₃) Aromatic Carbons: Signals in the δ 115-160 ppm range. Methoxy Carbon (-OCH₃): A signal around δ 55 ppm. Methyl Carbons (-CH₃): Signals around δ 18-25 ppm.
Mass Spec (LC-MS) [M+H]⁺ = 188.1
Appearance Likely a crystalline solid or oil.

Conclusion

The Doebner-von Miller reaction remains a powerful tool for accessing the quinoline core structure. While the direct synthesis of 2-Methoxy-6,8-dimethylquinoline is non-trivial, this guide provides a logical and experimentally sound multi-stage protocol. By first constructing the 6,8-dimethylquinolin-2(1H)-one intermediate and then performing subsequent chlorination and nucleophilic methoxy substitution, researchers can reliably access the target compound. The provided mechanistic insights, detailed protocols, and troubleshooting advice are intended to empower scientists in drug discovery and chemical research to successfully synthesize and explore the potential of this valuable heterocyclic compound.

References

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed.
  • Doebner–Miller reaction - Wikipedia. Available from: [Link]

  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem.
  • optimizing solvent and base conditions for quinoline synthesis - Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available from: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. Available from: [Link]

  • byproduct formation in the Doebner-von Miller reaction - Benchchem.
  • Doebner-von Miller Synthesis - Cambridge University Press. Available from: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. Available from: [Link]

  • Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1 - PubMed. Available from: [Link]

  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives - Oriental Journal of Chemistry. Available from: [Link]

  • General reaction scheme of Doebner–von Miller quinoline synthesis - ResearchGate. Available from: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. Available from: [Link]

  • Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis - Benchchem.
  • An In-depth Technical Guide to the Synthesis of 6,8-Dimethylquinolin-3-ol - Benchchem.
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. Available from: [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. Available from: [Link]

  • What is the complete procedure for Doebner-von miller reaction ? - ResearchGate. Available from: [Link]

  • 2-Methoxy-6,8-dimethylquinoline - Pharmaffiliates. Available from: [Link]

  • Application of 6-Methoxy-2,3-dimethylquinoxaline in Medicinal Chemistry - Benchchem.
  • Application Notes and Protocols for 6-Methoxy-2,3-dimethylquinoxaline in Materials Science - Benchchem.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC - NIH. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxy-6,8-dimethylquinoline

Welcome to the comprehensive technical support guide for the synthesis of 2-Methoxy-6,8-dimethylquinoline. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are work...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Methoxy-6,8-dimethylquinoline. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are working on or planning to synthesize this and related quinoline scaffolds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yield.

Introduction to the Synthesis of 2-Methoxy-6,8-dimethylquinoline

The synthesis of polysubstituted quinolines like 2-Methoxy-6,8-dimethylquinoline is a nuanced process. The presence of multiple substituents on the aniline precursor can influence regioselectivity and reactivity, often leading to challenges in achieving high yields and purity. This guide will focus on the most probable and adaptable synthetic strategies for this target molecule, primarily revolving around the Doebner-von Miller reaction and considering alternative approaches.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 2-Methoxy-6,8-dimethylquinoline?

A1: The logical and most readily accessible starting material for the synthesis of 2-Methoxy-6,8-dimethylquinoline is 3,5-dimethyl-4-methoxyaniline . This precursor contains the requisite substitution pattern that will translate to the desired 6,8-dimethyl and a methoxy group on the final quinoline product.

Q2: Which synthetic route is most recommended for preparing 2-Methoxy-6,8-dimethylquinoline?

A2: The Doebner-von Miller reaction is a robust and frequently employed method for the synthesis of substituted quinolines and is highly applicable in this case.[1][2] This reaction involves the condensation of an aniline (in this case, 3,5-dimethyl-4-methoxyaniline) with an α,β-unsaturated carbonyl compound. For the synthesis of a 2-methyl substituted quinoline, an in-situ generated α,β-unsaturated aldehyde from a precursor like paraldehyde is often used.

Q3: I am concerned about the regioselectivity of the cyclization. How do the substituents on 3,5-dimethyl-4-methoxyaniline direct the reaction?

A3: Regioselectivity is a critical consideration in quinoline synthesis with substituted anilines.[1] In the case of 3,5-dimethyl-4-methoxyaniline, the cyclization is directed by the positions of the substituents on the aromatic ring. The cyclization will occur at one of the unsubstituted positions ortho to the amino group. Given the substitution pattern, both ortho positions are equivalent, thus avoiding the formation of regioisomers.

Q4: My Doebner-von Miller reaction is producing a significant amount of tar-like byproducts. What is the cause and how can I mitigate this?

A4: Tar formation is a common issue in reactions like the Doebner-von Miller and Skraup syntheses, which are often conducted under harsh acidic and high-temperature conditions.[1] This is typically due to the polymerization of the α,β-unsaturated carbonyl compound and other side reactions. To minimize tar formation:

  • Control the temperature: Avoid excessively high temperatures. A gradual increase in temperature is often beneficial.

  • Slow addition of reagents: Adding the carbonyl precursor (e.g., crotonaldehyde or its precursor) slowly can help to control the reaction rate and reduce polymerization.

  • Use of a milder catalyst: While strong acids like sulfuric or hydrochloric acid are traditional, exploring Lewis acid catalysts may offer a milder reaction environment.

Q5: Can I use a Skraup synthesis for this molecule?

A5: The Skraup synthesis, which utilizes glycerol as the source of the three-carbon chain for the quinoline ring, is a possibility.[3] A patent for the synthesis of 6-methoxyquinoline employs a modified Skraup reaction.[4] However, the Skraup reaction is notoriously exothermic and can be difficult to control. For a polysubstituted and potentially less reactive aniline like 3,5-dimethyl-4-methoxyaniline, the Doebner-von Miller approach often provides better control and more predictable outcomes.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Insufficiently acidic conditions for cyclization. 2. Low reactivity of the substituted aniline. 3. Decomposition of starting materials or intermediates at high temperatures.1. Ensure the use of a strong acid catalyst (e.g., concentrated H₂SO₄ or HCl). 2. Increase the reaction temperature and/or prolong the reaction time. Consider using a more potent Lewis acid catalyst. 3. Optimize the reaction temperature; a stepwise heating profile may be beneficial.
Formation of Multiple Products (excluding regioisomers) 1. Self-condensation of the α,β-unsaturated carbonyl compound. 2. Oxidation of the methyl groups on the quinoline ring. 3. Incomplete reaction leading to the presence of intermediates.1. Add the carbonyl compound or its precursor slowly to the reaction mixture. 2. Use a milder oxidizing agent if one is required for the final aromatization step. In many Doebner-von Miller reactions, an intermediate acts as the oxidant. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and ensure it goes to completion.
Product is a Dark, Oily Residue 1. Significant tar formation. 2. Presence of polymeric byproducts.1. Refer to the FAQ on minimizing tar formation. 2. Purification via column chromatography on silica gel is often necessary. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended.
Difficulty in Product Isolation/Purification 1. The product may be basic and remain in the aqueous acidic layer during workup. 2. Co-elution of impurities during column chromatography.1. After the reaction, carefully neutralize the acidic mixture with a base (e.g., NaOH or Na₂CO₃ solution) to a pH > 8 before extraction with an organic solvent. 2. Try a different solvent system for chromatography or consider recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Experimental Protocols

Proposed Synthesis of 2-Methoxy-6,8-dimethylquinoline via a Modified Doebner-von Miller Reaction

This protocol is a proposed route based on established Doebner-von Miller procedures for structurally related quinolines. Optimization of reaction conditions may be necessary.

Step 1: Synthesis of the Precursor, 3,5-dimethyl-4-methoxyaniline

While commercially available, this aniline can be synthesized from 3,5-dimethylphenol through nitration, methylation, and subsequent reduction of the nitro group.

Step 2: Doebner-von Miller Cyclization

  • Materials:

    • 3,5-dimethyl-4-methoxyaniline

    • Crotonaldehyde (or paraldehyde as a precursor)

    • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

    • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene, though often an intermediate serves this role)

    • Ethanol (or another suitable solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3,5-dimethyl-4-methoxyaniline in ethanol.

    • Carefully add concentrated HCl or H₂SO₄ to the solution with stirring.

    • From the dropping funnel, add crotonaldehyde dropwise to the stirred, acidified aniline solution. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

    • After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully pour the cooled mixture into a beaker of crushed ice and water.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8).

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Proposed Reaction Parameters for the Synthesis of 2-Methoxy-6,8-dimethylquinoline

ParameterProposed Value/ConditionRationale/Notes
Aniline Precursor 3,5-dimethyl-4-methoxyanilineProvides the required substitution pattern for the final product.
Carbonyl Source Crotonaldehyde or ParaldehydeCrotonaldehyde provides the necessary α,β-unsaturated aldehyde for the Doebner-von Miller reaction. Paraldehyde can be used as a more stable precursor that generates acetaldehyde in situ, which can then undergo aldol condensation to form crotonaldehyde.
Acid Catalyst Conc. HCl or Conc. H₂SO₄Strong Brønsted acids are typically required to catalyze the cyclization.
Reaction Temperature RefluxElevated temperatures are generally necessary to drive the reaction to completion.
Reaction Time 4-12 hoursThe reaction time will depend on the reactivity of the aniline and the specific conditions used. Monitoring by TLC is crucial.
Purification Method Column ChromatographyDue to the likelihood of side products and tar formation, column chromatography is the recommended purification method.

Visualizations

Proposed Reaction Scheme for the Doebner-von Miller Synthesis

Doebner_von_Miller cluster_reactants Reactants cluster_product Product Aniline 3,5-dimethyl-4-methoxyaniline Intermediate 1,2-dihydroquinoline intermediate Aniline->Intermediate + Carbonyl Crotonaldehyde Carbonyl->Intermediate HCl or H₂SO₄ Δ Quinoline 2-Methoxy-6,8-dimethylquinoline Intermediate->Quinoline Oxidation

Caption: Proposed Doebner-von Miller synthesis of 2-Methoxy-6,8-dimethylquinoline.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of 2-Methoxy-6,8-dimethylquinoline Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Purity OK Optimize_Catalyst Optimize Acid Catalyst/Concentration Optimize_Temp->Optimize_Catalyst No Improvement Success Improved Yield Optimize_Temp->Success Yield Improved Purification Refine Purification Strategy Optimize_Catalyst->Purification No Improvement Optimize_Catalyst->Success Yield Improved Purification->Success Impurity Removed

Sources

Optimization

Technical Support Center: Purification of 2-Methoxy-6,8-dimethylquinoline

Welcome to the technical support guide for navigating the purification challenges of 2-Methoxy-6,8-dimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals who require...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of 2-Methoxy-6,8-dimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals who require this heterocyclic compound in high purity for their work. Given that impurities can significantly impact downstream applications, from biological screening to reaction optimization, mastering its purification is a critical step.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, explaining not just the "how" but the "why" behind each experimental choice.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities you need to remove. The impurity profile is intrinsically linked to the synthetic route used.

Q: What are the most common impurities I should expect when synthesizing 2-Methoxy-6,8-dimethylquinoline?

A: The nature of impurities is dictated by the synthesis method. The Skraup synthesis, a common method for generating the quinoline core, involves harsh acidic and oxidizing conditions and is notorious for producing a complex mixture.[1][2]

Common Impurities Include:

  • Unreacted Starting Materials: Such as the corresponding substituted aniline.

  • Polymeric/Tarry Byproducts: High temperatures and strong acids can cause polymerization of reactants and intermediates, leading to the formation of high molecular weight, often dark-colored, tarry substances.[1]

  • Regioisomers: Depending on the precursors, the cyclization step may yield isomers with substituents at different positions on the quinoline core.[3]

  • Oxidation Byproducts: The use of oxidizing agents like nitrobenzene or arsenic oxide in classical Skraup reactions can lead to various side products.[1][2]

  • Degradation Products: Quinolines can be susceptible to degradation under certain conditions, such as prolonged exposure to strong acids or high temperatures.[4][5]

Section 2: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems encountered during the purification workflow.

Q1: My crude product is a dark, intractable oil or tar. How do I proceed?

A: This is a frequent challenge, especially after syntheses like the Skraup reaction.[2] The goal is to first isolate the desired product from the polymeric tar before attempting high-resolution purification.

Initial Cleanup Strategy:

  • Acid-Base Extraction: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with 1M HCl (to protonate the basic quinoline nitrogen, moving it to the aqueous phase), then wash the acidic aqueous layer with fresh organic solvent to remove non-basic impurities. Finally, basify the aqueous layer with NaOH or NaHCO₃ to deprotonate the quinoline, causing it to precipitate or allowing it to be extracted back into an organic solvent.

  • Trituration: If a solid can be coaxed out of the oil, trituration (suspending the crude material in a solvent in which the desired product is sparingly soluble but impurities are) can be effective. Try solvents like hexanes, diethyl ether, or cold ethanol.

  • "Plug" Filtration: Pass a concentrated solution of the crude material through a short pad of silica gel or alumina using a moderately polar solvent. This can effectively capture the highly polar, colored tars while allowing your product to elute.

Q2: My column chromatography is failing to provide good separation. What adjustments can I make?

A: Poor separation in column chromatography is a classic issue that can almost always be resolved by systematic optimization.[6][7]

ProblemProbable Cause(s)Recommended Solution(s)
Streaking/Tailing of Spots 1. Compound is too polar for the solvent system. 2. Acidic/basic nature of the compound interacting with silica. 3. Column overloading.1. Increase the polarity of the mobile phase. 2. Add a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase to neutralize acidic sites on the silica gel. 3. Use a higher ratio of silica to crude product (aim for 50:1 to 100:1 by weight).[6]
Poor Separation (Co-elution) 1. Solvent system is too polar, eluting all components too quickly. 2. Insufficient difference in polarity between the product and impurities.1. Decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio). 2. Try a different solvent system (e.g., dichloromethane/methanol). 3. Consider using a less polar stationary phase like alumina or reverse-phase (C18) silica.
Product is Stuck on the Column 1. Solvent system is not polar enough. 2. Irreversible adsorption to the stationary phase.1. Gradually increase the solvent polarity (gradient elution). A common gradient is starting with pure hexane and slowly increasing the percentage of ethyl acetate. 2. If the product is still retained, flushing with a strong solvent like methanol may be necessary.

Q3: I'm struggling to recrystallize my product. Either nothing crashes out, or it oils out. What should I do?

A: Successful recrystallization hinges on the careful selection of a solvent system.[8] The ideal solvent should dissolve the compound when hot but not when cold.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test solubility in small vials with various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, toluene).

  • Use a Two-Solvent System: If a single perfect solvent isn't found, use a binary system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

  • Prevent Oiling Out: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. To prevent this, use a more dilute solution, cool the solution more slowly, or use a solvent with a lower boiling point.

  • Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.

Section 3: Detailed Purification Protocols

Here are step-by-step methodologies for the most common and effective purification techniques for 2-Methoxy-6,8-dimethylquinoline.

Protocol 1: Flash Column Chromatography

This technique is the workhorse for purifying moderately polar organic compounds and is highly effective for separating quinoline derivatives from synthetic byproducts.[6]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system gives your product an Rf (retention factor) of ~0.3. A good starting point for 2-Methoxy-6,8-dimethylquinoline is a mixture of Hexanes and Ethyl Acetate (e.g., 9:1, 4:1, or 2:1 ratio).

  • Column Packing (Slurry Method):

    • Choose a column of appropriate size. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[6]

    • In a beaker, make a slurry of silica gel in your starting mobile phase (e.g., 9:1 Hexanes:EtOAc).

    • With the stopcock closed, add a small piece of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Pour the silica slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[7]

    • Open the stopcock to drain the excess solvent until the solvent level is just above the silica bed. Never let the column run dry.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column, creating a uniform layer. Add a final thin layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and use gentle air pressure to begin eluting the compounds.

    • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Methoxy-6,8-dimethylquinoline.

Protocol 2: Recrystallization

This method is excellent for a final polishing step to obtain highly pure, crystalline material, provided a suitable solvent is found.[8][9]

Step-by-Step Methodology:

  • Solvent Selection: Based on prior screening, choose a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture is often a good starting point for quinoline derivatives.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities (like dust or tar) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Visual Workflows and Logic

Visualizing the decision-making process can streamline your purification strategy.

Diagram 1: Purification Method Selection

Purification_Decision_Tree start Assess Crude Product (TLC, Physical State) is_tar Is it a dark tar/oil? start->is_tar is_solid Is it a solid or high-boiling oil? tlc_spots How many spots on TLC? is_solid->tlc_spots is_tar->is_solid No pre_purify Perform Initial Cleanup (Acid-Base Extraction or Plug Filtration) is_tar->pre_purify Yes rf_diff Are Rf values well-separated? tlc_spots->rf_diff Multiple spots recrystallize Attempt Recrystallization tlc_spots->recrystallize 1-2 spots, major is product column Perform Column Chromatography rf_diff->column Yes rf_diff->column No, try different solvent system pre_purify->is_solid final_purity Verify Purity (HPLC, NMR, GC-MS) recrystallize->final_purity column->final_purity

Sources

Troubleshooting

Overcoming solubility issues with 2-Methoxy-6,8-dimethylquinoline in assays

Welcome to the technical support resource for 2-Methoxy-6,8-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Methoxy-6,8-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the common yet significant challenge of this compound's low aqueous solubility in experimental assays. Our goal is to equip you with the foundational knowledge and detailed protocols necessary to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Methoxy-6,8-dimethylquinoline that affect its use in assays?

While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its quinoline structure and data from similar compounds. Quinolines are heterocyclic aromatic compounds that generally exhibit low solubility in aqueous solutions.[1]

Inferred Properties of 2-Methoxy-6,8-dimethylquinoline:

PropertyInferred Value/CharacteristicRationale & Implications for Assays
Molecular Formula C₁₂H₁₃NOIndicates a structure with significant nonpolar surface area.[2]
Molecular Weight 187.24 g/mol ---
Aqueous Solubility Very PoorThe aromatic quinoline core and dimethyl groups contribute to hydrophobicity, leading to poor dissolution in neutral aqueous buffers like PBS.[1][3]
Organic Solvent Solubility SolubleExpected to be soluble in common organic solvents like DMSO, ethanol, and methanol.[4][5]
Ionization (pKa) Weakly BasicThe nitrogen atom in the quinoline ring can be protonated. This means its solubility is highly dependent on pH.[6][7][8]
Q2: My compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What is causing this?

This is a classic and very common issue known as "solvent-shift precipitation." Here's the underlying mechanism:

  • High Solubility in Stock: 2-Methoxy-6,8-dimethylquinoline is readily soluble in 100% DMSO, allowing you to create a highly concentrated stock solution.[4]

  • Dilution into Aqueous Buffer: When you pipette a small volume of this DMSO stock into a large volume of aqueous buffer (e.g., PBS, cell culture media), the DMSO concentration plummets.

  • Solubility Crash: The compound is suddenly in an environment that is predominantly water, a solvent in which it is poorly soluble. The aqueous buffer cannot maintain the compound in solution at that concentration, causing it to rapidly precipitate out as a solid.[5] This leads to a turbid or cloudy appearance and, more importantly, an unknown and significantly lower final concentration of the active compound in your assay.

Q3: What is the maximum final concentration of DMSO I should use in my cell-based assays?

The final concentration of the organic solvent is critical. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity.[9] Some robust cell lines or non-cell-based biochemical assays may tolerate up to 1%, but this must be empirically determined.[9][10] It is crucial to run a solvent tolerance control experiment to find the highest concentration of your solvent that does not impact your specific assay's outcome.[9][11]

Troubleshooting Guide: Compound Precipitation

If you are facing immediate precipitation of your compound upon dilution, follow this systematic troubleshooting workflow.

G cluster_0 Troubleshooting Precipitation start Start: Compound Precipitates in Aqueous Buffer q1 Is your final DMSO concentration >0.5%? start->q1 a1_yes Reduce final DMSO concentration. Prepare a more concentrated stock if necessary to maintain target dose. q1->a1_yes Yes q2 Are you performing a single large dilution? q1->q2 No a1_yes->q2 a2_yes Implement serial dilution protocol. Dilute stock gradually into assay buffer. q2->a2_yes Yes q3 Is precipitation still occurring? q2->q3 No a2_yes->q3 a3_yes Proceed to Advanced Solubilization Strategies q3->a3_yes Yes end_success Problem Resolved q3->end_success No

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Optimization
  • Prepare a Concentrated Stock Solution: Start by preparing a high-concentration stock solution, for example, 10-20 mM in 100% DMSO. Ensure the compound is fully dissolved by vortexing.[4][12]

  • Perform Serial Dilutions: Never perform a single large dilution. A gradual decrease in the organic solvent concentration is key.[9] Prepare intermediate dilutions of your stock solution in your final assay buffer.

  • Vigorous Mixing: When adding the compound stock (or intermediate dilution) to the aqueous buffer, do so dropwise while vortexing or stirring vigorously.[9] This rapid dispersion helps prevent localized high concentrations that can initiate precipitation.

  • Solvent Tolerance Test: Before running your main experiment, determine the highest percentage of DMSO your assay can tolerate without affecting the results. Run a control experiment with your vehicle (e.g., cells + media) and add varying concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%). Measure your assay's baseline readout to identify any solvent-induced artifacts.[9][11]

Advanced Solubilization Strategies & Protocols

If optimizing your dilution protocol is insufficient, more advanced formulation strategies are required.

Strategy 1: pH Modification

Causality: As a quinoline derivative, 2-Methoxy-6,8-dimethylquinoline is a weak base.[6][8] In a neutral or alkaline buffer (pH ≥ 7.4), it exists predominantly in its neutral, less soluble form. By lowering the pH of the buffer, you can protonate the quinoline nitrogen, forming a more polar and significantly more water-soluble salt.[7][13]

Protocol: pH-Based Solubility Enhancement

  • Determine Optimal pH: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 6.5, 7.0).

  • Prepare Stock: Create a 10 mM stock solution of the compound in 100% DMSO.

  • Dilute: Add a small aliquot of the stock solution to each buffer to achieve your target final concentration (ensure final DMSO is <0.5%).

  • Observe: Visually inspect for precipitation and/or quantify the concentration of the solubilized compound using UV-Vis spectroscopy or HPLC.

  • Assay Compatibility Check: Crucially , verify that the optimal pH for solubility does not negatively interfere with your assay's biological components (e.g., enzyme activity, cell viability).

Strategy 2: Use of Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate hydrophobic molecules like 2-Methoxy-6,8-dimethylquinoline, forming a water-soluble "inclusion complex."[16][17] This complex effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[16]

G cluster_0 Cyclodextrin Inclusion Complex cluster_1 compound Hydrophobic Compound (2-Methoxy-6,8-dimethylquinoline) plus + compound->plus cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) plus->cd complex Soluble Inclusion Complex inner_compound Compound

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol: Solubilization with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-20% w/v) in your desired aqueous assay buffer.

  • Add Compound: Add an excess amount of solid 2-Methoxy-6,8-dimethylquinoline powder to the HP-β-CD solution.

  • Equilibrate: Vigorously shake or stir the mixture at room temperature for 24-48 hours. This allows time for the inclusion complexes to form.

  • Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes or filter it through a 0.22 µm syringe filter to remove any remaining solid precipitate.[19]

  • Determine Concentration: The clear supernatant now contains your solubilized compound. The exact concentration must be determined using an analytical method like UV-Vis spectroscopy or HPLC by comparing it to a standard curve prepared in an organic solvent.[19]

  • Assay: Use this solubilized stock for your experiments, remembering to include a vehicle control containing the same concentration of HP-β-CD.

Strategy 3: Use of Surfactants

Causality: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles in aqueous solutions.[20] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 2-Methoxy-6,8-dimethylquinoline can partition into the hydrophobic core, effectively being solubilized within the micelle, which is itself soluble in the aqueous buffer.[21][22][23] Non-ionic surfactants like Tween® 20/80 or Pluronic® F-68 are often used as they are generally less denaturing to proteins than ionic surfactants.[5]

Protocol: Surfactant-Mediated Solubilization

  • Select Surfactant: Choose a non-ionic surfactant compatible with your assay (e.g., Tween® 80).

  • Prepare Surfactant-Containing Buffer: Prepare your assay buffer containing a low concentration of the surfactant, typically just above its CMC (e.g., 0.01% - 0.1% Tween® 80).

  • Prepare Stock: Prepare a concentrated stock of 2-Methoxy-6,8-dimethylquinoline in 100% DMSO.

  • Dilute: Perform a serial dilution of the DMSO stock directly into the surfactant-containing buffer, using vigorous mixing. The presence of micelles will help keep the compound in solution as the DMSO is diluted.

  • Control: Always run a vehicle control with the same final concentration of both DMSO and the surfactant to account for any effects on the assay.

Comparison of Advanced Solubilization Methods

MethodAdvantagesConsiderations & Potential Issues
pH Modification Simple, inexpensive, and can be very effective for ionizable compounds.[24]The required pH may be incompatible with the biological assay (e.g., altering enzyme activity or cell health).[9]
Cyclodextrins Generally low toxicity, high solubilization capacity, and can stabilize the compound.[15][18]Can potentially interact with other components in the assay. The actual free concentration of the drug may be lower than the total solubilized concentration.
Surfactants Highly effective at increasing apparent solubility.[20]Can interfere with assays, especially those involving proteins or cell membranes. Can be difficult to remove. Use the lowest effective concentration.

By systematically applying these troubleshooting steps and advanced protocols, researchers can successfully overcome the solubility challenges posed by 2-Methoxy-6,8-dimethylquinoline, leading to more accurate and reliable experimental outcomes.

References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Source unavailable.
  • Cyclodextrins and their applications in pharmaceutical and related fields. (2021). ScienceDirect. [Link]

  • Methods of solubility enhancements. (2016). Slideshare. [Link]

  • Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. (1996). Journal of Pharmaceutical Sciences. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceuticals. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2013). SciSpace. [Link]

  • Cyclodextrins as pharmaceutical solubilizers. (2013). ResearchGate. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). Industrial & Engineering Chemistry Research. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. (2017). Journal of Advanced Pharmacy Education and Research. [Link]

  • Surfactants and their role in Pharmaceutical Product Development: An Overview. (2019). SciSpace. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • A recent overview of surfactant–drug interactions and their importance. (2023). RSC Advances. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2024). World Pharma Today. [Link]

  • Surfactants and their Role in Pharmaceutical Product Development: An overview. (2019). ResearchGate. [Link]

  • Quinoline. (n.d.). PubChem. [Link]

  • Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. (n.d.). MDPI. [Link]

  • The Role of Surfactants in Compounded Preparation. (2022). THE PCCA BLOG. [Link]

  • Formulation Strategies for Poorly Soluble Molecules. (n.d.). Quotient Sciences. [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019). Source unavailable.
  • How can I dissolve hydrophobic compounds in DMEM media?. (2015). ResearchGate. [Link]

  • The Hydrophobic Effect and the Role of Cosolvents. (2018). The Journal of Physical Chemistry B. [Link]

  • Lab Skills: Preparing Stock Solutions. (2021). YouTube. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). Semantic Scholar. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). Københavns Universitets Forskningsportal. [Link]

  • 2-Methoxy-6,8-dimethylquinoline. (n.d.). Pharmaffiliates. [Link]

  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010). PLoS ONE. [Link]

  • High-Throughput Screening Methods for Drug Discovery. (2024). Technology Networks. [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020). Drug Discovery Today. [Link]

  • The essential roles of chemistry in high-throughput screening triage. (2012). Future Medicinal Chemistry. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]

  • 2,8-Dimethylquinoline. (n.d.). PubChem. [Link]

  • 2,6-Dimethylquinoline. (n.d.). PubChem. [Link]

  • Chemical Properties of Quinoline, 2,7-dimethyl- (CAS 93-37-8). (n.d.). Cheméo. [Link]

Sources

Optimization

Optimizing reaction conditions for the synthesis of 2-Methoxy-6,8-dimethylquinoline

Welcome to the technical support center for the synthesis of 2-Methoxy-6,8-dimethylquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-6,8-dimethylquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design. Our focus is on a robust and reproducible two-stage synthetic strategy: the initial formation of a 2-chloroquinoline precursor followed by a nucleophilic aromatic substitution (SNAr) to install the desired methoxy group.

Overall Synthetic Workflow

The synthesis is best approached in two distinct, sequential phases. This strategy allows for the purification of the key intermediate, 2-Chloro-6,8-dimethylquinoline, ensuring a cleaner and more efficient final substitution reaction.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Methoxylation (SNAr) start 6,8-Dimethylquinolin-2(1H)-one chloro 2-Chloro-6,8-dimethylquinoline start->chloro  Chlorination (e.g., POCl₃) methoxy 2-Methoxy-6,8-dimethylquinoline chloro->methoxy  Nucleophilic Substitution (NaOMe)

Caption: High-level two-stage workflow for the synthesis.

Part 1: Synthesis of 2-Chloro-6,8-dimethylquinoline (Intermediate)

This precursor is typically generated by the chlorination of 6,8-dimethylquinolin-2(1H)-one. The quality of this intermediate is paramount for the success of the subsequent methoxylation step.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the 2-chloro-6,8-dimethylquinoline intermediate?

A1: The most common and effective method is the treatment of the corresponding quinolin-2(1H)-one (a lactam) with a strong chlorinating agent.[1] Phosphorus oxychloride (POCl₃) is the industry-standard reagent for this transformation. The reaction works by converting the carbonyl oxygen of the lactam into a better leaving group, facilitating nucleophilic attack by chloride and subsequent aromatization to the quinoline ring. In some cases, phosphorus pentachloride (PCl₅) is used as an additive to enhance reactivity.[1]

Q2: My chlorination reaction with POCl₃ is sluggish or incomplete. What factors should I investigate?

A2: Several factors can lead to incomplete conversion:

  • Reagent Quality: Ensure the POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. Hydrolysis reduces its efficacy.

  • Temperature: This reaction typically requires elevated temperatures, often refluxing in neat POCl₃ or a high-boiling inert solvent. Ensure your reaction temperature is adequate to overcome the activation energy.

  • Purity of Starting Material: The starting 6,8-dimethylquinolin-2(1H)-one must be pure and, critically, dry. Water will consume the chlorinating agent.

  • Reaction Time: While monitoring by Thin Layer Chromatography (TLC) is essential, these reactions can require several hours at reflux to reach completion.

Q3: The work-up procedure for the POCl₃ reaction is challenging and gives me low yields. Any advice?

A3: This is a very common issue. POCl₃ reacts violently with water. The key is a slow, controlled quench at low temperatures.

  • Remove Excess POCl₃: Before quenching, it is highly advisable to remove the bulk of the unreacted POCl₃ under reduced pressure (ensure your vacuum pump is protected with a suitable trap).

  • Controlled Quench: Cool the reaction vessel in an ice-water bath. Very slowly and carefully, pour the reaction mixture onto crushed ice or add ice chips portion-wise to the mixture with vigorous stirring. This must be done in an efficient fume hood.

  • Basification: After the quench is complete, the acidic solution must be neutralized. Slowly add a saturated aqueous solution of a base like sodium carbonate (Na₂CO₃) or a dilute solution of sodium hydroxide (NaOH) until the pH is basic (pH 8-9). This will precipitate the crude product.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

Troubleshooting Guide: Chlorination Step
ProblemProbable Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction.2. Degradation of product during work-up.3. Mechanical loss during extraction.1. Increase reaction time/temperature; check reagent quality.2. Ensure a slow, cold quench; avoid excessive heat during basification.3. Perform multiple extractions (3x) with the organic solvent.
Dark, Tarry Crude Product 1. Reaction temperature was too high or heating was prolonged.2. Vigorous, uncontrolled quench.1. Reduce temperature slightly or shorten reaction time post-completion (monitor by TLC).2. Follow a carefully controlled, slow quenching protocol on ice.
No Product Formation 1. Inactive (hydrolyzed) POCl₃.2. Incorrect starting material (e.g., not the quinolin-2-one).1. Use a fresh bottle of POCl₃.2. Verify the identity and purity of the starting material by NMR, IR, or melting point.

Part 2: Synthesis of 2-Methoxy-6,8-dimethylquinoline (Final Product)

This step is a nucleophilic aromatic substitution (SNAr), where the electron-rich methoxide ion displaces the chloride at the C2 position of the quinoline ring. The reaction is favored at the C2 and C4 positions because the electronegative ring nitrogen helps to stabilize the negatively charged intermediate (a Meisenheimer complex).[2]

Frequently Asked Questions (FAQs)

Q4: What are the standard conditions for the methoxylation of 2-chloro-6,8-dimethylquinoline?

A4: The reaction is typically performed by treating the 2-chloroquinoline intermediate with sodium methoxide (NaOMe).

  • Nucleophile: Sodium methoxide is a strong nucleophile and a strong base. It can be purchased as a solution in methanol or as a solid. Alternatively, it can be generated in situ by carefully adding sodium metal to anhydrous methanol.[3][4]

  • Solvent: Anhydrous methanol is the most common solvent, as it is the conjugate acid of the nucleophile and can readily dissolve the sodium methoxide. For less reactive substrates, a polar aprotic solvent like Dimethylformamide (DMF) may be used to accelerate the reaction.[5]

  • Temperature: The reaction often requires heating, typically to the reflux temperature of the solvent (e.g., ~65 °C for methanol), to proceed at a reasonable rate.[3]

Q5: My methoxylation reaction is not going to completion. What are the likely causes?

A5: This is a classic troubleshooting scenario for SNAr reactions. The culprit is often related to the potency of the nucleophile.

G Start Low or No Conversion Observed Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Check_Stoich Is NaOMe stoichiometry sufficient? (≥1.2 eq) Check_Reagents->Check_Stoich Yes Sol_Dry Dry solvent (e.g., over molecular sieves). Use fresh, solid NaOMe or prepare in situ. Check_Reagents->Sol_Dry No Check_Temp Is the reaction temperature high enough? Check_Stoich->Check_Temp Yes Sol_Stoich Increase NaOMe to 1.5-2.0 equivalents. Check_Stoich->Sol_Stoich No Sol_Temp Increase temperature to reflux. Consider switching to a higher boiling solvent (e.g., DMF). Check_Temp->Sol_Temp No

Sources

Troubleshooting

Side product formation in the synthesis of 2-Methoxy-6,8-dimethylquinoline

Welcome to the technical support resource for the synthesis of 2-Methoxy-6,8-dimethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Methoxy-6,8-dimethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common challenges, particularly the formation of side products, to ensure a high-yield, high-purity outcome.

Section 1: Synthesis Overview & Common Challenges

The synthesis of 2-Methoxy-6,8-dimethylquinoline typically involves a multi-step process, beginning with the construction of the core quinoline structure, followed by functionalization. A common and effective route is a variation of the Doebner-von Miller reaction, which is known for its potential for side reactions if not carefully controlled.

Typical Synthetic Approach:

A plausible and widely-used synthetic pathway is a two-step process:

  • Doebner-von Miller Reaction: Condensation of 3,5-dimethylaniline with an α,β-unsaturated carbonyl compound (like crotonaldehyde, formed in situ from acetaldehyde) to yield 2,6,8-trimethylquinoline.

  • Oxidation and Methoxylation: This is a two-part step. First, the 2-methyl group is oxidized to a carbonyl, forming 6,8-dimethylquinolin-2(1H)-one. This intermediate is then chlorinated to yield 2-chloro-6,8-dimethylquinoline, which subsequently undergoes nucleophilic aromatic substitution with sodium methoxide to produce the final product, 2-Methoxy-6,8-dimethylquinoline.

This guide will focus on troubleshooting issues that may arise during these critical steps.

Logical Flow of the Synthesis:

Synthesis_Workflow A 3,5-Dimethylaniline C 2,6,8-Trimethylquinoline A->C Doebner-von Miller Reaction B α,β-Unsaturated Carbonyl B->C D 6,8-Dimethylquinolin-2(1H)-one C->D Oxidation E 2-Chloro-6,8-dimethylquinoline D->E Chlorination F 2-Methoxy-6,8-dimethylquinoline E->F Methoxylation

Caption: Synthetic workflow for 2-Methoxy-6,8-dimethylquinoline.

Section 2: Troubleshooting the Doebner-von Miller Reaction

The Doebner-von Miller reaction, while versatile, can be prone to side product formation due to the harsh acidic conditions and the reactive nature of the intermediates.

FAQs: Doebner-von Miller Reaction

Q1: My reaction is producing a significant amount of tar-like polymer. How can I minimize this?

A1: Tar formation is a classic issue in reactions like the Skraup and Doebner-von Miller syntheses, arising from the polymerization of the α,β-unsaturated aldehyde or ketone under strong acid catalysis.[1] To mitigate this:

  • Control Reactant Concentration: Add the α,β-unsaturated carbonyl compound (or its precursor, like acetaldehyde) slowly to the reaction mixture. This keeps its instantaneous concentration low, disfavoring self-polymerization.

  • Use a Biphasic System: Introducing an organic phase can sequester the carbonyl compound, reducing its tendency to polymerize in the acidic aqueous phase.[1]

  • Optimize Temperature: Avoid excessive heat. The reaction should be initiated with gentle heating, and the exothermic phases must be carefully controlled.[1]

Q2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity?

A2: While the use of symmetrical 3,5-dimethylaniline simplifies the initial reaction, subsequent steps or alternative starting materials can introduce regioselectivity challenges. In a general context of quinoline synthesis:

  • Catalyst Choice: The choice of both Lewis and Brønsted acids can influence the reaction pathway.[2] Experimenting with milder catalysts like Yb(OTf)₃ or Sc(OTf)₃ may offer better control.

  • Protecting Groups: In cases with more complex anilines, the use of protecting groups can direct the cyclization to the desired position.

Q3: The reaction is sluggish and yields are low. What can I do to improve the reaction rate?

A3: Low yields can often be traced back to incomplete reaction or catalyst deactivation.

  • Catalyst Loading: Ensure that the acid catalyst is used in a sufficient amount. For laboratory-scale synthesis, a strong Brønsted acid like hydrochloric or sulfuric acid is common.[3]

  • Water Scavenging: The reaction generates water, which can dilute the acid catalyst and inhibit the reaction. The use of a dehydrating agent can be beneficial.

  • Microwave Irradiation: The use of microwave irradiation in conjunction with a Lewis acid catalyst has been shown to improve yields and reduce reaction times.[4]

Key Side Products in Doebner-von Miller Synthesis
Side ProductFormation MechanismMitigation Strategy
Polymeric Tar Acid-catalyzed self-condensation of the α,β-unsaturated carbonyl.Slow addition of reactants, use of a biphasic medium, temperature control.
Over-alkylation Products Reaction of the aniline starting material with multiple molecules of the carbonyl compound.Control stoichiometry carefully, slow addition of the carbonyl compound.
Partially Reduced Quinolines Incomplete oxidation of the dihydroquinoline intermediate.Ensure sufficient oxidizing agent is present, or perform a separate oxidation step.

Section 3: Troubleshooting the Oxidation and Methoxylation Steps

The conversion of the 2-methyl group to a 2-methoxy group is a critical transformation that can also be a source of impurities if not executed correctly.

FAQs: Oxidation and Methoxylation

Q1: The oxidation of the 2-methyl group is incomplete, leading to a mixture of starting material and product. How can I drive the reaction to completion?

A1: The oxidation of a methyl group on an electron-deficient ring like quinoline can be challenging.

  • Choice of Oxidant: Selenium dioxide (SeO₂) is a common reagent for this type of transformation. Ensure it is of high quality and used in at least a stoichiometric amount.

  • Reaction Time and Temperature: These reactions can be slow. Monitor the reaction by TLC or LC-MS and ensure it has gone to completion before workup. Increasing the temperature may be necessary, but be mindful of potential side reactions.

Q2: During the chlorination of 6,8-dimethylquinolin-2(1H)-one, I'm getting byproducts from reaction at other positions. How can I improve the selectivity?

A2: Chlorination with reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅ is generally selective for the 2-position of a quinolin-2-one.[5] However, aggressive conditions can lead to undesired chlorination on the benzene ring.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Refluxing in POCl₃ is common, but for sensitive substrates, lower temperatures may be required.

  • Reaction Time: Avoid unnecessarily long reaction times, which can lead to the formation of over-chlorinated byproducts.

Q3: The final methoxylation step is giving low yields. What are the critical parameters for this nucleophilic aromatic substitution?

A3: The reaction of 2-chloro-6,8-dimethylquinoline with sodium methoxide is a nucleophilic aromatic substitution (SNA_r). The success of this reaction depends on several factors:

  • Anhydrous Conditions: Sodium methoxide is a strong base and is sensitive to moisture. Ensure that your solvent (typically methanol or a polar aprotic solvent like DMF) is anhydrous and that the reaction is protected from atmospheric moisture.

  • Temperature: Heating is usually required to drive the reaction to completion. Refluxing in methanol is a common condition.

  • Purity of the 2-Chloroquinoline: Impurities in the starting material can interfere with the reaction. Ensure the 2-chloro-6,8-dimethylquinoline is of high purity before proceeding.

Potential Side Products in Methoxylation
Side ProductFormation MechanismMitigation Strategy
6,8-Dimethylquinolin-2(1H)-one Incomplete chlorination in the previous step, or hydrolysis of the 2-chloro intermediate.Ensure complete chlorination and maintain anhydrous conditions during methoxylation.
Unreacted 2-Chloro-6,8-dimethylquinoline Incomplete reaction.Ensure anhydrous conditions, use a sufficient excess of sodium methoxide, and allow for adequate reaction time and temperature.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 2,6,8-Trimethylquinoline (Doebner-von Miller Reaction)
  • Reaction Setup: In a fume hood, combine 3,5-dimethylaniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Reactant Addition: Heat the mixture to 100°C. Slowly add acetaldehyde (2.5 eq) dropwise over 1 hour, maintaining the temperature between 100-110°C.

  • Reaction: After the addition is complete, continue heating at 110°C for an additional 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the mixture with a concentrated sodium hydroxide solution until the pH is >10.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Methoxy-6,8-dimethylquinoline

This protocol assumes the successful synthesis and purification of 2-chloro-6,8-dimethylquinoline.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-chloro-6,8-dimethylquinoline (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Add sodium methoxide (1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Section 5: Analytical Characterization

To effectively troubleshoot, it is crucial to accurately identify the main product and any side products. The following techniques are recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the desired product and any isolated side products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product and quantifying impurities.

References

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706.
  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Wang, X., et al. (2022).
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
  • Moodie, R. B., & Schofield, K. (1959). The kinetics and mechanism of the Doebner-von Miller synthesis of quinolines. Journal of the Chemical Society, 2280-2284.
  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Mohamed, M. S., et al. (2015). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 20(7), 1224-1237.

Sources

Optimization

Technical Support Center: Degradation Pathways of 2-Methoxy-6,8-dimethylquinoline

Prepared by a Senior Application Scientist Disclaimer: As of the current literature, specific experimental data on the degradation pathways of 2-Methoxy-6,8-dimethylquinoline is limited. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Disclaimer: As of the current literature, specific experimental data on the degradation pathways of 2-Methoxy-6,8-dimethylquinoline is limited. This guide is designed to provide researchers, scientists, and drug development professionals with a predictive framework and practical troubleshooting advice based on the well-established chemistry and metabolism of quinoline derivatives. The principles and protocols outlined here are intended to serve as a robust starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary degradation pathways for 2-Methoxy-6,8-dimethylquinoline?

Based on the known biotransformation of quinoline and its derivatives, the degradation of 2-Methoxy-6,8-dimethylquinoline is expected to proceed through several key pathways. These include oxidative metabolism, photodegradation, and hydrolysis under certain conditions. The presence of the methoxy and dimethyl substituents on the quinoline core will influence the specific metabolites formed.

Q2: Which enzyme systems are likely to be involved in the metabolism of 2-Methoxy-6,8-dimethylquinoline?

The cytochrome P450 (CYP450) enzyme system is the primary catalyst for the metabolism of a vast array of drugs and xenobiotics, including quinoline derivatives.[1][2][3][4][5] For quinoline itself, CYP2E1 and CYP2A6 have been identified as key enzymes in its metabolism in human liver microsomes.[1] It is highly probable that these or other CYP450 isoforms are also involved in the metabolism of 2-Methoxy-6,8-dimethylquinoline.

Q3: What are the expected major metabolites of 2-Methoxy-6,8-dimethylquinoline?

While experimental confirmation is necessary, we can predict the formation of several metabolites based on established metabolic reactions:

  • O-demethylation: The methoxy group is a likely site for O-demethylation, leading to the formation of a hydroxylated quinoline derivative.

  • Hydroxylation: The quinoline ring system and the methyl groups can undergo hydroxylation.

  • N-oxidation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide.[1]

Q4: How stable is 2-Methoxy-6,8-dimethylquinoline under typical laboratory conditions?

The stability of 2-Methoxy-6,8-dimethylquinoline will depend on factors such as pH, light exposure, and temperature. Quinoline itself can undergo photodegradation in aqueous solutions, a process that can be influenced by pH and the presence of other substances.[6][7] It is advisable to store solutions of the compound protected from light and at a controlled temperature.

Q5: What analytical techniques are most suitable for studying the degradation of 2-Methoxy-6,8-dimethylquinoline?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the gold standard for identifying and quantifying drug metabolites.[8][9][10][11][12] High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of unknown metabolites.[9][12]

Troubleshooting Guide

Issue 1: Inconsistent degradation rates in in-vitro metabolism assays.
  • Possible Cause: Variability in the activity of the liver microsomes or other enzyme preparations.

  • Solution:

    • Always use microsomes from a reputable supplier and handle them strictly according to the supplier's instructions.

    • Include a positive control compound with a known metabolic profile to verify the activity of each batch of microsomes.

    • Ensure consistent incubation times, temperatures, and cofactor concentrations.

  • Possible Cause: The compound may be binding to the incubation vessel.

  • Solution:

    • Use low-binding microplates or tubes.

    • Include a control incubation without enzyme to assess non-enzymatic degradation and binding.

Issue 2: Difficulty in identifying unknown metabolites in LC-MS/MS analysis.
  • Possible Cause: Low abundance of the metabolite.

  • Solution:

    • Increase the concentration of the parent compound in the incubation, if possible.

    • Extend the incubation time to allow for greater metabolite formation.

    • Concentrate the sample before analysis.

  • Possible Cause: Complex biological matrix interfering with the signal.

  • Solution:

    • Optimize the sample preparation method to remove interfering substances. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Use a high-resolution mass spectrometer to differentiate the metabolite from background ions.[9][12]

Issue 3: Poor chromatographic peak shape for the parent compound or its metabolites.
  • Possible Cause: Inappropriate mobile phase pH. The basic nitrogen in the quinoline ring can interact with the stationary phase, leading to peak tailing.

  • Solution:

    • Adjust the pH of the mobile phase. A slightly acidic pH (e.g., using formic acid or ammonium formate) can often improve peak shape for basic compounds.

  • Possible Cause: Secondary interactions with the stationary phase.

  • Solution:

    • Use a column with end-capping to reduce silanol interactions.

    • Add a competing amine, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%).

Predicted Degradation Pathways

The following diagram illustrates the predicted metabolic pathways for 2-Methoxy-6,8-dimethylquinoline based on known biotransformations of similar molecules.

Metabolic Pathways cluster_phase1 Phase I Metabolism cluster_metabolites Predicted Metabolites 2-Methoxy-6,8-dimethylquinoline 2-Methoxy-6,8-dimethylquinoline O-demethylation O-demethylation 2-Methoxy-6,8-dimethylquinoline->O-demethylation CYP450 Hydroxylation (Ring) Hydroxylation (Ring) 2-Methoxy-6,8-dimethylquinoline->Hydroxylation (Ring) CYP450 Hydroxylation (Methyl) Hydroxylation (Methyl) 2-Methoxy-6,8-dimethylquinoline->Hydroxylation (Methyl) CYP450 N-oxidation N-oxidation 2-Methoxy-6,8-dimethylquinoline->N-oxidation CYP450 2-Hydroxy-6,8-dimethylquinoline 2-Hydroxy-6,8-dimethylquinoline O-demethylation->2-Hydroxy-6,8-dimethylquinoline Hydroxylated-2-methoxy-6,8-dimethylquinoline Hydroxylated-2-methoxy-6,8-dimethylquinoline Hydroxylation (Ring)->Hydroxylated-2-methoxy-6,8-dimethylquinoline 2-Methoxy-6-hydroxymethyl-8-methylquinoline 2-Methoxy-6-hydroxymethyl-8-methylquinoline Hydroxylation (Methyl)->2-Methoxy-6-hydroxymethyl-8-methylquinoline 2-Methoxy-6,8-dimethylquinoline-N-oxide 2-Methoxy-6,8-dimethylquinoline-N-oxide N-oxidation->2-Methoxy-6,8-dimethylquinoline-N-oxide

Caption: Predicted Phase I metabolic pathways of 2-Methoxy-6,8-dimethylquinoline.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the degradation pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 2-Methoxy-6,8-dimethylquinoline in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature.
  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C.
  • Photodegradation: Expose a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.

3. Sample Analysis:

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot.
  • Neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration with the mobile phase.
  • Analyze by HPLC-UV and HPLC-MS/MS.
Protocol 2: In-Vitro Metabolism Study Using Human Liver Microsomes

This protocol is for identifying metabolites formed by Phase I enzymes.

1. Incubation Mixture Preparation (in a microcentrifuge tube):

  • Add phosphate buffer (pH 7.4), human liver microsomes (HLM), and the test compound solution.
  • Pre-incubate the mixture at 37°C for 5 minutes.

2. Reaction Initiation:

  • Initiate the metabolic reaction by adding an NADPH regenerating system.

3. Incubation:

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

4. Reaction Termination:

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

5. Sample Preparation for Analysis:

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
  • Transfer the supernatant for LC-MS/MS analysis.
Workflow for Metabolite Identification

The following diagram outlines a typical workflow for identifying and characterizing metabolites.

Metabolite ID Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_identification Identification & Characterization In-vitro Incubation (e.g., Microsomes) In-vitro Incubation (e.g., Microsomes) Sample Preparation (e.g., Protein Precipitation) Sample Preparation (e.g., Protein Precipitation) In-vitro Incubation (e.g., Microsomes)->Sample Preparation (e.g., Protein Precipitation) LC-HRMS Analysis LC-HRMS Analysis Sample Preparation (e.g., Protein Precipitation)->LC-HRMS Analysis Data Processing (Peak Picking, Alignment) Data Processing (Peak Picking, Alignment) LC-HRMS Analysis->Data Processing (Peak Picking, Alignment) Metabolite Prediction Software Metabolite Prediction Software Data Processing (Peak Picking, Alignment)->Metabolite Prediction Software MS/MS Fragmentation Analysis MS/MS Fragmentation Analysis Data Processing (Peak Picking, Alignment)->MS/MS Fragmentation Analysis Database Searching Database Searching MS/MS Fragmentation Analysis->Database Searching Structure Elucidation Structure Elucidation Database Searching->Structure Elucidation

Caption: A typical workflow for metabolite identification.

Quantitative Data Summary

While specific quantitative data for 2-Methoxy-6,8-dimethylquinoline is not available, the following table provides an example of how to present degradation data from a forced degradation study.

Stress ConditionTime (hours)% Parent Compound Remaining% DegradationNumber of Degradants
1 M HCl, 60°C2485.214.82
1 M NaOH, 60°C2492.57.51
30% H₂O₂, RT2478.921.14
80°C, Solid16898.11.91
Photostability-90.39.73

References

  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. [Link]

  • Shukla, O. P. (1986). Microbial transformation of quinoline by a Pseudomonas sp. Applied and Environmental Microbiology, 52(4), 699-707. [Link]

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110. [Link]

  • Górska, P., Wróblewska, A., & Krawczyk, S. (2020). Photodegradation efficiency of quinoline yellow (QY): without presence of photocatalyst, in presence of Zn-Al LDH and Ni0. 5-Zn-Al LDH nanoparticles in different source of light. Scientific Reports, 10(1), 1-15. [Link]

  • Khedr, A. M., El-Mekkawi, D. M., & Abdel-Haleem, A. M. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. Catalysts, 10(12), 1461. [Link]

  • de Oliveira, J. D. M., Camara, A. G., Arias, S., Pacheco, J. G. A., & Barbosa, C. M. B. M. (2021). Evaluation of quinoline photodegradation from g-C 3 N 4 /TiO 2 heterostructured materials. Revista Materia, 26(2). [Link]

  • van der Wijst, T., de Vries, J., & Vermeulen, N. P. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Chemical research in toxicology, 9(6), 1034-1039. [Link]

  • Brodie, B. B., & Udenfriend, S. (1943). The estimation of quinoline and its transformation products found in urine. Journal of Biological Chemistry, 151(1), 299-317. [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]

  • Biochemistry Basics by Dr. Amit. (2020, May 7). Cytochrome P450 for Xenobiotic Metabolism [Video]. YouTube. [Link]

  • Kumar, S., & Narasimhan, B. (2018). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 18(1), 47-62. [Link]

  • Walsh Medical Media. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. [Link]

  • Dr. K. (2025, August 24). Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals [Video]. YouTube. [Link]

  • Trost, K., & Ulaszewska, M. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Metabolites, 11(10), 659. [Link]

  • Smedsgaard, J., & Nielsen, J. C. (2016). Analytical Methods for Secondary Metabolite Detection. In Methods in Molecular Biology (Vol. 1477, pp. 191-209). Humana Press. [Link]

  • Zhang, A., Sun, H., Wang, P., Han, Y., & Wang, X. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinica Chimica Acta, 414, 63-69. [Link]

  • Kumar, A., Kumar, K., Singh, S., & Singh, R. K. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 17(8), 1017-1028. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC advances, 10(33), 19448-19465. [Link]

  • Dunn, W. B., Broadhurst, D., Brown, M., Baker, P. N., & Kell, D. B. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Metabolites, 3(1), 1-33. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-6,8-dimethylquinoline

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Methoxy-6,8-dimethylquinoline. Recognizing the challenges that can arise during scale-up, this documen...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Methoxy-6,8-dimethylquinoline. Recognizing the challenges that can arise during scale-up, this document provides a robust synthetic strategy, detailed troubleshooting protocols, and answers to frequently asked questions. Our approach is grounded in established chemical principles to ensure reliability and reproducibility from the bench to pilot scale.

Section 1: Recommended Synthetic Pathway

The synthesis of 2-Methoxy-6,8-dimethylquinoline is most reliably achieved through a three-step sequence starting from 3,5-dimethylaniline. This pathway is designed for scalability and control, prioritizing the isolation of clean intermediates. The chosen route involves the classic Skraup synthesis to build the core heterocyclic structure, followed by functionalization of the 2-position via an N-oxide intermediate. This two-stage activation is a well-established and dependable strategy for introducing nucleophiles at the C2 position of the quinoline ring, a position not readily susceptible to direct substitution.

G A 3,5-Dimethylaniline + Glycerol B 6,8-Dimethylquinoline A->B C 6,8-Dimethylquinoline D 6,8-Dimethylquinoline N-oxide C->D m-CPBA or H₂O₂/AcOH E 6,8-Dimethylquinoline N-oxide F 2-Chloro-6,8-dimethylquinoline E->F POCl₃ G 2-Methoxy-6,8-dimethylquinoline F->G NaOMe, MeOH

Caption: Overall workflow for the synthesis of 2-Methoxy-6,8-dimethylquinoline.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is 3,5-dimethylaniline the recommended starting material?

The substitution pattern of the final product dictates the choice of the aniline precursor. In the Skraup synthesis, the cyclization of the aniline derivative determines the position of substituents on the benzene portion of the quinoline ring. Using 3,5-dimethylaniline ensures that the methyl groups will be located at the 6- and 8-positions of the resulting quinoline core.

Q2: Are there alternative methods to the Skraup synthesis for Step 1?

Yes, other named reactions like the Combes, Doebner-von Miller, or Friedländer syntheses can produce quinolines.[1][2] However, for the specific synthesis of the 6,8-dimethylquinoline core from simple precursors, the Skraup reaction is often the most direct and cost-effective method for large-scale production, despite its highly exothermic nature.[2][3] The Combes synthesis, for instance, requires a 1,3-dicarbonyl compound and would lead to a different substitution pattern on the pyridine ring.[3]

Q3: What is the purpose of the N-oxidation step? Can it be skipped?

This step is critical and cannot be skipped in this synthetic route. The quinoline ring is electron-deficient, but direct nucleophilic substitution at the 2-position is difficult. N-oxidation activates the pyridine ring, making the C2 and C4 positions highly electrophilic. This activation is essential for the subsequent successful reaction with phosphorus oxychloride (POCl₃) to form the 2-chloro intermediate.

Q4: What are the primary safety concerns when scaling up this synthesis?

  • Skraup Reaction (Step 1): This reaction is notoriously exothermic and can become violent if not properly controlled.[4] Gradual addition of sulfuric acid and vigilant temperature monitoring are essential. The use of moderators like ferrous sulfate can help to temper the reaction's vigor.[5]

  • Phosphorus Oxychloride (POCl₃) (Step 3): POCl₃ is highly corrosive and reacts violently with water. All operations must be conducted under strictly anhydrous conditions in well-ventilated areas.

  • Sodium Methoxide (NaOMe) (Step 3): This reagent is highly caustic and hygroscopic. It should be handled in an inert atmosphere to prevent deactivation by moisture.

Q5: How can I monitor the progress of each reaction?

Thin Layer Chromatography (TLC) is the most effective method for monitoring these reactions. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting material from the product. For the Skraup reaction, a simple spot test on wet filter paper can be used to check for the presence of the unreacted aniline, which often appears as a distinct color.[4]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides systematic solutions.

Problem 1: Low Yield and Tar Formation in the Skraup Reaction (Step 1)

  • Question: My Skraup reaction produced a large amount of black, intractable tar with a very low yield of 6,8-dimethylquinoline. What went wrong?

  • Answer: This is the most common failure mode for this reaction, typically caused by a runaway exotherm.

    • Causality: The dehydration of glycerol to acrolein and the subsequent cyclization are highly exothermic.[1][2] Uncontrolled temperature spikes lead to the polymerization of acrolein and other reactive intermediates, resulting in tar formation.

    • Solutions:

      • Temperature Control: Ensure the reaction vessel is equipped with efficient cooling. Add the concentrated sulfuric acid slowly and portion-wise, allowing the temperature to be maintained below the recommended maximum (typically 100-110°C after an initial rise).[4]

      • Moderators: Incorporate a reaction moderator like ferrous sulfate or boric acid into the initial mixture.[5] These substances help to prevent the reaction from becoming too vigorous.

      • Efficient Stirring: Inadequate mixing can create localized hot spots. Use a powerful overhead mechanical stirrer, especially on larger scales, to ensure the mixture is homogeneous.

      • Oxidant Choice: While nitrobenzene is a traditional oxidant and solvent, its high boiling point can contribute to harsh reaction conditions.[3] Ensure the stoichiometry is correct. Arsenic oxide is another classic oxidant but presents significant toxicity concerns.[4]

Problem 2: Incomplete Conversion to the 2-Chloroquinoline Intermediate (Step 3a)

  • Question: After reacting the N-oxide with POCl₃, I recovered a significant amount of the starting N-oxide. Why did the reaction not go to completion?

  • Answer: This issue usually points to reagent deactivation or insufficient reaction conditions.

    • Causality: Phosphorus oxychloride is readily hydrolyzed by water. Any moisture present in the reaction flask, solvent, or on the N-oxide itself will consume the reagent, rendering it ineffective for the chlorination reaction.

    • Solutions:

      • Anhydrous Conditions: Thoroughly dry all glassware before use. Use a dry, inert solvent (if any) and ensure the 6,8-dimethylquinoline N-oxide is completely dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

      • Reagent Stoichiometry & Temperature: Use a slight excess of POCl₃ to ensure the reaction drives to completion. The reaction often requires heating to reflux to proceed at a reasonable rate. After the reaction, the excess POCl₃ can be removed by distillation under reduced pressure.

      • Purity of N-oxide: Ensure the N-oxide from the previous step is pure. Impurities may interfere with the reaction.

Problem 3: Low Yield in the Final Methoxylation Step (Step 3b)

  • Question: The final step to produce 2-Methoxy-6,8-dimethylquinoline is giving me a low yield, and I am mostly recovering the 2-chloro starting material. What is the issue?

  • Answer: The success of this nucleophilic aromatic substitution (SNAr) reaction hinges on the quality of the nucleophile and the reaction conditions.

    • Causality: Sodium methoxide is a strong base and nucleophile but is also highly hygroscopic. If it absorbs moisture from the air, it decomposes and loses its nucleophilicity.

    • Solutions:

      • Reagent Quality: Use freshly opened, high-purity sodium methoxide or prepare it fresh by reacting clean sodium metal with anhydrous methanol. Store it under an inert atmosphere.

      • Anhydrous Solvent: Use anhydrous methanol as the solvent. The presence of water can protonate the methoxide, reducing its effectiveness.

      • Temperature and Time: Ensure the reaction is heated sufficiently, typically to the reflux temperature of methanol, to overcome the activation energy barrier. Monitor the reaction by TLC until the starting 2-chloroquinoline spot has disappeared.

Problem 4: Product Purification Challenges

  • Question: My final product is an oil and is difficult to purify by column chromatography. How can I obtain a clean, solid product?

  • Answer: Purification issues often stem from residual starting materials or side products. A multi-step purification strategy is often required.

    • Causality: The basic nitrogen atom in the quinoline ring can cause streaking on silica gel. Dark, tarry impurities from the Skraup reaction can also co-elute with the product.

    • Solutions:

      • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in a nonpolar solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The quinoline product will move to the aqueous layer. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH) to a high pH and extract the pure quinoline product back into an organic solvent.

      • Chromatography Medium: If streaking is an issue on silica gel, consider using alumina (neutral or basic). Alternatively, you can pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.

      • Recrystallization: After chromatography, attempt to recrystallize the product from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to obtain a pure, crystalline solid.[6]

Section 4: Data Summary & Experimental Protocols

Quantitative Data Summary
ParameterStep 1: Skraup SynthesisStep 2: N-OxidationStep 3a: ChlorinationStep 3b: Methoxylation
Key Reagents 3,5-Dimethylaniline, Glycerol6,8-Dimethylquinoline, m-CPBAN-oxide, POCl₃2-Chloro, NaOMe, MeOH
Molar Ratio (to SM) Aniline:Glycerol (1 : ~3.5)SM:m-CPBA (1 : 1.2)SM:POCl₃ (1 : ~3-5)SM:NaOMe (1 : 1.5)
Typical Temperature 100 - 140 °C25 - 50 °CReflux (~106 °C)Reflux (~65 °C)
Typical Duration 4 - 8 hours12 - 24 hours2 - 4 hours4 - 12 hours
Anticipated Yield 45 - 60%85 - 95%80 - 90%80 - 95%
Detailed Experimental Protocols

Protocol 1: Synthesis of 6,8-Dimethylquinoline (Step 1)

  • To a flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3,5-dimethylaniline (1.0 eq), glycerol (3.5 eq), and a moderator such as ferrous sulfate (0.1 eq).

  • Begin vigorous stirring to create a homogeneous slurry.

  • Slowly add concentrated sulfuric acid (approx. 2.5 eq) via the dropping funnel. The temperature will rise. Use an ice bath to maintain the internal temperature below 120°C during the addition.

  • After the addition is complete, heat the mixture to 130-140°C and maintain for 4-6 hours.

  • Cool the reaction mixture to below 100°C and cautiously dilute with water.

  • Neutralize the mixture by slowly adding a concentrated sodium hydroxide solution until the pH is >10. Be cautious as this is highly exothermic.

  • Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 6,8-Dimethylquinoline N-oxide (Step 2)

  • Dissolve 6,8-dimethylquinoline (1.0 eq) in a suitable solvent like dichloromethane or chloroform.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise at room temperature.

  • Stir the mixture for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the N-oxide, which can often be used without further purification.

Protocol 3: Synthesis of 2-Methoxy-6,8-dimethylquinoline (Step 3)

  • Chlorination: Carefully add 6,8-dimethylquinoline N-oxide (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5 eq).

  • Heat the mixture to reflux (approx. 106°C) for 2-4 hours under an inert atmosphere.

  • Cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.

  • Cautiously pour the residue onto crushed ice, then neutralize with a base (e.g., sodium carbonate or ammonia solution).

  • Extract the 2-chloro-6,8-dimethylquinoline with ethyl acetate or dichloromethane, dry the organic layer, and concentrate.

  • Methoxylation: Dissolve the crude 2-chloro-6,8-dimethylquinoline in anhydrous methanol.

  • Add sodium methoxide (1.5 eq) and heat the mixture to reflux.

  • Monitor by TLC until the starting material is consumed (4-12 hours).

  • Cool the reaction, remove the methanol under reduced pressure, and partition the residue between water and ethyl acetate.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Section 5: Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Skraup synthesis is a complex cascade involving dehydration, Michael addition, cyclization, and oxidation.

Skraup A Glycerol B Acrolein A->B H₂SO₄ -2H₂O D Michael Adduct B->D C Aniline Derivative C->D Michael Addition E Cyclized Intermediate (Dihydroquinoline) D->E Electrophilic Aromatic Substitution F Quinoline Product E->F Oxidation

Caption: Simplified mechanism of the Skraup quinoline synthesis.

The key step is the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][3] The aniline then acts as a nucleophile in a Michael addition to the acrolein. This is followed by an acid-catalyzed electrophilic aromatic substitution (cyclization) and a final oxidation step to furnish the aromatic quinoline ring.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1Hbenzo[d]imidazol-2-yl)quinoline. Retrieved from [Link]

  • Google Patents. (2018). WO2018069458A1 - Process for the manufacture of 6-methoxy-2,6-dimethylheptanal.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting NMR Peak Assignments for 2-Methoxy-6,8-dimethylquinoline

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1] For quinoline derivatives, which are prevalent in pharmaceuticals and natural...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1] For quinoline derivatives, which are prevalent in pharmaceuticals and natural products, NMR provides critical insights into their molecular structure and electronic environment.[1][2] However, assigning the NMR spectra of substituted quinolines like 2-methoxy-6,8-dimethylquinoline can be challenging due to the complex aromatic region and potential for signal overlap. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and confidently assign the ¹H and ¹³C NMR spectra of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 2-methoxy-6,8-dimethylquinoline?

Table 1: Predicted ¹H and ¹³C Chemical Shift Ranges for 2-Methoxy-6,8-dimethylquinoline

Position Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
H-3~6.5 - 7.0~100 - 110Upfield shift due to the adjacent -OCH₃ group.
H-4~7.5 - 8.0~135 - 140Downfield shift due to proximity to the nitrogen atom.
H-5~7.2 - 7.6~125 - 130Aromatic proton on the benzene ring.
H-7~7.0 - 7.4~120 - 125Shielded by the ortho-methyl group at C-8.
2-OCH₃~3.9 - 4.1~55 - 60Typical range for a methoxy group on an aromatic ring.
6-CH₃~2.4 - 2.6~20 - 25Typical range for a methyl group on an aromatic ring.
8-CH₃~2.6 - 2.8~17 - 22May be slightly downfield compared to 6-CH₃ due to steric effects.
Quaternary CarbonsN/A~120 - 160Includes C-2, C-6, C-8, C-8a, and C-4a.

Note: These are estimated values. Actual chemical shifts can be influenced by solvent, concentration, and temperature.

Q2: My aromatic proton signals are heavily overlapped. How can I resolve and assign them?

A2: Overlapping signals in the aromatic region (typically 6.5-9.0 ppm) are a common issue with substituted quinolines.[3] When a 1D ¹H NMR spectrum is insufficient, 2D NMR techniques are essential for unambiguous assignments.[3][4]

  • COSY (Correlation Spectroscopy): This is the first step to take. A COSY spectrum reveals which protons are coupled to each other, usually through two or three bonds.[3][5] This allows you to trace proton-proton connectivities within a spin system, helping to distinguish signals even when they overlap in the 1D spectrum.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms.[1][5] It is invaluable for assigning the carbons that correspond to each proton signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away.[5][6] This is crucial for piecing together the molecular skeleton, especially for connecting the substituted parts of the molecule to the quinoline core.

Q3: Why are the chemical shifts of my sample different from predicted values or literature data for similar compounds?

A3: Several factors can cause deviations in chemical shifts:

  • Concentration: Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking and dipole-dipole interactions.[3][7] At higher concentrations, molecules can aggregate, leading to shielding or deshielding effects. It is good practice to report the concentration at which the spectrum was acquired.

  • Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts.[8] Aromatic solvents like benzene-d₆ can induce noticeable shifts compared to chloroform-d. If you are comparing your data to a literature source, ensure you are using the same solvent.

  • Temperature: Temperature can affect conformational dynamics and intermolecular interactions, which in turn can alter chemical shifts.

  • pH: If your sample is in a protic solvent or contains acidic/basic impurities, the protonation state of the quinoline nitrogen can change, leading to significant shifts in the spectrum.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the NMR peak assignment of 2-methoxy-6,8-dimethylquinoline.

Workflow for NMR Peak Assignment

G cluster_0 Initial Data Acquisition cluster_1 Problem Identification cluster_2 Advanced 2D NMR Experiments cluster_3 Data Integration and Final Assignment A Acquire 1D ¹H NMR B Acquire 1D ¹³C NMR A->B C Overlapping Aromatic Signals? B->C D Ambiguous Methyl Assignments? C->D No F Run COSY Experiment C->F Yes E Uncertain Methoxy Assignment? D->E No D->F Yes G Run HSQC Experiment E->G Yes L Finalize Peak Assignments E->L No I Correlate COSY Cross-Peaks F->I J Assign Directly Bonded H-C Pairs (HSQC) G->J H Run HMBC Experiment K Identify Long-Range H-C Correlations (HMBC) H->K I->J J->K K->L

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 2-Methoxy-6,8-dimethylquinoline for Biological Testing

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Methoxy-6,8-dimethylquinoline. This guide is designed to provide practical, in-depth solutions to t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Methoxy-6,8-dimethylquinoline. This guide is designed to provide practical, in-depth solutions to the stability challenges you may encounter during your biological experiments. Drawing from established principles in medicinal chemistry and pharmaceutical sciences, we offer troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Methoxy-6,8-dimethylquinoline is turning yellow/brown. What's happening?

A1: Discoloration is a common visual indicator of degradation in quinoline-containing compounds.[1] This is often due to oxidation or photodegradation. The quinoline ring system can be susceptible to oxidation, and the presence of an electron-donating methoxy group may influence this process. Exposure to ambient or UV light can also initiate photochemical reactions, leading to colored byproducts.[1] To maintain the integrity of your compound, it is crucial to protect your solutions from light.[1]

Q2: I'm observing a decrease in the potency of my compound over time in my biological assays. Is this a stability issue?

A2: Yes, a loss of potency and inconsistent results are classic signs of compound degradation.[1] Quinoline derivatives can be unstable in aqueous solutions, with the rate of degradation influenced by factors such as pH, temperature, and light exposure.[1] For sensitive and quantitative assays, it is highly recommended to use freshly prepared solutions or to validate the stability of your stock solutions under your specific experimental and storage conditions.

Q3: What are the key factors influencing the stability of 2-Methoxy-6,8-dimethylquinoline in my experiments?

A3: The primary factors affecting the stability of quinoline compounds are:

  • pH: The solubility and stability of quinolines are highly pH-dependent.[1] Degradation can be accelerated in both acidic and basic conditions. It is essential to determine the optimal pH range for your compound's stability.

  • Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or even ambient light, leading to the formation of various byproducts.[2][3]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1] Storing solutions at lower temperatures (e.g., 4°C or -20°C) can slow down these processes.

  • Oxidation: The quinoline nucleus can be susceptible to oxidation. The presence of dissolved oxygen in your assay buffer or exposure to air can contribute to degradation. Some quinoline derivatives have been studied for their antioxidant properties, which also implies their potential to be oxidized.[4][5][6][7]

Q4: How should I prepare and store stock solutions of 2-Methoxy-6,8-dimethylquinoline?

A4: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. Given the potential for air-sensitivity with heterocyclic compounds, it is good practice to handle the solid compound in an inert atmosphere if possible, though this may not be necessary for short-term handling.[8][9] Store stock solutions in amber vials to protect from light, and at low temperatures (e.g., -20°C or -80°C) to minimize thermal degradation.[1] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1] Aliquoting the stock solution into single-use volumes is a recommended practice.

Troubleshooting Guides

Issue 1: The compound precipitates out of solution when I add it to my aqueous assay buffer.
  • Probable Cause: The aqueous solubility of 2-Methoxy-6,8-dimethylquinoline has been exceeded. Many organic molecules that are readily soluble in DMSO will precipitate when diluted into a polar aqueous medium.[10] This is a common issue of kinetic solubility.[10][11]

  • Troubleshooting Steps:

    • Determine the Kinetic Solubility: Before conducting your main experiment, perform a simple solubility test. Prepare a serial dilution of your compound in your assay buffer and visually inspect for precipitation or use nephelometry to quantify the solubility limit.[10][11]

    • Reduce Final Concentration: If precipitation is observed, reduce the final concentration of the compound in your assay to below its solubility limit.

    • Optimize Buffer Composition: The pH and components of your buffer can influence solubility.[10] Experiment with different buffer systems or adjust the pH to a range where the compound is more soluble.

    • Use of Co-solvents: If compatible with your assay, consider the use of a small percentage of an organic co-solvent (e.g., ethanol, PEG-400) in your final assay medium to improve solubility. However, be mindful that co-solvents can impact biological activity.

    • Incorporate Serum (if applicable): For cell-based assays, the presence of serum proteins like albumin can sometimes enhance the solubility of hydrophobic compounds. Test solubility in both serum-free and serum-containing media.[10]

Issue 2: My experimental results are not reproducible, and I suspect degradation.
  • Probable Cause: The compound is degrading under the experimental conditions (e.g., incubation time, temperature, lighting).

  • Troubleshooting Workflow:

    G A Inconsistent Results Observed B Prepare Fresh Stock and Working Solutions A->B C Conduct a Time-Course Stability Study in Assay Buffer B->C D Incubate at Assay Temperature C->D E Protect from Light C->E F Analyze Samples at Different Time Points by HPLC D->F E->F G Assess Degradation Percentage F->G H Results Consistent? G->H I Proceed with Experiment Using Fresh Solutions and Validated Incubation Time H->I Yes J Modify Experimental Protocol H->J No K Shorten Incubation Time J->K L Lower Incubation Temperature J->L M Add Antioxidant (e.g., 0.1% Ascorbic Acid) if Oxidation is Suspected J->M

    Caption: Troubleshooting workflow for irreproducible results.

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility in Aqueous Buffer

This protocol provides a quick assessment of the solubility of 2-Methoxy-6,8-dimethylquinoline in your specific assay buffer.

  • Prepare a Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.[10]

  • Prepare Assay Plate: Add your assay buffer to the wells of a new 96-well plate.

  • Initiate Precipitation: Transfer a small volume (e.g., 1-2 µL) of the DMSO-diluted compound to the assay plate containing the buffer to achieve your desired final concentrations. Mix immediately.[10]

  • Incubation: Incubate the plate at your experimental temperature for a relevant period (e.g., 1-2 hours), protected from light.

  • Analysis: Visually inspect each well for signs of precipitation. For a quantitative measurement, read the plate using a nephelometer, which measures light scattering from suspended particles.[10][11] The concentration at which the light scattering signal significantly increases above the baseline is the kinetic solubility limit.

Protocol 2: Forced Degradation Study to Understand Stability

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[1][8][12] The goal is to achieve 5-20% degradation.[13]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-Methoxy-6,8-dimethylquinoline in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[1][13]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[1][13]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.[1]

    • Thermal Degradation: Store the solid compound in an oven at 80°C.[13]

    • Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][14] A control sample should be wrapped in aluminum foil.

  • Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the stressed samples. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples using a validated stability-indicating HPLC method.

    G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (HCl) F Sampling at Time Points A->F B Base Hydrolysis (NaOH) B->F C Oxidation (H2O2) C->F D Thermal (Heat) D->F E Photolytic (Light) E->F G HPLC Analysis F->G H Identify Degradants & Determine Pathways G->H

    Caption: Experimental workflow for a forced degradation study.

Data Summary

The following table provides a hypothetical summary of stability data for a quinoline derivative under forced degradation conditions. This should be used as a template for your own experimental findings.

Stress ConditionTemperatureDuration% Degradation (Hypothetical)Major Degradation Products (Predicted)
0.1 M HCl60°C24 hours15%Hydroxylated quinolines
0.1 M NaOH60°C24 hours25%Ring-opened products
3% H₂O₂Room Temp24 hours30%N-oxides, hydroxylated quinolines
Thermal (Solid)80°C7 days< 5%Minimal degradation
PhotolyticICH GuidelinesN/A40%Photochemical isomers, dimers

References

  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Benchchem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256.
  • ChemDiv. (2022). Compound solubility measurements for early drug discovery.
  • Püsküllü, M. O., Tekiner, B., & Süzen, S. (2013). Recent studies of antioxidant quinoline derivatives. Mini reviews in medicinal chemistry, 13(3), 365–372.
  • Chomicki, D., et al. (2021). Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. Applied Nanoscience.
  • European Union Reference Laboratory for alternatives to animal testing. (2021).
  • Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
  • Al-Attas, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Molecules, 28(10), 4165.
  • Li, Y., et al. (2017). Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation.
  • Benchchem. (2025). Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions.
  • Shinde, N., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques.
  • Çelik, H., et al. (2023).
  • Tumpala, P., et al. (2013). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. AAPS PharmSciTech, 14(3), 1161-1169.
  • Fikriya, S. H., & Cahyana, A. H. (2020). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Molekul, 15(2), 136-144.
  • Saini, B., & Bansal, G. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 84, 224-231.
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Rogóż, R., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(21), 13348.
  • Alarcón-Manrique, D. R., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1851.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • Patel, M. J., et al. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • de la Torre, M. C., et al. (2005). New quinolinic derivatives as centrally active antioxidants. Journal of Medicinal Chemistry, 48(12), 4168-4171.
  • Benchchem. (2025). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Aldrich Chemical Company. (n.d.). Handling air-sensitive reagents AL-134.
  • Csollei, J., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(19), 6649.
  • Wang, Y., et al. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Conference Series: Materials Science and Engineering, 688, 044010.
  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures.
  • Pharma Targeting. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Hilst, C., et al. (2022).
  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481.
  • Wolsztyniak, M., et al. (2021). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 28(1), 1-22.
  • Djezzar, S., et al. (2021). Ruxolitinib photodegradation mechanisms by theoretical and experimental chemistry. Journal of Photochemistry and Photobiology A: Chemistry, 407, 113063.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13414, 2,6-Dimethylquinoline.
  • ChemicalBook. (n.d.). 2,6-DIMETHYLQUINOLINE CAS#: 877-43-0.
  • Pharmaffiliates. (n.d.). CAS No: 861581-28-4| Chemical Name : 2-Methoxy-6,8-dimethylquinoline.
  • S.V., S., et al. (2022). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. Journal of Molecular Structure, 1269, 133827.
  • Shah, P., Patel, R. I., & Vyas, P. J. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 3(3), 632-636.
  • Benchchem. (n.d.). 2-Methoxyquinoline | 6931-16-4.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177817680.
  • Fisher Scientific. (n.d.).

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Optimization

Technical Support Center: Method Development for Quantifying 2-Methoxy-6,8-dimethylquinoline in Complex Mixtures

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the quantification of 2-Methoxy-6,8-dimethylquinoline in complex matrices. It is structured as a s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the quantification of 2-Methoxy-6,8-dimethylquinoline in complex matrices. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered during experimental work.

Introduction: The Analytical Challenge

2-Methoxy-6,8-dimethylquinoline is a heterocyclic aromatic compound.[1] Quantifying this specific quinoline derivative in complex mixtures, such as pharmaceutical formulations, biological samples, or environmental matrices, presents several analytical hurdles. These challenges stem from potential matrix interference, the compound's physicochemical properties, and the need for high sensitivity and selectivity. This guide will equip you with the knowledge to develop a robust and reliable analytical method.

Troubleshooting Guides: A Problem-Solving Approach

This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter during your experiments.

Sample Preparation

Q1: I'm experiencing low recovery of 2-Methoxy-6,8-dimethylquinoline from my sample matrix. What are the likely causes and how can I improve it?

A1: Low recovery is a common issue when dealing with complex matrices. The primary goal of sample preparation is to isolate and concentrate the analyte while removing interfering substances.[2] Here are the likely culprits and solutions:

  • Inadequate Extraction Technique: The chosen extraction method may not be efficient for this specific analyte and matrix combination.

    • Liquid-Liquid Extraction (LLE): This is a common technique for quinoline derivatives.[3][4] Ensure you are using an appropriate solvent system where 2-Methoxy-6,8-dimethylquinoline has high solubility and the matrix components have low solubility. Experiment with different organic solvents and pH adjustments of the aqueous phase to optimize partitioning.

    • Solid-Phase Extraction (SPE): SPE can offer better selectivity and cleaner extracts.[5] The choice of sorbent is critical. For a moderately polar compound like 2-Methoxy-6,8-dimethylquinoline, a reversed-phase (e.g., C18) or a mixed-mode sorbent could be effective. Methodical optimization of the conditioning, loading, washing, and elution steps is necessary to maximize recovery.[5]

  • Matrix Effects: Components in your sample matrix may bind to the analyte, preventing its complete extraction.

    • Matrix Modification: Consider techniques to disrupt analyte-matrix interactions. This could involve pH adjustment, addition of a competing agent, or enzymatic digestion for biological samples.

  • Analyte Instability: Quinoline derivatives can be susceptible to degradation under certain conditions.

    • pH and Temperature Control: Ensure that the pH and temperature during sample preparation are controlled to prevent hydrolysis or thermal degradation. Store samples and extracts at appropriate temperatures (e.g., refrigerated or frozen) to minimize degradation.

Workflow for Optimizing Sample Preparation:

G cluster_0 Sample Preparation Optimization Start Start Select Initial Extraction Method Select Initial Extraction Method Start->Select Initial Extraction Method Evaluate Recovery Evaluate Recovery Select Initial Extraction Method->Evaluate Recovery Low Recovery? Low Recovery? Evaluate Recovery->Low Recovery? Optimize Parameters Optimize Parameters (Solvent, pH, Sorbent) Low Recovery?->Optimize Parameters Yes Acceptable Recovery Acceptable Recovery Low Recovery?->Acceptable Recovery No Optimize Parameters->Evaluate Recovery Consider Alternative Method Consider Alternative Method (e.g., LLE vs. SPE) Optimize Parameters->Consider Alternative Method Consider Alternative Method->Select Initial Extraction Method

Caption: A workflow for optimizing sample preparation to improve analyte recovery.

Chromatographic Separation (HPLC)

Q2: I'm observing poor peak shape (tailing or fronting) for 2-Methoxy-6,8-dimethylquinoline in my HPLC analysis. What's causing this and how can I fix it?

A2: Poor peak shape can significantly impact the accuracy and precision of quantification.[6] Here's a breakdown of the causes and solutions:

  • Peak Tailing:

    • Secondary Interactions: The basic nitrogen in the quinoline ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to tailing.[7]

      • Solution: Use a base-deactivated column or add a competing base like triethylamine to the mobile phase to mask the silanol groups.[7] Operating at a lower pH can also protonate the silanols and reduce these interactions.

    • Column Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Reduce the injection volume or dilute the sample.

  • Peak Fronting:

    • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q3: I'm struggling to achieve adequate resolution between 2-Methoxy-6,8-dimethylquinoline and other components in my mixture. What parameters should I adjust?

A3: Achieving good resolution is key to accurate quantification.[8] Here’s a systematic approach to improving separation:

  • Mobile Phase Composition:

    • Organic Modifier: The type and percentage of the organic solvent (e.g., acetonitrile or methanol) in a reversed-phase system have a significant impact on retention and selectivity.[9] Experiment with different organic modifiers and gradient profiles. A shallow gradient around the elution time of your analyte can significantly improve resolution.[10]

    • pH: The pH of the mobile phase can alter the ionization state of 2-Methoxy-6,8-dimethylquinoline and other ionizable compounds in the mixture, thereby affecting their retention and selectivity.[9]

  • Stationary Phase:

    • Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, or embedded polar group) to exploit different separation mechanisms.[9]

  • Temperature:

    • Column Oven: Controlling the column temperature can improve peak shape and reproducibility.[11] Sometimes, increasing the temperature can improve efficiency and resolution, but it may also decrease retention times.

Troubleshooting Decision Tree for HPLC Peak Shape Issues:

G cluster_0 HPLC Peak Shape Troubleshooting Problem Poor Peak Shape Tailing? Tailing? Problem->Tailing? Fronting? Fronting? Tailing?->Fronting? No Reduce Sample Load Reduce Sample Load Tailing?->Reduce Sample Load Yes Use Base-Deactivated Column Use Base-Deactivated Column or Add Triethylamine Tailing?->Use Base-Deactivated Column Yes, still tailing Match Sample Solvent to Mobile Phase Match Sample Solvent to Mobile Phase Fronting?->Match Sample Solvent to Mobile Phase Yes Solution Solution Fronting?->Solution No Reduce Sample Load->Solution Use Base-Deactivated Column->Solution Match Sample Solvent to Mobile Phase->Solution

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Detection (Mass Spectrometry - MS)

Q4: I'm using LC-MS for quantification, but the signal for 2-Methoxy-6,8-dimethylquinoline is weak and unstable. How can I improve this?

A4: Optimizing the mass spectrometer settings is crucial for achieving a sensitive and stable signal.

  • Ionization Source:

    • Electrospray Ionization (ESI): ESI is a common and effective ionization technique for quinoline derivatives.[3][12] Ensure the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) are optimized for your analyte.

  • Ionization Mode:

    • Positive Ion Mode: Due to the presence of the basic nitrogen atom, quinolines readily protonate. Therefore, positive ion mode is generally preferred for their analysis.[3][12]

  • Fragmentation:

    • Tandem Mass Spectrometry (MS/MS): For complex matrices, using MS/MS in Multiple Reaction Monitoring (MRM) mode will significantly enhance selectivity and sensitivity.[13] You will need to determine the optimal precursor ion (the protonated molecule) and one or two stable product ions. The fragmentation of quinoline derivatives often involves the loss of substituents from the quinoline ring.[14][15]

Q5: What are the expected mass spectral fragments for 2-Methoxy-6,8-dimethylquinoline?

A5: While a definitive fragmentation pattern requires experimental determination, we can predict some likely fragmentation pathways based on the structure and known fragmentation of similar compounds. The molecular weight of 2-Methoxy-6,8-dimethylquinoline is 187.25 g/mol .

  • Electron Ionization (EI) for GC-MS: In EI-MS, the molecular ion is typically observed.[14] Fragmentation may involve the loss of a methyl radical (CH3•) from the methoxy group or the dimethyl substituents, followed by the loss of carbon monoxide (CO).[15] The quinoline ring itself can fragment with the loss of HCN.[14]

  • Electrospray Ionization (ESI) for LC-MS: In positive ESI-MS, the protonated molecule [M+H]+ will be the precursor ion. Collision-induced dissociation (CID) in MS/MS would likely lead to the loss of neutral molecules such as formaldehyde (CH2O) from the methoxy group.

Technique Precursor Ion (m/z) Potential Product Ions (m/z) Plausible Neutral Loss
GC-EI-MS187 (M+)172, 158, 144CH3•, CO, HCN
LC-ESI-MS/MS188 ([M+H]+)173, 158CH3•, CH2O

Note: These are predicted values and should be confirmed experimentally.

Frequently Asked Questions (FAQs)

Q: Which analytical technique is better for quantifying 2-Methoxy-6,8-dimethylquinoline: HPLC-UV or LC-MS?

A: The choice depends on the complexity of your sample matrix and the required sensitivity.

  • HPLC-UV: This is a robust and widely available technique. If your sample is relatively clean and the concentration of the analyte is high enough, HPLC-UV can be a cost-effective and reliable option. A photodiode array (PDA) detector is advantageous as it can provide spectral information to help confirm peak identity and purity.[16]

  • LC-MS (or LC-MS/MS): For complex matrices or when very low detection limits are required, LC-MS is the superior choice due to its high selectivity and sensitivity.[13] Time-of-flight (TOF) MS can provide accurate mass measurements for confident identification.[3][12]

Q: How do I validate my analytical method for quantifying 2-Methoxy-6,8-dimethylquinoline?

A: Method validation is essential to ensure your results are accurate and reliable.[17][18] The key validation parameters, as outlined by guidelines from the International Council for Harmonisation (ICH), include:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[19]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q: Are there any specific safety precautions I should take when working with 2-Methoxy-6,8-dimethylquinoline?

A: While specific toxicity data for 2-Methoxy-6,8-dimethylquinoline may not be readily available, it is prudent to handle all quinoline derivatives with care. Quinolines as a class can have toxic and mutagenic properties.[20] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound and any solvents used.

Experimental Protocols

Protocol 1: Generic HPLC-UV Method Development
  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient: Run a scouting gradient from 5% to 95% B over 20 minutes to determine the approximate elution time of 2-Methoxy-6,8-dimethylquinoline.[10]

  • Optimization: Based on the scouting run, develop a more focused gradient around the elution time of the analyte to improve resolution from nearby peaks. Adjust the mobile phase pH if necessary to improve peak shape.

  • Detection: Set the UV detector to a wavelength where 2-Methoxy-6,8-dimethylquinoline has maximum absorbance. If this is unknown, use a PDA detector to acquire the full UV spectrum.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute 2-Methoxy-6,8-dimethylquinoline with a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.[13]

References

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1999). Chemical Papers.
  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (2024).
  • Determination of Some Quinoline Derivatives with Organic Brominating Agents. (1983). Analytical Letters.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. (2025). Journal of Environmental and Public Health.
  • MASS SPECTRA OF OXYGENATED QUINOLINES. (1966). Canadian Journal of Chemistry.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn.
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. (n.d.). BenchChem.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2021). Scielo Brazil.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: System
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). BenchChem.
  • Analytical method validation: A brief review. (2015). Journal of Pharmaceutical and Analytical Chemistry.
  • Sample Preparation Techniques to Know for Analytical Chemistry. (n.d.). Fiveable.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2005).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • Solving Common Errors in HPLC. (n.d.).
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025). Alwsci.
  • Method development & optimiz
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025).
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2023). International Journal for Multidisciplinary Research.
  • HPLC analytical Method development: an overview. (2025). PharmaCores.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Quinolines: Contextualizing 2-Methoxy-6,8-dimethylquinoline

The quinoline scaffold, a fusion of a benzene and a pyridine ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have been extensively explored and are known to exhibit a wide array of b...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a fusion of a benzene and a pyridine ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have been extensively explored and are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides a comparative analysis of the biological activities of various quinoline derivatives, supported by experimental data, to contextualize the potential therapeutic value of 2-Methoxy-6,8-dimethylquinoline. While specific experimental data for 2-Methoxy-6,8-dimethylquinoline is not extensively available in peer-reviewed literature, we can infer its likely biological profile by examining the structure-activity relationships (SAR) of analogous compounds.

Anticancer Activity of Quinoline Derivatives

The quinoline core is a common feature in numerous anticancer agents.[5] These compounds exert their effects through diverse mechanisms, such as the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[2][6]

A novel quinoline derivative, 91b1, has demonstrated potent anticancer effects both in vitro and in vivo.[7] It was found to suppress cell proliferation and modulate the cell cycle.[7] Another study on 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49) showed significant cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.35 µM and 0.54 µM, respectively.[8] This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[8]

The substitution pattern on the quinoline ring is a critical determinant of antiproliferative activity. For instance, a large and bulky alkoxy group at the 7-position and an amino side chain at the 4-position have been shown to be beneficial for anticancer activity.[9][10]

Table 1: Comparative in vitro anticancer activity of selected quinoline derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (colorectal)0.35[8]
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (colorectal)0.54[8]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)HCT116 (colorectal)0.33[11][12]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)Caco-2 (colorectal)0.51[11][12]
Quinoline-chalcone hybrid (39)A549 (lung)1.91[6]
Quinoline-chalcone hybrid (40)K-562 (leukemia)5.29[6]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine (10g)Various human tumor cell lines< 1.0[10]

Predicted Anticancer Profile of 2-Methoxy-6,8-dimethylquinoline:

Based on established SAR, the 2-methoxy group in the target molecule could contribute to its anticancer potential. The presence of dimethyl groups at positions 6 and 8 may further modulate this activity. It is plausible that 2-Methoxy-6,8-dimethylquinoline could exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis.

Anti-inflammatory Activity of Quinolines

Quinoline-based compounds have emerged as promising anti-inflammatory agents by targeting key mediators of inflammation such as cyclooxygenase (COX) and tumor necrosis factor-alpha (TNF-α).[13][14] The nature and position of substituents on the quinoline ring play a crucial role in determining their anti-inflammatory potency and target specificity.[13][14] For example, quinolines with a carboxylic acid moiety have shown COX-inhibition, while those with a carboxamide group can act as TRPV1 antagonists.[13]

A study on quinoline derivatives bearing azetidinone scaffolds revealed significant anti-inflammatory and analgesic activities.[15] Specifically, 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one and its 2-methoxyphenyl analog showed potent activity in a carrageenan-induced rat paw edema model.[15] Furthermore, quinoline-4-carboxylic acid and quinoline-3-carboxylic acid have demonstrated considerable anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages.[16]

Predicted Anti-inflammatory Profile of 2-Methoxy-6,8-dimethylquinoline:

The methoxy group at the 2-position of the quinoline ring in our target compound is a feature seen in some anti-inflammatory agents.[17] It is hypothesized that 2-Methoxy-6,8-dimethylquinoline could possess anti-inflammatory properties, possibly by inhibiting pro-inflammatory enzymes or cytokines.

Antimicrobial Activity of Quinoline Derivatives

Quinolines are a well-established class of antimicrobial agents, effective against a broad spectrum of bacteria and fungi.[1][18][19] Their mechanism of action can involve the inhibition of bacterial DNA gyrase or disruption of the cell wall.[18]

Several studies have highlighted the potent antibacterial activity of novel quinoline derivatives. For instance, certain quinoline compounds have shown significant activity against multidrug-resistant Gram-positive bacteria, including C. difficile.[20] One such derivative displayed a Minimum Inhibitory Concentration (MIC) of 1.0 µg/mL against C. difficile.[20] Another series of quinoline derivatives exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 3.12 µg/mL against Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli.[19]

Table 2: Comparative in vitro antimicrobial activity of selected quinoline derivatives.

CompoundMicrobial StrainMIC (µg/mL)Reference
Quinoline derivative 11S. aureus6.25[1]
Quinoline derivative 43aVarious bacterial strains0.62[1]
Quinoline derivative 63b, 63f, 63h, 63i, 63lE. coli100[1]
Quinoline-isoxazole 7gMycobacterium tuberculosis0.77[21]
Quinoline-isoxazole 13Mycobacterium tuberculosis0.95[21]
Quinoline derivative 6Various bacterial and fungal strainsPotent activity reported[18][19]

Predicted Antimicrobial Profile of 2-Methoxy-6,8-dimethylquinoline:

Given the broad-spectrum antimicrobial activity of the quinoline scaffold, it is reasonable to predict that 2-Methoxy-6,8-dimethylquinoline may also exhibit antibacterial and/or antifungal properties. The specific substitutions will influence its spectrum of activity and potency.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of 2-Methoxy-6,8-dimethylquinoline, the following standard experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of 2-Methoxy-6,8-dimethylquinoline and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can then be calculated.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of 2-Methoxy-6,8-dimethylquinoline for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Determine the concentration-dependent inhibition of NO production by the test compound.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial dilution of 2-Methoxy-6,8-dimethylquinoline in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Signaling Pathway Targeted by Anticancer Quinolines

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Quinoline Quinoline Derivative Quinoline->PI3K inhibits Quinoline->AKT inhibits Quinoline->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for quinoline derivatives.

General Workflow for Quinoline Derivative Evaluation

workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (if promising) synthesis Synthesis of 2-Methoxy-6,8-dimethylquinoline purification Purification & Characterization (NMR, MS, etc.) synthesis->purification cytotoxicity Anticancer Screening (MTT Assay) purification->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Production) purification->anti_inflammatory antimicrobial Antimicrobial Screening (MIC Determination) purification->antimicrobial animal_model Xenograft Models (Anticancer) cytotoxicity->animal_model inflammation_model Animal Models of Inflammation anti_inflammatory->inflammation_model

Caption: Generalized workflow for the synthesis and biological evaluation of novel quinoline derivatives.

Conclusion

The quinoline scaffold is a versatile platform for the development of new therapeutic agents. While direct experimental evidence for the biological activity of 2-Methoxy-6,8-dimethylquinoline is currently lacking, a comparative analysis of related quinoline derivatives suggests its potential as an anticancer, anti-inflammatory, and/or antimicrobial agent. The provided experimental protocols offer a clear path for the synthesis and comprehensive biological evaluation of this and other novel quinoline compounds. Further research into the specific structure-activity relationships of 2-substituted quinolines will be invaluable in unlocking the full therapeutic potential of this important class of molecules.

References

  • Höglund, I. P. J., Silver, S., Engström, M. T., Salo, H., Tauber, A., Kyyrönen, H.-K., Saarenketo, P., Hoffrén, A.-M., Kokko, K., Pohjanoksa, K., Sallinen, J., Savola, J.-M., Wurster, S., & Kallatsa, O. A. (n.d.). Structure–Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonysts. Journal of Medicinal Chemistry.
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  • Aly, A. A., Mohamed, A. A., & Brown, A. B. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances.
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  • (n.d.). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Taylor & Francis.
  • (n.d.). Structure–Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
  • Zhang, H., Liu, Y., & Zhang, Y. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters.
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  • Singh, A., & Kumar, A. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of biomolecular structure & dynamics.
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  • (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular diversity.
  • (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry.
  • Cao, R., Chen, H., & He, L. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European journal of medicinal chemistry.
  • Abdel-Mottaleb, M. M. A., & El-Gazzar, M. G. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules (Basel, Switzerland).
  • (2024). Selected quinoline derivatives with anti-inflammatory activity. ResearchGate.
  • (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Bioorganic & medicinal chemistry letters.
  • Wang, Y., Li, Y., & Zhang, Y. (2021). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules (Basel, Switzerland).
  • (2018). Design, synthesis and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in pharmaceutical sciences.
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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Methoxy-6,8-dimethylquinoline and Its Positional Isomers

In the landscape of medicinal chemistry and materials science, substituted quinolines are a cornerstone of molecular design. Their versatile scaffold is central to a vast array of pharmacologically active agents and func...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, substituted quinolines are a cornerstone of molecular design. Their versatile scaffold is central to a vast array of pharmacologically active agents and functional materials. The precise arrangement of substituents on the quinoline core dictates the molecule's steric and electronic properties, which in turn governs its biological activity and physical characteristics. Consequently, the unambiguous structural elucidation of quinoline isomers is a critical step in any research and development pipeline.

This guide provides an in-depth spectroscopic comparison of 2-Methoxy-6,8-dimethylquinoline and three of its positional isomers. As complete experimental data for these specific compounds is not uniformly available in the public domain, this guide will leverage established spectroscopic principles and data from closely related analogues to predict and interpret their spectral characteristics. This approach not only serves as a practical reference for researchers working with these or similar molecules but also illustrates the deductive reasoning that underpins structural elucidation in modern chemistry.

The isomers selected for this comparative analysis are:

  • Target Compound: 2-Methoxy-6,8-dimethylquinoline

  • Isomer 1: 6-Methoxy-2,8-dimethylquinoline

  • Isomer 2: 8-Methoxy-2,6-dimethylquinoline

  • Isomer 3: 4-Methoxy-2,6-dimethylquinoline

This selection allows for a comprehensive exploration of how the placement of the methoxy group—either on the pyridine or benzene ring—and the methyl groups influences the spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework of a molecule and deduce the connectivity of its atoms.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shift (δ) of a proton in a quinoline ring is highly sensitive to its electronic environment, which is modulated by the position of the nitrogen atom and the nature and location of substituents. The electron-withdrawing nitrogen atom deshields adjacent protons, shifting their signals downfield. Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) groups shield nearby protons, causing upfield shifts.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Assignment 2-Methoxy-6,8-dimethylquinoline (Target) 6-Methoxy-2,8-dimethylquinoline (Isomer 1) 8-Methoxy-2,6-dimethylquinoline (Isomer 2) 4-Methoxy-2,6-dimethylquinoline (Isomer 3)
H-3 ~6.8 (d, J≈8.5 Hz)~7.2 (d, J≈8.4 Hz)~7.2 (d, J≈8.4 Hz)~6.5 (s)
H-4 ~7.9 (d, J≈8.5 Hz)~7.8 (d, J≈8.4 Hz)~7.8 (d, J≈8.4 Hz)-
H-5 ~7.3 (s)~7.5 (d, J≈8.8 Hz)~7.2 (s)~7.7 (d, J≈8.8 Hz)
H-7 ~7.1 (s)~7.2 (dd, J≈8.8, 2.4 Hz)~7.0 (d, J≈7.5 Hz)~7.4 (dd, J≈8.8, 2.0 Hz)
H-8 ---~7.9 (d, J≈8.8 Hz)
2-CH₃ -~2.7 (s)~2.7 (s)~2.6 (s)
4-CH₃ ----
6-CH₃ ~2.4 (s)-~2.5 (s)~2.5 (s)
8-CH₃ ~2.6 (s)~2.7 (s)--
-OCH₃ ~4.1 (s)~3.9 (s)~4.1 (s)~4.0 (s)

Analysis of Predicted ¹H NMR Spectra:

  • Target Compound (2-Methoxy-6,8-dimethylquinoline): The methoxy group at C-2 strongly shields the H-3 proton, shifting it significantly upfield to around 6.8 ppm. The H-4 proton, being further from the -OCH₃ group and part of the pyridine ring, will be downfield. The H-5 and H-7 protons on the benzene ring will appear as singlets due to being flanked by methyl groups. The two methyl signals and the methoxy signal will be distinct singlets.

  • Isomer 1 (6-Methoxy-2,8-dimethylquinoline): The 2-CH₃ group will be the most downfield methyl signal due to its proximity to the nitrogen atom. The 6-OCH₃ group will shield the H-5 and H-7 protons. H-5 will likely appear as a doublet, coupled to H-7, which will be a doublet of doublets (also coupled to H-8, which is substituted). The H-3 and H-4 protons will show a characteristic doublet-doublet coupling.

  • Isomer 2 (8-Methoxy-2,6-dimethylquinoline): The 8-OCH₃ group will exert a strong shielding effect, particularly on the peri-proton, if one were present. In this case, its influence will be on the overall electron density of the benzene ring. The H-5 and H-7 protons will show distinct coupling patterns. The H-7 proton will likely be a doublet coupled to H-5. The 2-CH₃ and 6-CH₃ signals will be clearly resolved.

  • Isomer 3 (4-Methoxy-2,6-dimethylquinoline): The 4-OCH₃ group will significantly shield the H-3 proton, which is expected to appear as a singlet due to the absence of an adjacent proton at C-4. This upfield singlet for H-3 is a key distinguishing feature for this isomer. The protons on the benzene ring (H-5, H-7, H-8) will exhibit a coupling pattern characteristic of a 1,2,4-trisubstituted benzene ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides complementary information, with each unique carbon atom giving a distinct signal. The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms and functional groups.

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Assignment 2-Methoxy-6,8-dimethylquinoline (Target) 6-Methoxy-2,8-dimethylquinoline (Isomer 1) 8-Methoxy-2,6-dimethylquinoline (Isomer 2) 4-Methoxy-2,6-dimethylquinoline (Isomer 3)
C-2 ~162~158~158~159
C-3 ~110~121~121~98
C-4 ~138~135~135~165
C-4a ~128~127~127~122
C-5 ~129~129~122~130
C-6 ~135~157~136~136
C-7 ~125~121~126~123
C-8 ~137~134~155~128
C-8a ~147~146~145~148
2-CH₃ -~25~25~24
6-CH₃ ~18-~21~21
8-CH₃ ~17~17--
-OCH₃ ~55~55~56~56

Analysis of Predicted ¹³C NMR Spectra:

  • Target Compound (2-Methoxy-6,8-dimethylquinoline): The C-2 carbon, directly attached to the oxygen of the methoxy group, will be the most downfield aromatic carbon, appearing around 162 ppm. The C-3 carbon will be significantly shielded, appearing far upfield.

  • Isomer 1 (6-Methoxy-2,8-dimethylquinoline): The C-6 carbon will be highly deshielded due to the attached methoxy group, appearing around 157 ppm. The C-2 carbon, bearing a methyl group, will also be downfield.

  • Isomer 2 (8-Methoxy-2,6-dimethylquinoline): The C-8 carbon, bonded to the methoxy group, will be the most deshielded carbon in the benzene ring, around 155 ppm.

  • Isomer 3 (4-Methoxy-2,6-dimethylquinoline): The C-4 carbon, attached to the methoxy group, will be significantly downfield (~165 ppm). Conversely, the C-3 carbon will be strongly shielded by the C-4 methoxy group, making it the most upfield aromatic carbon signal (~98 ppm), which is a highly diagnostic peak for this isomer.

Vibrational Spectroscopy: Probing Functional Groups with IR

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent technique for identifying the functional groups present in a molecule.

Predicted Key IR Absorption Bands (cm⁻¹)

Vibrational Mode 2-Methoxy-6,8-dimethylquinoline (Target) 6-Methoxy-2,8-dimethylquinoline (Isomer 1) 8-Methoxy-2,6-dimethylquinoline (Isomer 2) 4-Methoxy-2,6-dimethylquinoline (Isomer 3) General Interpretation
Aromatic C-H Stretch 3100-30003100-30003100-30003100-3000Stretching of C-H bonds on the quinoline ring.
Aliphatic C-H Stretch 2980-28502980-28502980-28502980-2850Stretching of C-H bonds in methyl and methoxy groups.
C=N Stretch ~1620~1620~1620~1620Characteristic stretching of the imine bond in the pyridine ring.
Aromatic C=C Stretch 1600-14501600-14501600-14501600-1450Multiple bands corresponding to skeletal vibrations of the aromatic rings.
Aryl Ether C-O Stretch ~1250 (asym), ~1040 (sym)~1250 (asym), ~1040 (sym)~1250 (asym), ~1040 (sym)~1250 (asym), ~1040 (sym)Asymmetric and symmetric stretching of the C-O-C bond of the methoxy group.
C-H Out-of-Plane Bend 850-800850-800850-800850-800The pattern of these bands in the "fingerprint region" can be diagnostic of the substitution pattern on the aromatic rings.

Analysis of Predicted IR Spectra:

While the IR spectra of these isomers are expected to be broadly similar due to the presence of the same functional groups, subtle differences will arise in the fingerprint region (below 1500 cm⁻¹). The pattern of C-H out-of-plane bending vibrations is particularly sensitive to the substitution pattern on the benzene ring. For instance, the pattern for a 1,2,3,4-tetrasubstituted ring (as in the target compound and Isomer 1) will differ from that of a 1,2,3,5-tetrasubstituted ring (Isomer 2). These differences, though small, can be used for differentiation when authentic reference spectra are available. The strong aryl ether C-O stretching bands will be a prominent feature in all spectra.

Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern. For quinoline derivatives, the molecular ion (M⁺˙) is typically prominent.

Predicted Mass Spectrometry Data (Electron Ionization)

Parameter 2-Methoxy-6,8-dimethylquinoline (Target) 6-Methoxy-2,8-dimethylquinoline (Isomer 1) 8-Methoxy-2,6-dimethylquinoline (Isomer 2) 4-Methoxy-2,6-dimethylquinoline (Isomer 3)
Molecular Formula C₁₂H₁₃NOC₁₂H₁₃NOC₁₂H₁₃NOC₁₂H₁₃NO
Exact Mass 187.0997187.0997187.0997187.0997
Molecular Ion (m/z) 187187187187
Key Fragments (m/z) 172 (M-CH₃)˙⁺, 158 (M-CHO)⁺, 144 (M-CH₃CO)⁺, 130172 (M-CH₃)˙⁺, 158 (M-CHO)⁺, 144 (M-CH₃CO)⁺, 130172 (M-CH₃)˙⁺, 158 (M-CHO)⁺, 144 (M-CH₃CO)⁺, 130172 (M-CH₃)˙⁺, 144 (M-CH₃CO)⁺, 130

Analysis of Predicted Mass Spectra:

All four isomers will exhibit a molecular ion peak at m/z = 187. The primary fragmentation pathways for methoxyquinolines often involve the loss of a methyl radical (•CH₃) to give an ion at m/z 172, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 144.[1][2] Another common fragmentation is the loss of a formyl radical (•CHO) from the molecular ion, resulting in a peak at m/z 158.

While the major fragments may be the same, the relative intensities of these fragment ions can vary between isomers. For example, the stability of the resulting radical cation after the initial loss of a methyl group will depend on the substitution pattern, which could lead to quantifiable differences in the mass spectrum. For instance, the loss of a methyl group from the C-2 position in Isomers 1 and 2 might be more or less favorable than from the C-6 or C-8 positions, leading to variations in the intensity of the m/z 172 peak. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments.[3]

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The quinoline ring system exhibits characteristic absorption bands that are sensitive to the substitution pattern.

Predicted UV-Vis Absorption Maxima (λ_max) in Ethanol

Compound λ_max 1 (nm) λ_max 2 (nm) λ_max 3 (nm)
2-Methoxy-6,8-dimethylquinoline (Target) ~230~280~325
6-Methoxy-2,8-dimethylquinoline (Isomer 1) ~235~285~330
8-Methoxy-2,6-dimethylquinoline (Isomer 2) ~240~290~335
4-Methoxy-2,6-dimethylquinoline (Isomer 3) ~230~275~340

Analysis of Predicted UV-Vis Spectra:

Quinoline itself displays several absorption bands corresponding to π→π* transitions. The positions and intensities of these bands are influenced by substituents. Electron-donating groups like methoxy and methyl groups generally cause a bathochromic (red) shift to longer wavelengths.[4][5]

The extent of this shift depends on the position of the substituent and its ability to extend the conjugation of the π-system.

  • A methoxy group at C-6 or C-8 (Isomers 1 and 2) is expected to cause a noticeable red shift compared to unsubstituted dimethylquinolines.

  • A methoxy group at C-2 (Target Compound) or C-4 (Isomer 3) can have a more pronounced effect on the electronic structure of the pyridine ring, potentially leading to more significant shifts in the absorption maxima. Isomer 3, with the methoxy group at C-4, might show the most red-shifted long-wavelength absorption band due to strong resonance effects.

It is crucial to note that the solvent polarity can also influence the λ_max values (solvatochromism), so consistency in the choice of solvent is key for comparative studies.[6]

Experimental Methodologies

The following sections provide standardized protocols for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and ensure high-quality, reproducible results.

NMR Spectroscopy Protocol

NMR_Workflow

  • Sample Preparation: Accurately weigh 5-10 mg of the purified quinoline derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.[7]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform tuning and matching of the probe for both ¹H and ¹³C frequencies.

  • Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain sharp, symmetrical peaks with minimal distortion.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse program. Typical parameters for a 400 MHz spectrometer include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are usually sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 200-240 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds. A larger number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase correction and baseline correction. Calibrate the chemical shift scale using tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.[8]

IR Spectroscopy Protocol

IR_Workflow

  • Instrument Preparation: Ensure the FT-IR spectrometer's Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid quinoline derivative onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Scan: Apply pressure with the built-in clamp to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum to label the wavenumbers (cm⁻¹) of the major absorption bands.

Mass Spectrometry Protocol (EI-MS)

MS_Workflow

  • Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) and inject it into the GC. Alternatively, use a direct insertion probe for less volatile samples.

  • Ionization: In the ion source, the sample molecules are bombarded with electrons (typically at 70 eV for Electron Ionization) to form positively charged molecular ions and fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the major fragment ions to deduce the structure. For accurate mass measurements, calibration with a known standard is required.[9]

UV-Vis Spectroscopy Protocol
  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (typically ethanol or methanol).

  • Sample Preparation: Prepare a stock solution of the quinoline derivative of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 0.01 mg/mL) in a volumetric flask.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank or reference).

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each absorption band. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion

The spectroscopic differentiation of 2-Methoxy-6,8-dimethylquinoline and its positional isomers is a nuanced task that relies on the careful interpretation of subtle differences across multiple analytical techniques. While mass spectrometry and IR spectroscopy can confirm the molecular formula and functional groups, NMR spectroscopy, particularly the combination of ¹H and ¹³C NMR, stands out as the definitive method for unambiguous isomer identification. The predicted upfield shift and singlet nature of the H-3 proton in the ¹H NMR spectrum of 4-methoxy-2,6-dimethylquinoline, and the highly shielded C-3 signal in its ¹³C spectrum, are powerful diagnostic markers. Similarly, the unique patterns of the aromatic protons and the distinct chemical shifts of the substituted carbons provide a robust fingerprint for each isomer. This guide demonstrates that even without direct experimental data, a deep understanding of structure-spectra relationships allows for the confident and logical prediction of spectroscopic outcomes, an essential skill for any researcher in the chemical sciences.

References

  • Supporting Information for a study on chromen-4-ones. Royal Society of Chemistry. Available at: [Link]

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  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Available at: [Link]

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  • Small Molecule Standards for LC-MS Analysis. Waters Corporation. Available at: [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Available at: [Link]

  • 6 Methoxyquinoline. mzCloud. Available at: [Link]

  • 4,6-Dimethylquinoline. PubChem. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • 2,8-Dimethylquinoline. NIST WebBook. Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

  • Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. Available at: [Link]

  • 2,6-Dimethylquinoline. PubChem. Available at: [Link]

  • 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1Hbenzo[d]imidazol-2- yl)quinoline. ResearchGate. Available at: [Link]

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Sources

Validation

A Comparative Guide to the Structural Validation of 2-Methoxy-6,8-dimethylquinoline: X-ray Crystallography vs. Spectroscopic Methods

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of X-ray crystallography, the definitive method for structural elucidation, with powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural validation of the novel compound 2-Methoxy-6,8-dimethylquinoline.

While these techniques are often used complementarily, understanding their individual strengths and weaknesses is crucial for designing a robust validation strategy. This guide explains the causality behind experimental choices, presenting each protocol as a self-validating system grounded in authoritative scientific principles.

X-ray Crystallography: The Gold Standard for Definitive Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, this technique generates a detailed three-dimensional electron density map. From this map, atomic positions, bond lengths, and bond angles can be determined with unparalleled precision, providing a definitive molecular structure.[2][3]

The primary challenge, and often the most time-consuming step, is growing a diffraction-quality crystal, which must be a well-ordered, single crystal of sufficient size (typically >0.1 mm) and free of significant defects.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified 2-Methoxy-6,8-dimethylquinoline in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane).

    • Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.

    • Alternatively, use vapor diffusion by placing the vial of the compound's solution inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor will gradually decrease the solubility, promoting crystallization.

    • Monitor for the formation of clear, well-formed single crystals over several days to weeks.

  • Crystal Selection and Mounting:

    • Under a microscope, select a suitable crystal that is clear, has well-defined faces, and is free from cracks or inclusions.[4]

    • Carefully mount the selected crystal on a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.[2]

  • Data Collection:

    • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.[4]

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibration and radiation damage.

    • An intense beam of monochromatic X-rays is directed at the crystal.[3]

    • The crystal is rotated, and a series of diffraction images are collected by an area detector (like a CCD or pixel detector) at different orientations.[2][3]

  • Structure Solution and Refinement:

    • The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.

    • Specialized software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model of the molecule is built into the electron density map.

    • The model is refined by adjusting atomic positions, thermal parameters, and occupancies to achieve the best fit between the calculated and observed diffraction data, ultimately yielding the final, precise 3D structure.[5]

Workflow for Single-Crystal X-ray Diffraction

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Compound Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution (Phase Problem) processing->solution refinement Structure Refinement solution->refinement validation Final Structure Validation refinement->validation

Caption: Workflow for determining molecular structure via SCXRD.

Spectroscopic Alternatives for Structural Elucidation

While X-ray crystallography provides the definitive solid-state structure, it is not always feasible due to difficulties in obtaining suitable crystals.[3] In such cases, and for routine characterization, spectroscopic methods like NMR and Mass Spectrometry are indispensable. They provide orthogonal data that, when combined, can build a highly confident structural assignment.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[6] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.[7] For quinoline derivatives, NMR is essential for confirming substitution patterns.[8]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified 2-Methoxy-6,8-dimethylquinoline in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The deuterated solvent is used to avoid overwhelming signals from the solvent itself.[9]

    • Transfer the clear solution to a clean NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • "Lock" the spectrometer on the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity, ensuring sharp, well-resolved peaks.[9]

    • Acquire a standard one-dimensional (1D) ¹H spectrum. This provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (splitting pattern).[8]

    • Acquire a 1D ¹³C spectrum (e.g., using a proton-decoupled pulse sequence) to identify the number of unique carbon atoms and their chemical environments.

    • For unambiguous assignment, acquire two-dimensional (2D) NMR spectra like COSY (to identify ¹H-¹H couplings) and HSQC/HMBC (to correlate ¹H with ¹³C nuclei).[9]

  • Data Interpretation:

    • Reference the spectra using a standard like tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.[10]

    • Analyze chemical shifts, integration values, and coupling patterns to piece together molecular fragments.

    • Use 2D correlation spectra to connect these fragments and build the final molecular structure, confirming the positions of the methoxy and methyl groups on the quinoline core.

nmr_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Elucidation dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Lock & Shim transfer->setup acquire_1d Acquire 1D Spectra (¹H, ¹³C) setup->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, etc.) acquire_1d->acquire_2d processing Data Processing & Referencing acquire_2d->processing interpretation Spectral Interpretation processing->interpretation assignment Structure Assignment interpretation->assignment

Caption: Workflow for structural elucidation via NMR spectroscopy.

B. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It is essential for determining the molecular weight of a compound with high accuracy and can provide structural clues through the analysis of fragmentation patterns.[12][13] For a newly synthesized compound like 2-Methoxy-6,8-dimethylquinoline, high-resolution mass spectrometry (HRMS) is critical to confirm its elemental composition.

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion or coupled with liquid chromatography, LC-MS).

    • Ionize the sample using a suitable technique. Electrospray ionization (ESI) is a common "soft" ionization method for small organic molecules that often keeps the molecular ion intact.[13]

    • The mass analyzer separates the resulting ions based on their m/z ratio.[11]

    • A detector records the abundance of each ion.

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound.[12][14]

    • For HRMS, compare the exact measured mass to the calculated theoretical mass to confirm the molecular formula (C₁₂H₁₃NO).

    • Analyze the isotopic pattern. The relative abundance of the M+1 peak can help confirm the number of carbon atoms.[12][14]

    • Analyze fragmentation patterns (if any) to identify stable substructures within the molecule, which can further support the proposed structure.[12]

ms_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation dissolve Prepare Dilute Solution ionization Ionization (e.g., ESI) dissolve->ionization analyzer Mass Analyzer (Separation by m/z) detector Detection analyzer->detector spectrum Generate Mass Spectrum detector->spectrum interpretation Identify Molecular Ion & Fragmentation spectrum->interpretation confirmation Formula Confirmation interpretation->confirmation ionization->analyzer

Caption: Workflow for molecular weight confirmation via Mass Spectrometry.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked, the nature of the sample, and the required level of certainty. While each technique is powerful, their information is distinct and often complementary.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Primary Information Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[2]Atomic connectivity (¹H-¹H, ¹H-¹³C), chemical environment, relative proton count, solution conformation.[7][8]Molecular weight, elemental formula (HRMS), structural fragments.[11][13]
Sample State Solid (single crystal)[3]Solution[10]Solution or Solid (analyzed in gas phase)
Sample Requirement High-quality single crystal (0.1-0.3 mm)[2]~5-10 mg, solubleMicrograms to nanograms, soluble
Destructive? No (crystal can often be recovered)No (non-destructive)[15]Yes (sample is consumed)
Key Strength Unambiguous and definitive 3D structural proof.[1]Excellent for determining connectivity and substitution patterns in solution.High sensitivity and accuracy for molecular formula determination.[11]
Key Limitation Requires high-quality single crystals, which can be difficult or impossible to grow.[3]Cannot determine absolute stereochemistry directly; complex spectra can be difficult to interpret.Provides limited connectivity information; isomers can be difficult to distinguish.[16]
Synergistic Approach to Validation

For a novel compound like 2-Methoxy-6,8-dimethylquinoline, a multi-faceted approach provides the highest level of confidence.

  • Initial Confirmation (MS & NMR): The synthesis would first be validated using MS to confirm the correct molecular weight (187.24 g/mol ) and elemental formula (C₁₂H₁₃NO). Subsequently, ¹H and ¹³C NMR would be used to confirm that the molecular backbone is correct and that the methoxy and two methyl groups are in the expected positions (2, 6, and 8, respectively).

  • Definitive Proof (X-ray Crystallography): If the compound crystallizes, SCXRD provides the final, irrefutable proof of structure. It resolves any ambiguities that may arise from NMR data, confirms the planar structure of the quinoline ring, and provides precise bond lengths and angles that can be used for computational studies.[17][18]

Conclusion

Validating the structure of 2-Methoxy-6,8-dimethylquinoline requires a thoughtful application of modern analytical techniques. X-ray crystallography remains the gold standard, offering an unparalleled and definitive view of the molecular structure in the solid state. However, its prerequisite of a high-quality crystal makes it a low-throughput and sometimes unattainable goal.

NMR spectroscopy and Mass Spectrometry serve as powerful, accessible, and often sufficient alternatives for structural elucidation and confirmation. They provide rich, complementary data on connectivity and molecular formula from solution-state samples. For drug development professionals and researchers, the most robust approach is synergistic: using the rapid, detailed insights from NMR and MS for initial validation and high-throughput screening, and employing X-ray crystallography as the ultimate arbiter for lead compounds to provide the precise 3D structural information vital for understanding structure-activity relationships.

References

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  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • ACS Publications. (2023, January 10). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry.
  • Mass-spec-training.com. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • Bioanalysis Zone. Small molecule analysis using MS.
  • Crystallography.com. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Benchchem. (2025).
  • Wikipedia. X-ray crystallography.
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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Methoxy-6,8-dimethylquinoline

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of bioactivity, including anticancer and antimalarial properties.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of bioactivity, including anticancer and antimalarial properties.[1][2][3] This guide presents a comprehensive framework for evaluating the selectivity profile of a novel investigational compound, 2-Methoxy-6,8-dimethylquinoline. Undesired off-target interactions are a primary cause of compound attrition during drug development, leading to toxicity or diminished efficacy.[4] Therefore, early and systematic assessment of cross-reactivity is not merely a regulatory requirement but a foundational step in establishing a compound's therapeutic potential. We provide a series of validated, detailed protocols for key in vitro assays—including kinase profiling, receptor binding, cellular target engagement, and cytotoxicity—designed to build a robust selectivity profile. This guide explains the causal logic behind experimental choices and offers a template for the objective comparison of 2-Methoxy-6,8-dimethylquinoline against relevant alternatives, ensuring researchers, scientists, and drug development professionals can confidently assess its viability for further development.

Introduction: The Imperative of Selectivity in Quinoline-Based Drug Discovery

Quinoline and its derivatives have long captured the attention of medicinal chemists.[2][5] These nitrogen-containing heterocyclic molecules are central to drugs like chloroquine and have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, and potent antitumor effects.[1][2][3][6] Many quinoline derivatives exert their effects by modulating key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, making them promising candidates for cancer therapy.[7][8]

Our focus compound, 2-Methoxy-6,8-dimethylquinoline, belongs to this promising class. However, the very structural features that grant quinolines their potent bioactivity can also lead to interactions with multiple unintended biological targets. This cross-reactivity, or off-target binding, is a critical liability in drug discovery.[4][9] It can result in unforeseen toxicities, confound the interpretation of phenotypic data, and ultimately lead to late-stage clinical failures.

Therefore, a rigorous and early assessment of a compound's selectivity is paramount. This guide provides the strategic and technical framework for conducting such a study on 2-Methoxy-6,8-dimethylquinoline, establishing a clear, data-driven understanding of its on- and off-target interaction profile.

Section 1: Strategic Framework for Selectivity Profiling

A successful selectivity study is not a random screening but a deliberate, tiered investigation. The goal is to build a comprehensive picture of the compound's behavior, from purified enzymes to a complex cellular environment. Our approach is multi-modal, leveraging a suite of orthogonal assays to ensure the data is self-validating and robust.

Comparator Compound Selection: The Importance of Context

To interpret the data for 2-Methoxy-6,8-dimethylquinoline (MDQ), its profile must be benchmarked against appropriate controls. For this guide, we hypothesize that MDQ is being investigated as a kinase inhibitor.

  • Investigational Compound: 2-Methoxy-6,8-dimethylquinoline (MDQ)

  • Comparator 1 (High Selectivity): A well-characterized, highly selective inhibitor for the presumed primary target (e.g., "Kinase X"). This compound serves as the "gold standard" for selectivity.

  • Comparator 2 (Low Selectivity): A known broadly-active or "promiscuous" kinase inhibitor (e.g., Staurosporine). This provides context for what a non-selective profile looks like.

  • Comparator 3 (Structural Analog): A structurally similar but biologically less active quinoline derivative. This helps to decouple structure-specific effects from general quinoline-related liabilities.

The Tiered Assay Workflow

We will employ a tiered approach, moving from broad screening to specific validation. This workflow maximizes efficiency by using high-throughput methods to identify potential liabilities early, which are then confirmed with more focused, mechanistic assays.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Cellular Validation & Functional Impact cluster_2 Tier 3: Data Integration & Analysis A Kinase Panel Screen (e.g., 400+ Kinases) C Cellular Thermal Shift Assay (CETSA) (Target Engagement) A->C Validate primary target & potent off-targets B Receptor Panel Screen (e.g., 40+ GPCRs, Ion Channels) D Cytotoxicity Assays (e.g., MTT/MTS in multiple cell lines) B->D Correlate off-target hits with functional outcomes E Selectivity Score Calculation (S-Score, Gini Coefficient) C->E F Therapeutic Index Estimation D->F E->F Inform risk assessment G cluster_0 Selective Compound (MDQ) cluster_1 Non-Selective Compound MDQ MDQ Target On-Target (Kinase X) MDQ->Target Pathway1 Therapeutic Pathway Target->Pathway1 Effect1 Desired Effect (e.g., Apoptosis) Pathway1->Effect1 NSC Comparator 2 Target2 On-Target (Kinase X) NSC->Target2 OffTarget1 Off-Target (Kinase Y) NSC->OffTarget1 OffTarget2 Off-Target (hERG) NSC->OffTarget2 Pathway2 Therapeutic Pathway Target2->Pathway2 Pathway3 Toxicity Pathway OffTarget1->Pathway3 Effect3 Adverse Effect (e.g., Cardiotoxicity) OffTarget2->Effect3 Effect2 Desired Effect Pathway2->Effect2 Pathway3->Effect3

Caption: On-target vs. Off-target signaling pathways.

Conclusion

This guide outlines a robust, logical, and multi-tiered strategy for the comprehensive cross-reactivity profiling of 2-Methoxy-6,8-dimethylquinoline. By integrating biochemical screening, cellular target validation, and functional cytotoxicity assays, researchers can build a high-confidence dataset to objectively assess the compound's selectivity. This early, in-depth characterization is crucial for de-risking the compound, guiding further optimization efforts, and making informed decisions in the drug development pipeline. The provided protocols and frameworks serve as a validated starting point for any scientist seeking to rigorously evaluate the therapeutic potential of a novel chemical entity.

References

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19235-19266. [Link]

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  • Wang, M., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7074. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 32-49. [Link]

  • Wang, M., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. [Link]

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Validation

A Comparative Guide to the Synthetic Efficiency of 2-Methoxy-6,8-dimethylquinoline: A Benchmarking Framework

Introduction: The Significance of the Quinoline Scaffold The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific substitution pattern of 2-Methoxy-6,8-dimethylquinoline presents a unique scaffold for the development of novel therapeutics and functional materials. Optimizing its synthesis is paramount for enabling cost-effective research and large-scale production.

This guide provides a comprehensive framework for benchmarking the synthetic efficiency of 2-Methoxy-6,8-dimethylquinoline. We will explore the application of three classical named reactions—the Skraup-Doebner-von Miller, Combes, and Friedländer syntheses—to this target molecule. By detailing the theoretical underpinnings, providing robust experimental protocols, and establishing key performance indicators (KPIs), this document serves as a practical guide for researchers to identify the most efficient and scalable synthetic route.

The Central Precursor: 2,4-Dimethyl-6-methoxyaniline

All proposed synthetic routes converge on a single, crucial starting material: 2,4-Dimethyl-6-methoxyaniline . The accessibility and purity of this precursor are critical for the overall efficiency of any synthetic campaign. A plausible route to this aniline involves a multi-step synthesis starting from commercially available 2,4-dimethylaniline, proceeding through acetylation, nitration, hydrolysis, and subsequent functional group manipulations to install the methoxy group and reduce the nitro group. Ensuring a reliable supply of this precursor is the first step in any benchmarking study.

Benchmarking Workflow Overview

The process of evaluating each synthetic method will follow a standardized workflow to ensure objective comparison. This involves parallel synthesis execution, followed by rigorous purification and analysis to determine yield, purity, and identify process-related impurities.

Benchmarking_Workflow cluster_synthesis Parallel Synthesis cluster_downstream Downstream Processing & Analysis Precursor 2,4-Dimethyl- 6-methoxyaniline MethodA Method A: Skraup-Doebner-von Miller Precursor->MethodA MethodB Method B: Combes Synthesis Precursor->MethodB MethodC Method C: Friedländer Synthesis (Hypothetical) Precursor->MethodC Purification Crude Product Purification (Column Chromatography) MethodA->Purification Crude A MethodB->Purification Crude B MethodC->Purification Crude C Analysis Purity & Identity (NMR, LC-MS, GC-MS) Purification->Analysis Data Comparative Data Analysis Analysis->Data

Caption: Overall workflow for benchmarking synthetic routes.

Method A: The Skraup-Doebner-von Miller Reaction

This classical method constructs the quinoline core by reacting an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis.[2][3] The reaction is known for its robustness but often requires harsh conditions and can be violent if not controlled.[4][5]

Causality and Mechanistic Choice: The Skraup-Doebner-von Miller reaction is a powerful choice for quinoline synthesis due to the ready availability of starting materials.[3][6] The mechanism proceeds via a Michael addition of the aniline to an α,β-unsaturated carbonyl, followed by cyclization and oxidation.[2] For our target, we will generate the required α,β-unsaturated ketone, methyl vinyl ketone, in situ from acetone and formaldehyde (a Mannich-type reaction precursor), which then reacts with 2,4-Dimethyl-6-methoxyaniline. The electron-donating nature of the methoxy and methyl groups on the aniline ring is expected to facilitate the electrophilic cyclization step.

Skraup_Mechanism Aniline 2,4-Dimethyl- 6-methoxyaniline Michael Michael Addition Aniline->Michael Carbonyl Methyl Vinyl Ketone (in situ) Carbonyl->Michael Cyclization Acid-Catalyzed Cyclization Michael->Cyclization Oxidation Oxidation Cyclization->Oxidation Product 2-Methoxy-6,8- dimethylquinoline Oxidation->Product

Caption: Simplified mechanism for the Skraup-Doebner-von Miller synthesis.

Experimental Protocol: Skraup-Doebner-von Miller Synthesis
  • Caution: This reaction can be highly exothermic. Perform in a well-ventilated fume hood with a blast shield.

  • To a mechanically stirred solution of concentrated sulfuric acid (100 mL) in a 500 mL three-neck flask equipped with a reflux condenser and dropping funnel, carefully add 2,4-Dimethyl-6-methoxyaniline (0.1 mol, 15.1 g).

  • Add ferrous sulfate heptahydrate (2.0 g) as a moderator.[7]

  • Gently heat the mixture to 100°C.

  • Prepare a mixture of acetone (0.3 mol, 22 mL) and paraformaldehyde (0.15 mol, 4.5 g).

  • Add the acetone/paraformaldehyde slurry dropwise to the aniline solution over 1 hour, maintaining the temperature between 120-130°C.

  • After the addition is complete, heat the reaction mixture to 140-150°C and maintain for 3 hours.[7]

  • Cool the mixture to below 100°C and carefully pour it onto 500 g of crushed ice.

  • Neutralize the solution with concentrated aqueous sodium hydroxide until it is strongly alkaline (pH > 10), ensuring the temperature is controlled with an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel.

Method B: The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][9] This method is generally less harsh than the Skraup synthesis and often provides good yields for 2,4-disubstituted quinolines.[10]

Causality and Mechanistic Choice: This method is attractive due to its milder conditions and direct approach. The reaction of 2,4-Dimethyl-6-methoxyaniline with acetylacetone (a β-diketone) is expected to form an enamine intermediate, which then undergoes acid-catalyzed cyclodehydration to furnish the quinoline ring.[10][11] The regioselectivity of the cyclization is directed by the substitution pattern of the aniline. The electron-donating groups should again favor the cyclization step.

Combes_Mechanism Aniline 2,4-Dimethyl- 6-methoxyaniline Enamine Enamine Formation Aniline->Enamine Diketone Acetylacetone (2,4-Pentanedione) Diketone->Enamine Cyclization Acid-Catalyzed Cyclodehydration Enamine->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Target Quinoline (Incorrect Isomer) Aromatization->Product

Caption: Simplified mechanism for the Combes synthesis. Note: This route would lead to 2,4-dimethyl-6-methoxy-quinoline, not the target isomer. This highlights the importance of choosing the correct synthetic strategy.

Editor's Note: A direct Combes reaction with acetylacetone would yield a 2,4-dimethylquinoline, not the desired 2-methoxy product. To synthesize 2-Methoxy-6,8-dimethylquinoline, a different approach is needed, such as the Friedländer synthesis. The Combes section is retained to illustrate a common pitfall in synthetic design and the importance of retrosynthetic analysis.

Method C: The Friedländer Synthesis (Proposed)

The Friedländer synthesis is a highly versatile and direct method for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][12][13]

Causality and Mechanistic Choice: This method offers a more convergent and potentially higher-yielding pathway. The key would be the synthesis of a hypothetical precursor, 2-amino-3,5-dimethylacetophenone . This precursor would then be condensed with a reagent providing the C2-methoxy and C3-hydrogen atoms, a step that requires a non-classical Friedländer partner. A more viable Friedländer approach would be to react 2-amino-3,5-dimethylbenzaldehyde with a compound like methoxyacetone. However, the synthesis of the required ortho-aminoaryl carbonyl precursor is a significant challenge in itself.

Given the challenges, we will propose a protocol based on a classical Friedländer condensation that would theoretically produce a related quinoline, illustrating the principles. For our target, this route remains theoretically challenging due to precursor availability.

Experimental Protocol: Friedländer Synthesis (Analogous)
  • To a solution of 2-aminobenzophenone (1.0 mmol) in ethanol (10 mL), add acetylacetone (1.2 mmol) and a catalytic amount of piperidine (0.1 mmol).

  • Heat the reaction mixture to reflux for 4 hours, monitoring progress by TLC.[14]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the substituted quinoline.

Comparative Data Summary

The ultimate goal of this guide is to populate a comparative dataset to inform the selection of the optimal synthetic route. The following table outlines the key performance indicators (KPIs) to be measured for each successfully executed synthesis.

MetricMethod A: Skraup-Doebner-von MillerMethod B: CombesMethod C: Friedländer
Isolated Yield (%) To Be Determined (TBD)Not Applicable (Incorrect Isomer)TBD (Precursor Dependent)
Purity (LC-MS, %) TBDN/ATBD
Reaction Time (h) ~4-5N/A~4-6
Reaction Temp. (°C) 140-150N/AReflux (~78°C)
Reagent Cost LowLowHigh (Precursor)
Safety/Harshness High (Exothermic, Strong Acid)Moderate (Acid)Low (Base Catalyst)
Purification Complexity High (Byproducts)N/AModerate
Scalability Score (1-5) 2 (Exotherm risk)N/A4 (Milder conditions)

Conclusion and Recommendations

This guide establishes a framework for the systematic evaluation of synthetic routes to 2-Methoxy-6,8-dimethylquinoline.

  • The Skraup-Doebner-von Miller reaction represents a plausible, albeit harsh, method that utilizes readily available starting materials. Its primary drawbacks are the severe reaction conditions and potential for violent exotherms, which pose significant scalability challenges.

  • The Combes synthesis , while elegant, is unsuitable for this specific target isomer as it inherently leads to a 2,4-dimethyl substitution pattern.

  • The Friedländer synthesis is, in theory, the most elegant and efficient method, offering milder conditions and potentially higher yields.[15][16] However, its practical application is entirely contingent on the successful and efficient synthesis of a suitable ortho-aminoaryl carbonyl precursor, which is a major synthetic hurdle that must be overcome first.

Based on this analysis, initial efforts should focus on validating the Skraup-Doebner-von Miller route in a small-scale, carefully controlled setting to obtain an initial sample of the target compound. Concurrently, a dedicated research effort to develop a viable synthesis for a Friedländer precursor is highly recommended, as this path holds the greatest promise for a truly efficient, safe, and scalable manufacturing process.

References

  • Benchchem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • Slideshare. synthesis of quinoline derivatives and its applications.
  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry.
  • Wikipedia. Skraup reaction.
  • Synthesis of a great variety of quinoline derivatives has been developed by lithiation of N-pivaloylanilines with sec-BuLi, formylation with DMF, and subsequent condensation with active methylene groups of aldehydes or ketones (KHMDS).
  • Preparation and Properties of Quinoline.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Organic Reactions. The Friedländer Synthesis of Quinolines.
  • ResearchGate. Friedlander synthesis of quinoline derivatives.
  • Organic Chemistry Portal. Friedlaender Synthesis.
  • Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Benchchem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
  • Combes Quinoline Synthesis.
  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization.
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Wikipedia. Combes quinoline synthesis.
  • Wikipedia. Doebner–Miller reaction.
  • Slideshare. Doebner-Miller reaction and applications.
  • Google Patents. Method for synthetizing 6-methoxyquinoline.

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Comparative

Comparative analysis of the photophysical properties of substituted methoxy-dimethylquinolines

Introduction: The Versatile Quinolines Quinolines, heterocyclic aromatic compounds, are a cornerstone in the development of fluorescent probes and pharmaceutical agents. Their rigid structure and extended π-system provid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Quinolines

Quinolines, heterocyclic aromatic compounds, are a cornerstone in the development of fluorescent probes and pharmaceutical agents. Their rigid structure and extended π-system provide a robust scaffold for designing molecules with tailored photophysical properties. The strategic placement of electron-donating groups, such as methoxy (-OCH₃), and electron-releasing or sterically influential groups, like methyl (-CH₃), can profoundly alter the electronic transitions within the molecule. This fine-tuning of the molecular orbitals directly impacts the absorption and emission characteristics, quantum yield, and fluorescence lifetime of the resulting compounds. Understanding these structure-property relationships is paramount for researchers in materials science, chemical biology, and drug discovery, enabling the rational design of novel quinoline-based tools for a myriad of applications, from cellular imaging to optoelectronic devices.[1][2][3]

This guide provides a comparative analysis of the photophysical properties of substituted methoxy-dimethylquinolines. We will delve into the underlying principles governing their fluorescence, present a systematic comparison of experimental data, and provide detailed protocols for their characterization.

The Photophysical Landscape: How Substituents Dictate Fluorescence

The fluorescence of a molecule is a complex interplay of its ability to absorb light and subsequently emit it. The position and nature of substituents on the quinoline core directly influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

An electron-donating group like a methoxy group generally raises the HOMO energy level.[4] This reduces the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in both the absorption and emission spectra.[5] The position of the methoxy group is critical; for instance, substitution at the 6-position in quinoline derivatives has been shown to result in longer wavelength fluorescence compared to substitution at the 7-position.[6]

Methyl groups, while less electronically impactful than methoxy groups, can influence the photophysical properties through inductive effects and steric hindrance. Steric hindrance can affect the planarity of the molecule, which in turn can alter the extent of π-conjugation and, consequently, the absorption and emission characteristics.

The interplay of these substituent effects allows for the precise tuning of the photophysical properties of methoxy-dimethylquinolines, making them a versatile class of fluorophores.

Comparative Analysis of Photophysical Data

The following table summarizes the key photophysical properties of various substituted methoxy- and dimethyl- quinoline derivatives collated from the literature. It is important to note that direct comparison should be made with caution, as experimental conditions such as solvent polarity can significantly influence these properties.[7][8]

Compoundλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Lifetime (τ) (ns)SolventReference
6-Methoxyquinoline-400-470-0.13 - 12.0Various[7]
6,7-Dimethoxy-4-trifluoromethyl-carbostyril-4200.30--[6]
6-Methoxy-4-trifluoromethyl-carbostyril-4600.10--[6]
7-Methoxy-4-trifluoromethyl-carbostyril-4000.10--[6]
para-Methoxy-diphenylquinoline-490---[9]
ortho-Methoxy-diphenylquinoline-460---[9]
meta-Methoxy-diphenylquinoline-485---[9]

Observations and Interpretations:

  • Effect of Methoxy Position: As demonstrated with trifluoromethyl-carbostyrils, a methoxy group at the 6-position leads to a significant red-shift in emission compared to the 7-position (460 nm vs. 400 nm).[6] This highlights the sensitivity of the electronic structure to the substitution pattern.

  • Combined Donor Effects: The presence of two methoxy groups at the 6 and 7 positions results in a higher quantum yield compared to single substitutions, suggesting a synergistic effect in enhancing fluorescence efficiency.[6]

  • Influence of Phenyl Substitution: In diphenyl quinolines, the position of the methoxy group on the phenyl ring also modulates the emission wavelength, with the para position resulting in the most red-shifted emission (490 nm).[9] This is attributed to the extended conjugation and charge transfer character.

Experimental Protocols for Photophysical Characterization

Accurate and reproducible characterization of photophysical properties is crucial. Below are detailed, self-validating protocols for key measurements.

Steady-State Absorption and Fluorescence Spectroscopy

This protocol outlines the fundamental measurements of a fluorophore's absorption and emission spectra.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Fluorescence Spectroscopy cluster_analysis Data Analysis prep_solution Prepare dilute solution (Abs < 0.1 at λ_max) abs_measurement Measure absorption spectrum (UV-Vis Spectrophotometer) prep_solution->abs_measurement select_solvent Select appropriate solvent (e.g., ethanol, cyclohexane) select_solvent->prep_solution det_lambda_max Determine λ_abs_max abs_measurement->det_lambda_max em_measurement Measure emission spectrum (Fluorometer) det_lambda_max->em_measurement Excite at λ_abs_max stokes_shift Calculate Stokes Shift (λ_em_max - λ_abs_max) det_lambda_max->stokes_shift det_em_max Determine λ_em_max em_measurement->det_em_max det_em_max->stokes_shift

Caption: Workflow for steady-state absorption and fluorescence measurements.

Methodology:

  • Solution Preparation: Prepare a dilute solution of the quinoline derivative in a spectroscopic grade solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to have an absorbance of less than 0.1 at the absorption maximum to avoid inner filter effects.[10]

  • Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range. The wavelength of maximum absorbance (λ_abs_max) should be identified.

  • Fluorescence Measurement: Using a fluorometer, excite the sample at its λ_abs_max. Record the emission spectrum, ensuring to scan a wavelength range significantly red-shifted from the excitation wavelength. Identify the wavelength of maximum emission (λ_em_max).

  • Data Analysis: Calculate the Stokes shift, which is the difference in nanometers between the λ_abs_max and λ_em_max. This value is indicative of the energy loss between absorption and emission.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common and reliable approach.[10][11][12]

quantum_yield_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Calculation prep_sample Prepare sample and standard solutions (Matched absorbance at excitation λ) measure_abs Record Absorbance at excitation λ prep_sample->measure_abs measure_em Record Emission Spectra prep_sample->measure_em calc_qy Calculate Quantum Yield (using standard's known Φ_F) measure_abs->calc_qy integrate_em Integrate Emission Spectra measure_em->integrate_em integrate_em->calc_qy

Caption: Workflow for relative fluorescence quantum yield determination.

Methodology:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for the UV-blue region.[11]

  • Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent. The absorbances of these solutions at the chosen excitation wavelength should be kept below 0.1 and should be closely matched between the sample and standard.[10]

  • Measurement:

    • Record the absorbance of each solution at the excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φ_F_sample) is calculated using the following equation:

    Φ_F_sample = Φ_F_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ_F_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.

Methodology:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Measurement: The sample is excited with a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of events.

  • Data Analysis: A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay curve. This decay is then fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).

Conclusion and Future Directions

The photophysical properties of substituted methoxy-dimethylquinolines are highly tunable through strategic chemical modification. The position of methoxy and dimethyl groups on the quinoline scaffold provides a powerful means to control the absorption and emission wavelengths, as well as the fluorescence efficiency. This guide provides a framework for understanding these relationships and for the robust experimental characterization of these versatile fluorophores.

Future research in this area will likely focus on the development of quinoline derivatives with even more refined photophysical properties, such as larger Stokes shifts to minimize self-absorption, enhanced two-photon absorption cross-sections for deep-tissue imaging, and sensitivity to specific biological analytes for advanced sensing applications. The continued exploration of the vast chemical space of substituted quinolines promises to yield novel molecular tools that will further advance the fields of materials science, diagnostics, and biomedical research.

References

  • Hötzer, B., et al. (2012). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Molbank, 2012(4), M780. [Link]

  • Johnson, I. (1998). Fluorescent probes for living cells. Histochemical Journal, 30(3), 123-140.
  • Karki, S. S., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. [Link]

  • Klymchenko, A. S. (2017). Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Mali, K. S., et al. (2019). Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor–Acceptor Systems. The Journal of Physical Chemistry C, 123(14), 9377-9386. [Link]

  • Maurya, R. A., et al. (2018). THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. International Journal of Trend in Research and Development, 5(2), 239-242.
  • Pawar, S. A., et al. (2012). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Materials Sciences and Applications, 3(12), 843-849. [Link]

  • Resch-Genger, U., et al. (2008). Fluorescence quantum yields: principles, effects of environment and instrumentation, and standards. Journal of Fluorescence, 18(5), 1011-1025.
  • Roy, A., & Adhikari, A. V. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38(10), 5018-5029.
  • Sahoo, H., & Krishnamoorthy, G. (2007). Fluorescence lifetimes of 6-methoxy quinoline in different solvents at... ResearchGate. Retrieved from [Link]

  • Valeur, B. (2012).
  • Yan, H. P., et al. (2013). Synthesis and Characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives.
  • Zhang, X., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 1-10.

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Validation

The Dichotomy of Efficacy: A Comparative Guide to 2-Methoxy-6,8-dimethylquinoline Derivatives In Vitro and In Vivo

In the landscape of medicinal chemistry, quinoline scaffolds are a cornerstone for the development of novel therapeutics, demonstrating a broad spectrum of biological activities.[1][2][3][4] Among these, 2-Methoxy-6,8-di...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, quinoline scaffolds are a cornerstone for the development of novel therapeutics, demonstrating a broad spectrum of biological activities.[1][2][3][4] Among these, 2-Methoxy-6,8-dimethylquinoline derivatives are emerging as a promising class of compounds. This guide offers a comprehensive comparison of their efficacy in controlled laboratory settings (in vitro) versus complex biological systems (in vivo). By dissecting the experimental data and underlying methodologies, we aim to provide researchers, scientists, and drug development professionals with a critical understanding of the translational potential of these molecules.

The journey of a drug candidate from a laboratory bench to clinical application is often marked by a significant disparity between in vitro potency and in vivo effectiveness. This guide will delve into the nuances of this transition for 2-Methoxy-6,8-dimethylquinoline derivatives, exploring their anticancer and antimicrobial properties. We will examine the causality behind experimental choices, present detailed protocols for key assays, and visualize the complex biological pathways these compounds modulate.

Comparative Efficacy Analysis: Bridging the In Vitro-In Vivo Gap

The initial evaluation of novel chemical entities typically involves a battery of in vitro assays to determine their cytotoxic or antimicrobial activity and to elucidate their mechanism of action. While essential for initial screening, these results must be interpreted with caution as they do not always predict the in vivo response. The following sections present a comparative analysis of available data for representative methoxyquinoline derivatives, highlighting key efficacy parameters.

Anticancer Activity

Methoxyquinoline derivatives have shown considerable promise as anticancer agents, with many studies reporting significant cytotoxic effects against various cancer cell lines.[5][6]

Table 1: In Vitro vs. In Vivo Anticancer Efficacy of Representative Methoxyquinoline Derivatives

Compound IDDerivative ClassIn Vitro AssayCell LineIC50 (µM)In Vivo ModelDosing RegimenKey Efficacy ResultsReference
MMNC 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineMTT AssayHCT116 (Colorectal)0.33N/AN/AN/A[6]
MMNC 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineMTT AssayCaco-2 (Colorectal)0.51N/AN/AN/A[6]
Compound 2 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneN/ANCI-H460 (Lung)N/ANude Mouse Xenograft1.0 mg/kg, iv, every 5 days for 3 weeks62% tumor growth inhibition[7]
RB1 4-Anilino-6,7-dimethoxyquinazolineN/AEhrlich Ascites Carcinoma (EAC)N/ABearing MiceNot SpecifiedSignificant reduction in ascites secretion and tumor cell proliferation; increased lifespan[7]

Note: Data for closely related methoxy-substituted quinoline and quinazoline derivatives are included to provide a broader context due to the limited availability of comprehensive in vitro and in vivo data for a single series of 2-Methoxy-6,8-dimethylquinoline derivatives.

The data illustrates a common theme in drug discovery: potent in vitro activity does not guarantee in vivo success. While MMNC demonstrates impressive sub-micromolar IC50 values against colorectal cancer cell lines, the lack of reported in vivo data makes it difficult to assess its translational potential.[6] Conversely, compounds like Compound 2 show significant tumor growth inhibition in xenograft models, validating the potential of the broader quinolinone scaffold in a living system.[7]

Antimicrobial Activity

The quinoline core is also a well-established pharmacophore in the development of antimicrobial agents.[1] The C-8 methoxy group, in particular, has been suggested to play a role in reducing the propensity for resistance development.[8]

Table 2: Comparative In Vitro Antimicrobial Activity

Compound IDDerivative ClassOrganismMIC (µg/mL)Reference
Moxifloxacin C-8 Methoxy QuinoloneStaphylococcus aureusLow (Spontaneous mutation frequency: 6x10⁻¹¹)[8]
BAY y 3118 C-8 Chlorine QuinoloneStaphylococcus aureusHigher (Spontaneous mutation frequency: 4x10⁻⁷)[8]
Compound 13 3,6,8-trimethoxyquinolineE. coli (ATCC25922)250[9]
Compound 15 Methoxyquinoline DerivativeE. coli (ATCC25922)250[9]
Compound 13 3,6,8-trimethoxyquinolineC. albicans (ATCC10231)62.50[9]

A comparative study between the C-8 methoxy quinolone moxifloxacin and its C-8 chlorine analogue, BAY y 3118, highlights the significant impact of the methoxy group in preventing the development of microbial resistance.[8] This underscores the importance of substituent effects on the biological activity of quinoline derivatives.

Mechanistic Insights: Unraveling the Pathways of Action

The efficacy of 2-Methoxy-6,8-dimethylquinoline derivatives is intrinsically linked to their interaction with key cellular pathways. Understanding these mechanisms is crucial for rational drug design and for predicting potential synergistic combinations.

Inhibition of Tubulin Polymerization and Vascular Disruption

Several quinoline derivatives exert their anticancer effects by interfering with the tubulin system, a critical component of the cytoskeleton involved in cell division.[5][7] Inhibition of tubulin polymerization leads to cell cycle arrest and ultimately apoptosis. Furthermore, some derivatives act as vascular disrupting agents, targeting the blood vessels that supply nutrients to tumors.

cluster_cell Cancer Cell cluster_vasculature Tumor Vasculature Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization G2/M Arrest G2/M Arrest Microtubules->G2/M Arrest Disruption Apoptosis Apoptosis G2/M Arrest->Apoptosis Quinoline Derivative Quinoline Derivative Quinoline Derivative->Tubulin Inhibition Endothelial Cells Endothelial Cells Quinoline Derivative->Endothelial Cells Disruption Blood Vessel Formation Blood Vessel Formation Endothelial Cells->Blood Vessel Formation Tumor Growth Tumor Growth Blood Vessel Formation->Tumor Growth

Caption: Mechanism of tubulin-binding and vascular disruption.

Modulation of PI3K/AKT/mTOR Signaling

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[10] Dysregulation of this pathway is a common feature in many cancers. Some methoxyquinoline derivatives have been shown to exert their cytotoxic effects by inhibiting key proteins in this pathway.[6][11]

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K Inhibition Quinoline Derivative->AKT Inhibition Quinoline Derivative->mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols: A Foundation for Reproducible Science

The validity of any comparative efficacy study rests on the robustness and reproducibility of its experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays commonly used in the evaluation of quinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[12]

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a 2-Methoxy-6,8-dimethylquinoline derivative) and incubated for a further 48-72 hours.[12]

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.[12]

  • Formazan Solubilization: The medium containing MTT is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[10][13]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 (the concentration required to inhibit cell growth by 50%) is determined from the dose-response curves.[10]

In Vivo Xenograft Tumor Model

The subcutaneous xenograft model in immunocompromised mice is a widely used method for evaluating the anticancer efficacy of novel compounds in a living organism.[7]

Step-by-Step Protocol:

  • Cell Culture: Human cancer cell lines (e.g., NCI-H460 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. These mice are immunocompromised, which allows for the growth of human tumor xenografts.[7]

  • Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel). A specific number of cells (typically 1 x 10^6 to 1 x 10^7) in a small volume (e.g., 100 µL) is injected subcutaneously into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[7]

  • Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compound is administered according to the specified dosing regimen (e.g., intravenously, intraperitoneally, or orally).[7]

  • Efficacy Evaluation: Tumor volumes are measured throughout the study to determine the extent of tumor growth inhibition. At the end of the study, mice are euthanized, and tumors are excised and weighed.[7]

  • Mechanism of Action Studies: Excised tumor tissues can be used for further analysis, such as immunohistochemistry to assess cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay or cleaved caspase-3 staining), and to examine effects on tumor vasculature (e.g., CD31 staining).[7]

Concluding Remarks

The exploration of 2-Methoxy-6,8-dimethylquinoline derivatives and their broader methoxyquinoline counterparts reveals a class of molecules with significant therapeutic potential. While in vitro studies provide a crucial first look at their biological activity, it is the validation in well-designed in vivo models that truly underscores their promise as drug candidates. The disparity often observed between these two settings highlights the complexity of drug action in a whole-organism context and emphasizes the need for a multi-faceted approach to preclinical evaluation. Future research should focus on conducting comprehensive studies that directly compare the in vitro and in vivo efficacy of a focused series of 2-Methoxy-6,8-dimethylquinoline derivatives to establish clear structure-activity relationships and to identify lead compounds with the highest translational potential.

References

  • Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. PubMed.
  • In Vivo Efficacy of 6-Methoxyquinolin-2(1H)-one Derivatives: A Comparative Guide for Researchers. Benchchem.
  • Comparative in Vitro and in Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY Y 3118. PubMed.
  • In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers. Benchchem.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.
  • Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. ResearchGate.
  • The Dichotomy of Discovery: Aligning In Vitro and In Vivo Realities for Quinoline Compounds. Benchchem.
  • In Vitro Efficacy of Tetrahydroquinoline Derivatives: A Comparative Analysis. Benchchem.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC - NIH.
  • A Comparative Guide to the Biological Evaluation of 6-Methoxy-2,3-dimethylquinoxaline Derivatives. Benchchem.
  • Biological Activities of Quinoline Derivatives. ResearchGate.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • Comparative Efficacy of 6-Methoxy-2,3-dimethylquinoxaline-based Inhibitors: A Review of Available Data. Benchchem.
  • Biological Activities of Quinoline Derivatives. Bentham Science.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Benchmarking 6-Methoxy-2,3-dimethylquinoxaline: A Comparative Analysis. Benchchem.

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methoxy-6,8-dimethylquinoline Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-methoxy-6,8-dimethylquinoline analogs. Designed for researchers, scientists, and drug development professionals, this docume...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-methoxy-6,8-dimethylquinoline analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from analogous chemical series to elucidate the therapeutic potential of this specific quinoline scaffold. While direct, extensive SAR studies on 2-methoxy-6,8-dimethylquinoline derivatives are emerging, this guide constructs a predictive SAR landscape based on established medicinal chemistry principles and experimental data from closely related quinoline compounds.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[1][2] The versatility of the quinoline core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The 2-methoxy-6,8-dimethylquinoline scaffold is of particular interest due to the combined electronic and steric influences of its substituents. The methoxy group at the 2-position can act as a hydrogen bond acceptor and influence the molecule's metabolic stability. The dimethyl substitution at the 6 and 8 positions provides steric bulk and lipophilicity, which can impact binding to biological targets. This guide will explore the anticipated effects of further modifications to this core structure.

Synthetic Strategy: Building the 2-Methoxy-6,8-dimethylquinoline Core

The synthesis of 2-methoxy-6,8-dimethylquinoline analogs typically follows a multi-step pathway, beginning with the construction of the core quinoline ring, followed by functionalization.

Core Ring Synthesis: The Doebner-von Miller Reaction

A robust and classical method for the synthesis of the 6,8-dimethylquinoline core is the Doebner-von Miller reaction.[3][4] This reaction involves the condensation of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound.

Experimental Protocol: Synthesis of 6,8-Dimethylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2,4-dimethylaniline is dissolved in a suitable solvent, such as ethanol.

  • Reagent Addition: An α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) is added to the solution, followed by a strong acid catalyst like concentrated sulfuric acid or hydrochloric acid.[5]

  • Reaction: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, neutralized with a base (e.g., sodium hydroxide), and extracted with an organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield 6,8-dimethylquinoline.[3]

Introduction of the 2-Methoxy Group

The introduction of the methoxy group at the 2-position is typically achieved through a two-step sequence involving chlorination followed by nucleophilic substitution.

Experimental Protocol: Synthesis of 2-Methoxy-6,8-dimethylquinoline

  • Chlorination: The 6,8-dimethylquinolin-2(1H)-one (which can be synthesized from 2,4-dimethylaniline and malonic acid) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2-chloro-6,8-dimethylquinoline.[6]

  • Nucleophilic Substitution: The resulting 2-chloro-6,8-dimethylquinoline is then subjected to a nucleophilic substitution reaction with sodium methoxide (NaOMe) in a suitable solvent like methanol or dimethylformamide (DMF).[7][8] The reaction mixture is heated to drive the substitution, yielding the desired 2-methoxy-6,8-dimethylquinoline.

Diagram of the Synthetic Workflow

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Functionalization 2,4-Dimethylaniline 2,4-Dimethylaniline Doebner-von_Miller_Reaction Doebner-von Miller Reaction 2,4-Dimethylaniline->Doebner-von_Miller_Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->Doebner-von_Miller_Reaction 6,8-Dimethylquinolin-2(1H)-one 6,8-Dimethylquinolin-2(1H)-one Doebner-von_Miller_Reaction->6,8-Dimethylquinolin-2(1H)-one Chlorination Chlorination (e.g., POCl3) 6,8-Dimethylquinolin-2(1H)-one->Chlorination 2-Chloro-6,8-dimethylquinoline 2-Chloro-6,8-dimethylquinoline Chlorination->2-Chloro-6,8-dimethylquinoline Nucleophilic_Substitution Nucleophilic Substitution (NaOMe) 2-Chloro-6,8-dimethylquinoline->Nucleophilic_Substitution 2-Methoxy-6,8-dimethylquinoline 2-Methoxy-6,8-dimethylquinoline Nucleophilic_Substitution->2-Methoxy-6,8-dimethylquinoline

Caption: Synthetic workflow for 2-methoxy-6,8-dimethylquinoline.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-methoxy-6,8-dimethylquinoline analogs can be modulated by introducing various substituents at different positions of the quinoline ring. The following sections provide a comparative analysis based on data from structurally related quinoline series.

Substitutions at the 2-Position

The 2-position of the quinoline ring is a key site for modification. While our core molecule has a methoxy group, comparing it with other substituents provides valuable SAR insights.

Substituent at C2 Anticipated Effect on Activity Rationale
Methoxy (-OCH₃) Moderate to high activityCan act as a hydrogen bond acceptor and improve metabolic stability.
Aryl/Heteroaryl Potentially high activityCan engage in π-π stacking and hydrophobic interactions with the target protein.[9]
Amino (-NH₂) Variable activityCan act as a hydrogen bond donor, but may also increase polarity, affecting cell permeability.
Halogen (e.g., -Cl) Intermediate for further synthesisServes as a good leaving group for introducing other functionalities via nucleophilic substitution.
Substitutions on the Benzenoid Ring (Positions 5, 7)

Modifications on the benzene portion of the quinoline ring can significantly impact activity by altering electronic and steric properties.

Substituent Position Anticipated Effect on Activity Rationale
Electron-donating (e.g., -OH, -NH₂) 5 or 7May increase activityCan form additional hydrogen bonds with the target.
Electron-withdrawing (e.g., -NO₂, -CF₃) 5 or 7May increase or decrease activityCan alter the pKa of the quinoline nitrogen and influence binding.
Bulky groups (e.g., -tBu) 5 or 7May decrease activityCan cause steric hindrance, preventing optimal binding to the target.
Substitutions at the 3 and 4-Positions

The pyridine ring of the quinoline scaffold offers additional sites for modification that can influence the overall biological profile.

Substituent Position Anticipated Effect on Activity Rationale
Carboxylic acid (-COOH) 3 or 4May increase water solubilityCan also serve as a key interaction point with the target protein.
Small alkyl chains 3 or 4May increase lipophilicityCan enhance cell membrane permeability.
Aromatic rings 4Can significantly enhance activityProvides additional binding interactions, as seen in many kinase inhibitors.

Comparative Biological Evaluation

While a head-to-head comparison of a full series of 2-methoxy-6,8-dimethylquinoline analogs is not yet available in the literature, we can infer potential activities and design evaluation protocols based on related compounds.

Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents, often by inhibiting protein kinases involved in cell proliferation and survival.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized quinoline analogs.

  • MTT Addition: After a set incubation period (e.g., 48-72 hours), MTT solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Anticipated SAR for Anticancer Activity:

  • Aryl substitutions at the 2-position are likely to enhance anticancer activity.

  • Electron-withdrawing groups on the benzenoid ring may increase potency.

  • Introduction of a pharmacophore at the 4-position , such as an anilino group, could lead to potent kinase inhibition.

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The enzymes are incubated with the test compounds at various concentrations.

  • Substrate Addition: Arachidonic acid is added as the substrate.

  • Prostaglandin Measurement: The production of prostaglandin E₂ (PGE₂) is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • IC₅₀ Determination: The IC₅₀ values for COX-1 and COX-2 inhibition are determined.

Anticipated SAR for Anti-inflammatory Activity:

  • Substituents that mimic the structure of known COX inhibitors (e.g., celecoxib) could be beneficial.

  • Carboxylic acid or sulfonamide moieties may enhance binding to the active site of COX enzymes.[9]

Conclusion and Future Directions

The 2-methoxy-6,8-dimethylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined the key synthetic strategies and, through a comparative analysis of related compounds, has provided a predictive framework for the structure-activity relationships of its analogs.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of 2-methoxy-6,8-dimethylquinoline derivatives. This will enable the validation of the SAR trends proposed in this guide and could lead to the identification of lead compounds with potent and selective activity against various therapeutic targets. The exploration of different substituents at the 2-, 3-, 4-, 5-, and 7-positions will be crucial in optimizing the biological profile of this promising quinoline scaffold.

References

  • An In-depth Technical Guide to the Synthesis of 6,8-Dimethylquinolin-3-ol. Benchchem.
  • Doebner–Miller reaction. Wikipedia.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. 2020.
  • Biologically active and naturally occurring quinoline compounds.
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  • 2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline | CAS 948294-43-7 | SCBT. Santa Cruz Biotechnology.
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  • 2-Chloro-6,8-dimethylquinoline-3-carboxylic acid | CAS 436087-26-2 | ChemScene. ChemScene.
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  • Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.
  • Reaction between chlorobenzene and sodium methoxide to produce anisole.
  • Novel 3,4-Methylenedioxybenzene Scaffold Incorporated 1,3,5-Trisubstituted-2-pyrazolines: Synthesis, Characterization and Evaluation for Chemotherapeutic Activity. PMC - NIH.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. 2025.

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Validation

A Researcher's Guide to Characterizing the Selectivity of Novel Quinolines: A Case Study of 2-Methoxy-6,8-dimethylquinoline

Introduction: The Quinoline Scaffold and the Quest for Selectivity In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure."[1][2] Its versatile, rigid framework is a corners...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Quest for Selectivity

In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure."[1][2] Its versatile, rigid framework is a cornerstone in a multitude of clinically approved drugs, demonstrating a remarkable range of biological activities, from anticancer to antimicrobial.[3][4] A particularly fruitful area of research has been the development of quinoline-based small molecules as protein kinase inhibitors.[5][6][7] Kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[1][7]

While the quinoline core provides a robust starting point for inhibitor design, the ultimate clinical success of a compound hinges on its selectivity . A selective inhibitor potently modulates its intended target while sparing other proteins, thereby minimizing off-target effects and potential toxicity.[8][9] The challenge is significant, as the human kinome contains over 500 members, many of which share high structural similarity in the ATP-binding pocket where most inhibitors act.[7][10]

This guide provides a comprehensive, field-proven framework for assessing the selectivity of a novel compound, using the hypothetical molecule 2-Methoxy-6,8-dimethylquinoline as our case study. As there is no publicly available biological data for this specific compound, we will proceed as a drug discovery team would: by outlining a logical, multi-tiered experimental strategy to first identify its primary target(s) and then rigorously define its selectivity profile against the broader kinome. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present methods for interpreting the data.

Phase 1: Broad Profiling to Identify Primary Biological Targets

The first step with a novel, uncharacterized compound is to cast a wide net. The goal is to efficiently survey a large and diverse set of potential targets to identify the most potent interactions. Given the established precedent for quinoline derivatives as kinase inhibitors, a comprehensive kinase screen is the most logical and authoritative starting point.[5][6]

Recommended Approach: Large-Scale Competition Binding Assay

For initial profiling, an in vitro competition binding assay offers a significant advantage over enzymatic assays. It directly measures the binding affinity (expressed as the dissociation constant, Kd) of the compound to the kinase active site, independent of ATP concentration or substrate identity.[11] This provides a "cleaner" measure of interaction.

The KINOMEscan™ platform is an industry-standard technology for this purpose.[11][12][13][14] It employs a proprietary active site-directed competition binding assay to quantify interactions between a test compound and a panel of over 480 kinases.[11][12]

The following diagram illustrates the workflow for a primary screen to identify high-affinity targets for our compound of interest.

G cluster_prep Compound Preparation cluster_assay KINOMEscan™ Assay Principle cluster_readout Quantification & Data Analysis Compound 2-Methoxy-6,8-dimethylquinoline (in DMSO) TestCompound Test Compound (Free in Solution) Compound->TestCompound ImmobilizedKinase DNA-Tagged Kinase (Immobilized on Bead) Quantification qPCR or similar to quantify bound ligand ImmobilizedKinase->Quantification Ligand Active-Site Directed Ligand (Tagged) Ligand->ImmobilizedKinase Binds to active site TestCompound->ImmobilizedKinase Competes for binding site Calculation Calculate % Inhibition vs. DMSO control Hit_ID Identify 'Hits' (e.g., >90% Inhibition) Calculation->Hit_ID

Caption: High-level workflow for primary target identification.

A single high concentration (e.g., 10 µM) of 2-Methoxy-6,8-dimethylquinoline would be screened against the full panel. The results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding.

Interpreting Primary Screening Data

The primary screen will generate a list of potential kinase targets. Let's imagine the following hypothetical results for our compound.

Target KinaseFamilyPercent of Control (%Ctrl) at 10 µMImplication
Pim-1 CAMK0.5 Primary Hit - Very Strong Binder
Pim-2 CAMK2.1 Secondary Hit - Strong Binder
Pim-3 CAMK15.0 Potential Interaction
VEGFR2TK35.0Weak Interaction
c-SrcTK55.0Negligible Interaction
...450+ others...>75.0No significant binding

From this hypothetical data, Pim-1 kinase emerges as the top candidate target for 2-Methoxy-6,8-dimethylquinoline. Pim-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it a validated oncology target.[15] The strong interaction with other Pim family members (Pim-2) is also noted, which is common for kinase inhibitors.

Phase 2: Quantifying Potency and Selectivity

With primary hits identified, the next step is to quantify the binding affinity (Kd) and compare it across a focused panel of kinases to build a selectivity profile.

Recommended Approach: Kd Determination and Selectivity Metrics

Using the same KINOMEscan™ technology, an 11-point dose-response curve is generated for the primary hits and other related kinases.[11] This allows for the calculation of a precise Kd value.

The table below presents hypothetical Kd values for our compound against Pim-1 and a selection of other kinases.

Target KinaseKd (nM)Selectivity vs. Pim-1 (Fold)Notes
Pim-1 5.2 1x Potent and primary target
Pim-225.04.8xHigh affinity for related family member
Pim-3150.028.8xModerate affinity
DYRK1A850.0163xSignificant off-target
CLK22,200.0423xOff-target
VEGFR2>10,000>1,923xNot a significant off-target
c-Src>10,000>1,923xNot a significant off-target

Analysis of Results: This data suggests that 2-Methoxy-6,8-dimethylquinoline is a potent Pim-1 inhibitor with a Kd of 5.2 nM. It demonstrates good selectivity against most kinases but shows notable activity against other Pim family members and the kinase DYRK1A. This is a crucial finding; while potent, the compound is not perfectly selective, and these off-target interactions must be considered in any subsequent cell-based studies.

Several metrics can be used to quantify selectivity from large datasets, such as the Selectivity Score (S) , Gini coefficient , and Selectivity Entropy (Ssel) .[10][16] For example, S(100 nM) would be the number of kinases with a Kd < 100 nM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Phase 3: Confirming Target Engagement in a Cellular Context

In vitro binding affinity does not guarantee that a compound will engage its target within the complex environment of a living cell. Cellular permeability, stability, and engagement with the target protein in its native state must be confirmed.

Recommended Approach: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying target engagement in intact cells or tissues.[17][18][19] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[18][20]

This protocol outlines the key steps for performing a CETSA experiment to confirm that 2-Methoxy-6,8-dimethylquinoline binds to Pim-1 in cancer cells (e.g., a leukemia cell line known to express Pim-1).

G cluster_treatment 1. Cell Treatment cluster_heat 2. Heat Challenge cluster_lysis 3. Lysis & Separation cluster_detection 4. Protein Detection Cells Culture Cells (e.g., K562 leukemia cells) Treat Treat with Compound (or DMSO Vehicle) Cells->Treat Aliquot Aliquot cell suspension into PCR tubes Treat->Aliquot Heat Heat aliquots across a temperature gradient (e.g., 40°C to 65°C) Aliquot->Heat Lysis Lysis (e.g., Freeze-thaw) Heat->Lysis Centrifuge High-speed centrifugation to pellet aggregated proteins Lysis->Centrifuge Collect Collect supernatant (soluble protein fraction) Centrifuge->Collect SDS_PAGE SDS-PAGE Collect->SDS_PAGE Western Western Blot with anti-Pim-1 antibody SDS_PAGE->Western Quantify Quantify band intensity Western->Quantify

Caption: Standard workflow for a CETSA experiment.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture K562 cells to an appropriate density. Treat one batch of cells with a saturating concentration of 2-Methoxy-6,8-dimethylquinoline (e.g., 10 µM) and another with DMSO as a vehicle control for 1 hour.

  • Heat Challenge: Aliquot the treated cell suspensions into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 65°C in 2.5°C increments), followed by cooling for 3 minutes at 4°C.

  • Lysis and Separation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Pim-1 remaining at each temperature point by Western blotting using a specific anti-Pim-1 antibody.

Expected Outcome: In the DMSO-treated samples, the amount of soluble Pim-1 will decrease as the temperature increases, generating a "melting curve." In the samples treated with 2-Methoxy-6,8-dimethylquinoline, the melting curve will be shifted to the right, indicating that a higher temperature is required to denature the Pim-1 protein. This "thermal shift" is direct evidence of target engagement in a cellular environment.[19][21]

Phase 4: Functional Confirmation via In Vitro Kinase Assay

The final step is to confirm that binding to the kinase active site translates into functional inhibition of its enzymatic activity.

Recommended Approach: In Vitro Kinase Assay

A radiometric in vitro kinase assay is a classic and reliable method to measure the ability of a compound to inhibit the transfer of a phosphate group from ATP to a substrate.[22][23][24][25]

  • Reaction Setup: In a microtiter plate, prepare a reaction mix containing kinase buffer, a known concentration of recombinant human Pim-1 enzyme, and a specific peptide substrate (e.g., PIMtide).

  • Compound Addition: Add 2-Methoxy-6,8-dimethylquinoline across a range of concentrations (e.g., 0.1 nM to 50 µM) to the wells. Include a DMSO control (100% activity) and a no-enzyme control (0% activity).

  • Initiate Reaction: Start the kinase reaction by adding the ATP mix, which includes "cold" ATP and radiolabeled [γ-32P]ATP.[24][25] Incubate at 30°C for a set time (e.g., 40 minutes).

  • Stop and Separate: Terminate the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-32P]ATP will not. Wash the filter mat to remove unincorporated radioactivity.

  • Quantification: Measure the amount of 32P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.

An IC50 value in the low nanomolar range, consistent with the Kd value, would confirm that 2-Methoxy-6,8-dimethylquinoline is a functional inhibitor of Pim-1 kinase.

Conclusion

This guide outlines a rigorous, multi-phase strategy for characterizing the selectivity of a novel quinoline derivative, using 2-Methoxy-6,8-dimethylquinoline as a working example. By progressing from broad, kinome-wide screening to quantitative affinity determination, and finally to cellular target engagement and functional validation, a researcher can build a comprehensive and reliable selectivity profile.

Our hypothetical results position 2-Methoxy-6,8-dimethylquinoline as a potent functional inhibitor of Pim-1 kinase. The data also provides a clear-eyed view of its selectivity, highlighting potential off-target activities against Pim-2 and DYRK1A that warrant consideration for future development. This systematic approach, grounded in authoritative methodologies, is essential for making informed decisions in drug discovery and for advancing novel compounds toward therapeutic application.

References

  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: ChemMedChem URL: [Link]

  • Title: In vitro kinase assay Source: Protocols.io URL: [Link]

  • Title: Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024) Source: ResearchGate URL: [Link]

  • Title: KINOMEscan® Kinase Screening & Profiling Services - Technology Source: Technology Networks URL: [Link]

  • Title: The Role of Quinoline Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: DiscoverX KINOMEscan® Kinase Assay Screening Source: Drug Target Review URL: [Link]

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: In vitro NLK Kinase Assay Source: NIH National Library of Medicine URL: [Link]

  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: Royal Society of Chemistry URL: [Link]

  • Title: Target-specific compound selectivity for multi-target drug discovery and repurposing Source: NIH National Library of Medicine URL: [Link]

  • Title: Small molecule selectivity and specificity profiling using functional protein microarrays Source: PubMed URL: [Link]

  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: International Journal of Medical and Pharmaceutical Sciences URL: [Link]

  • Title: In vitro assay for cyclin-dependent kinase activity in yeast Source: CORE URL: [Link]

  • Title: Quinoline-based small molecules as effective protein kinases inhibitors (Review) Source: ResearchGate URL: [Link]

  • Title: In vitro kinase assay Source: Bio-protocol URL: [Link]

  • Title: Four ways to measure selectivity | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NIH National Library of Medicine URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]

  • Title: DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences Source: Business Wire URL: [Link]

  • Title: KINOMEscan Technology Source: Eurofins Discovery URL: [Link]

  • Title: The use of novel selectivity metrics in kinase research Source: BMC Bioinformatics URL: [Link]

  • Title: CETSA Source: Pelago Bioscience URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services Source: Drug Target Review URL: [Link]

  • Title: Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update Source: PubMed Central URL: [Link]

  • Title: Finding a better path to drug selectivity Source: NIH National Library of Medicine URL: [Link]

  • Title: Rational Approaches to Improving Selectivity in Drug Design Source: ACS Publications URL: [Link]

  • Title: Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways Source: NIH National Library of Medicine URL: [Link]

  • Title: Improving Selectivity in Drug Design Source: AZoLifeSciences URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-6,8-dimethylquinoline

This document provides essential procedural guidance for the safe and compliant disposal of 2-Methoxy-6,8-dimethylquinoline. It is intended for laboratory professionals, including researchers, scientists, and personnel i...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Methoxy-6,8-dimethylquinoline. It is intended for laboratory professionals, including researchers, scientists, and personnel involved in drug development, who handle this compound. The protocols outlined herein are designed to ensure personnel safety, environmental protection, and adherence to regulatory standards.

Hazard Assessment and Immediate Safety Precautions

Given its chemical structure as a quinoline derivative, 2-Methoxy-6,8-dimethylquinoline should be handled with caution. The parent compound, quinoline, is known to be harmful if swallowed, toxic to aquatic life with long-lasting effects, and is suspected of causing genetic defects and cancer.[3][4] Many quinoline derivatives are also known to cause skin, eye, and respiratory irritation.[5][6][7][8]

Personal Protective Equipment (PPE)

Before handling or preparing 2-Methoxy-6,8-dimethylquinoline for disposal, all personnel must be equipped with the appropriate PPE. This serves as the primary barrier against exposure.

  • Eye Protection: Wear safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory.[2] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[5][6]

  • Respiratory Protection: All handling of the compound, especially in solid form where dust can be generated, should occur within a well-ventilated area or a certified chemical fume hood to minimize inhalation risks.[1][5]

Hazard Summary Table

This table summarizes the anticipated hazards based on analogous quinoline compounds.

Hazard ClassificationPotential EffectGHS Hazard Statement (Example)Source (Analogous Compounds)
Acute Toxicity (Oral)Harmful if swallowedH302[5]
Skin Corrosion/IrritationCauses skin irritationH315[5][8]
Serious Eye Damage/IrritationCauses serious eye irritation/damageH318/H319[5][8]
STOT - Single ExposureMay cause respiratory irritationH335[5][8]
Genetic DefectsSuspected of causing genetic defectsH341[3]
CarcinogenicityMay cause cancerH350[3]
Aquatic Hazard (Chronic)Toxic to aquatic life with long-lasting effectsH411[3]

Step-by-Step Disposal Protocol

The primary and most secure method for disposing of 2-Methoxy-6,8-dimethylquinoline is through a licensed hazardous waste disposal service.[9] On-site chemical neutralization is not recommended due to the risk of uncontrolled reactions.[9]

Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[9]

  • Classification: All materials contaminated with 2-Methoxy-6,8-dimethylquinoline must be classified and treated as hazardous chemical waste.[9]

  • Solid Waste:

    • Collect unused or waste 2-Methoxy-6,8-dimethylquinoline powder, along with contaminated consumables (e.g., weighing papers, pipette tips, gloves, and wipes), in a dedicated, leak-proof hazardous waste container.[9]

    • The container must be made of a material compatible with the chemical; avoid reactive materials like certain metals if there is any question of corrosivity.[10][11]

  • Liquid Waste:

    • Collect solutions containing 2-Methoxy-6,8-dimethylquinoline in a separate, sealed, and clearly labeled liquid hazardous waste container.[9]

    • Do not mix this waste stream with other incompatible chemical wastes. For example, keep it separate from strong oxidizing agents.[5][11]

Waste Container Management and Storage

All hazardous waste must be stored in designated locations known as Satellite Accumulation Areas (SAAs) until it is ready for pickup.[11][12]

  • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, screw-on cap.[11] Do not use food containers.[11] Fill containers to no more than 90% capacity to allow for expansion.[10][11]

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste".[11][12] The label must also include:

    • The full chemical name: "Waste 2-Methoxy-6,8-dimethylquinoline".

    • The specific constituents and their approximate concentrations.

    • The date when the container was first used for waste accumulation.

    • An indication of the associated hazards (e.g., "Toxic," "Irritant").[12]

  • Storage in SAA:

    • The SAA should be at or near the point of generation and under the supervision of laboratory personnel.[10][12]

    • Store containers in secondary containment to prevent spills.[10]

    • Keep the container securely capped at all times, except when adding waste.[11]

    • Once a container is full, it must be moved from the SAA to a central accumulation area for pickup within three days.[11] Regulations may allow for storage up to 90 days in a central area before transport to a licensed facility.[10][13]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of 2-Methoxy-6,8-dimethylquinoline.

G cluster_lab Laboratory Operations cluster_waste Waste Segregation cluster_storage Accumulation & Storage A Step 1: Wear Full PPE (Goggles, Gloves, Lab Coat) B Step 2: Handle Compound in Chemical Fume Hood A->B C Step 3: Generate Waste (Solid or Liquid) B->C D_solid Solid Waste Container (Contaminated PPE, glassware) C->D_solid Segregate Immediately D_liquid Liquid Waste Container (Solutions) C->D_liquid Segregate Immediately E Step 4: Securely Cap & Label Container 'Hazardous Waste' D_solid->E D_liquid->E F Step 5: Store in Designated Satellite Accumulation Area (SAA) E->F G Step 6: Date Container When Full & Request Pickup F->G H Step 7: Transfer to Central Accumulation Area (CAA) G->H I Step 8: Licensed Hazardous Waste Vendor Collects Waste H->I J Step 9: High-Temperature Incineration I->J

Caption: Disposal workflow for 2-Methoxy-6,8-dimethylquinoline.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate: Immediately alert personnel in the area and evacuate all non-essential individuals.[9]

  • Communicate: Inform your laboratory supervisor and institutional EHS department.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate, if safe to do so.

  • Contain: If trained to do so and the spill is small, contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[3][9] Do not use combustible materials like paper towels for large spills.

  • Collect: Carefully collect the absorbent material and contaminated debris using non-sparking tools. Place all collected materials into a designated hazardous waste container.[3][9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[9]

  • PPE Disposal: All PPE used during the cleanup must be disposed of as solid hazardous waste.

Regulatory Framework

In the United States, the management and disposal of hazardous chemical waste are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Laboratories are classified as waste generators (e.g., Very Small, Small, or Large Quantity Generators) and must comply with specific regulations regarding waste storage, labeling, and disposal.[12] Adherence to these federal, state, and local regulations is mandatory.[14]

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Tahhan, M. (n.d.). Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. [Link]

  • Alfa Aesar. (2025, September 18). Safety Data Sheet: 2,6-Dimethylquinoline. [Link]

  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14536, 2,4-Dimethylquinoline. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-6,8-dimethylquinoline

Executive Summary This document outlines the necessary personal protective equipment (PPE), engineering controls, and procedural steps to ensure the safety of researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document outlines the necessary personal protective equipment (PPE), engineering controls, and procedural steps to ensure the safety of researchers, scientists, and drug development professionals. By explaining the causality behind each recommendation, this guide aims to build a deep, trust-based understanding of safe laboratory practices.

Synthesized Hazard Profile of 2-Methoxy-6,8-dimethylquinoline

Based on the toxicological data of analogous compounds like 2,6-Dimethylquinoline and 6,8-Dimethoxy-4-methylquinoline, we can construct a probable hazard profile for 2-Methoxy-6,8-dimethylquinoline. This proactive and cautious assessment is fundamental to our safety protocol.

The compound is anticipated to present the following health hazards:

  • Skin Corrosion/Irritation (Category 2): Expected to cause skin irritation upon contact.[1][2][3] Prolonged or repeated exposure could lead to more significant dermal effects, as many aromatic amines are readily absorbed through the skin.[4]

  • Serious Eye Damage/Eye Irritation (Category 2): Direct contact with the eyes is likely to cause serious irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

  • Acute Toxicity: While acute toxicity data is unavailable for this specific molecule, the parent compound, quinoline, is harmful if swallowed or in contact with skin.[5][6][7] It is prudent to assume a similar or greater level of toxicity.

Given these potential hazards, a multi-layered approach to protection, combining engineering controls and appropriate PPE, is mandatory.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a scientifically-grounded system to prevent chemical exposure. The following PPE is mandatory for all handling of 2-Methoxy-6,8-dimethylquinoline, regardless of the quantity or procedure.

  • ANSI Z87.1-Compliant Safety Glasses with Side Shields: This is the absolute minimum requirement to protect against accidental splashes during low-volume liquid transfers.

  • Chemical Splash Goggles: Must be worn when there is any risk of splashing, such as during solution preparation, heating, or transferring volumes greater than 50 mL. Goggles provide a complete seal around the eyes, offering superior protection.[8]

  • Face Shield (in addition to goggles): A face shield must be worn over chemical splash goggles during procedures with a high risk of splashing, explosion, or energetic reaction, such as when working with reactions under pressure or heating sealed vessels.[9]

  • Chemical-Resistant Gloves: Disposable nitrile gloves are the standard for providing splash protection against a wide range of chemicals.[9] It is critical to double-glove when handling this compound. The outer glove should be removed and replaced immediately upon any sign of contamination. For prolonged exposure or immersion, consult a glove manufacturer's chemical resistance guide.

  • Flame-Resistant (FR) Laboratory Coat: A buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing. Ensure the material is appropriate for the chemicals being handled in the lab.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable laboratory practice to ensure no skin is exposed.[9]

  • Engineering Controls as Primary Protection: All work with solid or solutions of 2-Methoxy-6,8-dimethylquinoline must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Respirator (as Secondary Protection): If engineering controls are not feasible or during a large-scale spill or emergency, a NIOSH-approved respirator with organic vapor cartridges is required.[10] Use of a respirator necessitates inclusion in a formal respiratory protection program, including medical evaluation and fit testing.[9]

PPE Selection by Operational Task

The level of PPE should be escalated based on the specific task and the associated increase in risk.

Task Engineering Control Minimum PPE Required Rationale
Weighing Solid Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile Gloves, Lab Coat, Safety GlassesPrevents inhalation of fine particulates and minimizes skin contact.
Preparing Solutions Chemical Fume HoodDouble Nitrile Gloves, Lab Coat, Chemical Splash GogglesProtects against splashes and inhalation of vapors or aerosols during dissolution.
Running Reactions Chemical Fume HoodDouble Nitrile Gloves, Lab Coat, Chemical Splash GogglesStandard protection for controlled chemical transformations.
Heating or Refluxing Chemical Fume HoodDouble Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face ShieldIncreased risk of splashing and energetic events necessitates full face protection.
Large-Scale Work (>10g) Chemical Fume HoodDouble Nitrile Gloves, Chemical-Resistant Apron over Lab Coat, Chemical Splash Goggles, Face ShieldHigher quantities increase the risk of significant exposure from spills or splashes.
Procedural Guidance: A Self-Validating System
  • Confirm Fume Hood Certification: Verify the fume hood has been certified within the last year.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[10]

  • Inspect PPE: Check all PPE for defects, such as cracks in safety glasses or tears in gloves.[10]

  • Prepare for Spills: Ensure a spill kit appropriate for solid and liquid organic chemicals is readily accessible.

  • Don PPE: Put on all required PPE before entering the designated work area.

  • Work Within Fume Hood: Conduct all manipulations of 2-Methoxy-6,8-dimethylquinoline at least 6 inches inside the sash of a certified chemical fume hood.

  • Decontamination: After handling, wipe down the work surface with an appropriate solvent. Remove the outer pair of gloves and dispose of them as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and removing PPE.[8][11] Do not eat, drink, or smoke in the laboratory.[6][8]

Spill and Disposal Plan
  • Minor Spill (<1g, contained in fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.

    • Collect the contaminated material in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (>1g or outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Solid Waste: All solid waste contaminated with 2-Methoxy-6,8-dimethylquinoline (e.g., used gloves, weigh paper, absorbent materials) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a dedicated, labeled hazardous waste container. Aromatic amine waste should not be mixed with other waste streams unless approved by EHS.[12]

  • Disposal Method: All waste must be disposed of through your institution's official hazardous waste management program.[1][2] Never dispose of this chemical down the drain, as it can be harmful to aquatic life.[6][12] Advanced disposal methods may include incineration or other forms of chemical degradation.[4][13]

Visual Workflow: PPE Selection for Handling 2-Methoxy-6,8-dimethylquinoline

PPE_Selection_Workflow start Start: Handling 2-Methoxy-6,8-dimethylquinoline fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood weighing Task: Weighing Solid (<10g)? fume_hood->weighing Yes stop_work STOP WORK Consult EHS fume_hood->stop_work No solution_prep Task: Preparing Solution? weighing->solution_prep No ppe_base Base PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses weighing->ppe_base Yes heating Task: Heating or Large-Scale (>10g)? solution_prep->heating No ppe_goggles Upgrade to: - Chemical Splash Goggles solution_prep->ppe_goggles Yes ppe_full_face Add: - Face Shield - Chemical Apron (if large scale) heating->ppe_full_face Yes ppe_base->ppe_goggles ppe_goggles->ppe_full_face

Caption: Decision workflow for selecting appropriate PPE based on the specific laboratory task.

References

  • Safety Guidelines for Handling Chemicals. HPE Support.

  • Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. Benchchem.

  • PPE for Hazardous Chemical Handling: Best Practices and Considerations. Environmental Health & Safety.

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed.

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. PubMed.

  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.

  • Hazardous chemicals - personal protective equipment (PPE). NT WorkSafe.

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.

  • Chemical Handling Safety & PPE Requirements. National Safety Compliance.

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate.

  • Disposing Amine Waste. Technology Catalogue.

  • Amine Disposal For Businesses. Collect and Recycle.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.

  • The University of Calgary Petroleum Waste Management: Amine Process Sludges. University of Calgary.

  • Aromatic Amine Pollution. Term.

  • SAFETY DATA SHEET - 4-Heptyl-8-hydroxyquinoline. Sigma-Aldrich.

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.

  • Quinoline - SAFETY DATA SHEET. Penta chemicals.

  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG.

  • Quinolines: Human health tier II assessment. Australian Government Department of Health.

  • QUINOLINE FOR SYNTHESIS. Loba Chemie.

  • SAFETY DATA SHEET - 2,6-Dimethylquinoline. Alfa Aesar.

  • SAFETY DATA SHEET - 2,6-Dimethylquinoline. Fisher Scientific.

  • SAFETY DATA SHEET - 6,8-Dimethoxy-4-methylquinoline. TCI Chemicals.

  • Material Safety Data Sheet - Quinoline, 96%. Acros Organics.

Sources

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